Boc-Trp(For)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-17(2,3)24-16(23)18-13(15(21)22)8-11-9-19(10-20)14-7-5-4-6-12(11)14/h4-7,9-10,13H,8H2,1-3H3,(H,18,23)(H,21,22)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXHBYFWSOYYTR-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426925 | |
| Record name | Boc-Trp(For)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47355-10-2 | |
| Record name | Boc-Trp(For)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-1-formyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Trp(For)-OH: Chemical Properties, Structure, and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-Boc-N-in-formyl-L-tryptophan (Boc-Trp(For)-OH). This essential amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. This document is intended to serve as a valuable resource for researchers and professionals involved in peptide chemistry and drug development.
Chemical Properties and Structure
This compound is a derivative of the amino acid L-tryptophan, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the indole nitrogen of the side chain is protected by a formyl (For) group.[1] This dual protection scheme is instrumental in preventing unwanted side reactions during peptide synthesis.
General Information
| Identifier | Value |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-[1-(formyl)-1H-indol-3-yl]propanoic acid |
| Synonyms | N-α-t.-Boc-N-in-formyl-L-tryptophan, Boc-Trp(CHO)-OH |
| CAS Number | 47355-10-2[2] |
| Molecular Formula | C₁₇H₂₀N₂O₅[2] |
| Molecular Weight | 332.35 g/mol [2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that a definitive boiling point is not available, as the compound likely decomposes at elevated temperatures. The pKa value is not readily found in publicly available literature.
| Property | Value | Source |
| Melting Point | 100 °C (decomposition) | [2] |
| Appearance | White to off-white powder | [2] |
| Solubility | Clearly soluble in DMF (1 mmole in 2 ml) | [2] |
Structural Information
The chemical structure of this compound is defined by its unique arrangement of atoms and protecting groups.
| Structural Representation | Value |
| SMILES | [n]1(c2c(c(c1)C--INVALID-LINK--C(=O)O)cccc2)C=O[2] |
| InChI | 1S/C17H20N2O5/c1-17(2,3)24-16(23)18-13(15(21)22)8-11-9-19(10-20)14-7-5-4-6-12(11)14/h4-7,9-10,13H,8H2,1-3H3,(H,18,23)(H,21,22)/t13-/m0/s1[2] |
| InChI Key | IHXHBYFWSOYYTR-ZDUSSCGKSA-N[2] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and characterization of this compound are not widely available in the public domain. However, this section provides generalized and established methodologies for the preparation of Boc-protected amino acids and the subsequent use of this compound in solid-phase peptide synthesis.
Synthesis of Boc-Protected Amino Acids (General Protocol)
The synthesis of this compound follows the general principle of protecting the amino group of N-in-formyl-L-tryptophan. A common method involves the use of di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
N-in-formyl-L-tryptophan
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
1 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-in-formyl-L-tryptophan in a 1:1 mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate and 1 M NaOH solution to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the mixture to a pH of approximately 2-3 by adding 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Boc Solid-Phase Peptide Synthesis (SPPS) using this compound
This compound is a standard building block for the introduction of tryptophan residues in peptides synthesized via the Boc-SPPS strategy.[2] The formyl group on the indole nitrogen is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid, TFA).
Materials:
-
Boc-protected amino acid-loaded resin (e.g., Merrifield resin)
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, DIC)
-
N,N-Dimethylformamide (DMF)
One Cycle of SPPS (Addition of this compound):
-
Resin Swelling: Swell the resin in DCM in a reaction vessel.
-
Boc Deprotection: Remove the N-terminal Boc group by treating the resin with a solution of 50% TFA in DCM.
-
Washing: Wash the resin thoroughly with DCM to remove TFA and the cleaved Boc group.
-
Neutralization: Neutralize the protonated N-terminal amine with a solution of DIEA in DCM or DMF.
-
Washing: Wash the resin with DCM and DMF to remove excess base.
-
Coupling:
-
Pre-activate a solution of this compound and a coupling reagent (e.g., HBTU) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for a specified time, monitoring for completion (e.g., using the Kaiser test).
-
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents and byproducts.
The peptide chain is elongated by repeating this cycle with the desired sequence of Boc-protected amino acids.
Deprotection of the Formyl Group
The formyl group is stable under the standard high-concentration hydrogen fluoride (HF) cleavage conditions used in Boc-SPPS.[2] However, it can be removed using specific deprotection protocols:
-
Thiolytic Cleavage: The formyl group can be removed by treatment with HF containing thiophenol.[2]
-
Piperidine Treatment: Alternatively, the formyl group can be cleaved with a solution of piperidine in DMF prior to the final HF cleavage from the resin.[2]
Spectroscopic Characterization (Expected)
¹H NMR Spectroscopy
-
Boc group: A characteristic singlet peak around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.
-
Alpha-proton (α-CH): A multiplet in the region of 4.5-4.8 ppm.
-
Beta-protons (β-CH₂): A multiplet around 3.2-3.4 ppm.
-
Indole protons: Aromatic protons of the indole ring will appear in the region of 7.0-8.1 ppm.
-
Formyl proton: A singlet is expected for the formyl proton, likely in the downfield region of the spectrum.
-
Amide proton (NH): A broad signal, the chemical shift of which is dependent on the solvent and concentration.
-
Carboxylic acid proton (OH): A very broad signal, often not observed or appearing over a wide chemical shift range.
¹³C NMR Spectroscopy
-
Boc group: Two signals are expected for the Boc group: one around 28.5 ppm for the methyl carbons and another around 80.0 ppm for the quaternary carbon.
-
Carbonyls: The carbonyl carbons of the carboxylic acid and the Boc group are expected to resonate in the downfield region, typically between 155-175 ppm. The formyl carbonyl will also appear in this region.
-
Alpha-carbon (α-C): A signal around 53-56 ppm.
-
Beta-carbon (β-C): A signal around 28-30 ppm.
-
Indole carbons: Signals corresponding to the aromatic carbons of the indole ring will be observed in the 110-140 ppm region.
Infrared (IR) Spectroscopy
-
O-H stretch (Carboxylic acid): A broad absorption band in the region of 2500-3300 cm⁻¹.
-
N-H stretch (Amide): A moderate absorption band around 3300-3500 cm⁻¹.
-
C-H stretch (Aliphatic): Absorption bands in the 2850-3000 cm⁻¹ region.
-
C=O stretch (Carboxylic acid, Boc group, Formyl group): Strong absorption bands in the region of 1650-1760 cm⁻¹. These may appear as a broad or overlapping set of peaks.
-
C=C stretch (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region.
-
N-H bend (Amide): An absorption band around 1510-1550 cm⁻¹.
Mass Spectrometry
In mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z 332.35. Common fragmentation patterns would involve the loss of the Boc group (a loss of 100 amu) and other characteristic fragments of the tryptophan side chain and the amino acid backbone.
Mandatory Visualizations
Boc-SPPS Workflow for Incorporation of this compound
The following diagram illustrates a single cycle of Boc solid-phase peptide synthesis for the incorporation of a this compound residue onto a growing peptide chain attached to a solid support.
Caption: Workflow for one cycle of Boc-SPPS incorporating this compound.
Conclusion
This compound is an indispensable reagent for peptide chemists utilizing the Boc-SPPS methodology. Its N-in-formyl protection effectively prevents side reactions at the tryptophan indole nucleus under the acidic conditions required for N-α-Boc deprotection. This guide provides a foundational understanding of its chemical properties, structural features, and practical application in peptide synthesis. While specific, detailed experimental and spectral data are not ubiquitously available, the provided information, based on established chemical principles and data from related compounds, serves as a robust resource for researchers in the field.
References
The Indole Guardian: A Technical Guide to Formyl Protection of Tryptophan
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of successful peptide synthesis and complex molecule construction. For the amino acid tryptophan, with its nucleophilic indole side chain, such protection is often not just beneficial but essential. This technical guide provides an in-depth exploration of the purpose, application, and practical considerations of using a formyl group for the protection of the tryptophan indole nitrogen.
The Core Purpose: Shielding the Vulnerable Indole
The primary role of the N-formyl group on the tryptophan indole is to act as a shield, preventing unwanted side reactions during chemical synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). The electron-rich indole ring is susceptible to attack by electrophiles, leading to undesired modifications that compromise the purity, yield, and biological activity of the target molecule.
Key side reactions mitigated by N-formyl protection include:
-
Oxidation: The indole ring can be easily oxidized under various conditions, leading to the formation of products like kynurenine derivatives.
-
Alkylation: During acid-catalyzed steps in peptide synthesis, such as the cleavage of other protecting groups (e.g., Boc), carbocations are generated. These can readily alkylate the unprotected indole nucleus. This is a significant issue, especially in peptide sequences containing arginine protected with sulfonyl-based groups like Pmc or Pbf.[1]
-
Acid-catalyzed degradation: The indole ring can be sensitive to strong acidic conditions used in some synthetic methodologies.
By temporarily masking the indole nitrogen, the formyl group deactivates the ring towards these unwanted reactions, ensuring the integrity of the tryptophan residue throughout the synthetic process.
Application in Peptide Synthesis: A Tale of Two Chemistries
The utility of N-formyl protection is most pronounced in the context of tert-butyloxycarbonyl (Boc) based solid-phase peptide synthesis.
-
Boc-SPPS: In this strategy, the temporary Nα-protecting group (Boc) is removed with a mild acid (e.g., trifluoroacetic acid, TFA). The N-formyl group on the tryptophan indole is stable to these repetitive acid treatments. It is then typically removed during the final cleavage of the peptide from the resin using strong acids like hydrogen fluoride (HF), often in the presence of scavengers.
-
Fmoc-SPPS: In 9-fluorenylmethyloxycarbonyl (Fmoc) based SPPS, the Nα-Fmoc group is removed with a base, typically piperidine. While Fmoc-Trp(For)-OH can be used, the N-Boc protecting group for the indole side chain is generally preferred in this methodology. The Boc group on the indole offers excellent protection against alkylation during the final TFA cleavage step and is readily removed simultaneously with other side-chain protecting groups.
A significant drawback of the formyl group is the potential for formyl group migration from the indole nitrogen to a free Nα-amino group, which can lead to chain termination and the formation of truncated peptide by-products. This side reaction is sequence-dependent and can be influenced by the pH during deprotection.[2]
Quantitative Data Summary
The efficiency of deprotection of the N-formyl group is critical for obtaining the desired product in high yield. The choice of deprotection reagent and conditions plays a pivotal role.
| Deprotection Reagent/Method | Typical Yield | Key Advantages | Common Side Reactions Prevented | Reference |
| N,N'-Dimethylethylenediamine (DMEDA) in water | Up to 95% | Mild, aqueous conditions | Avoids harsh acidic or strongly basic conditions | [3][4] |
| Piperidine in DMF | Variable | Compatible with Fmoc-SPPS workflow for on-resin deprotection | Can lead to formyl group migration | |
| Hydrogen Fluoride (HF) with scavengers | Good to Excellent | Concomitant with final cleavage in Boc-SPPS | Alkylation (if scavengers are inefficient) | [1] |
| HF–Me₂S–p-thiocresol–p-cresol | Efficient and quantitative | Removes the formyl group without detectable side reactions | Alkylation | [5] |
Experimental Protocols
Protocol 1: N-Formylation of Tryptophan Indole using Phosphorus Tribromide
This protocol is adapted from a procedure for the synthesis of N(in)-formyl tryptophan hydrobromide.[6]
Materials:
-
Tryptophan
-
Anhydrous formic acid
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Suspend Tryptophan (1 equivalent) in anhydrous formic acid under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) (1.1 equivalents) to the stirred suspension, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water, while cooling the flask in an ice bath.
-
The product can be precipitated by the addition of anhydrous diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Deprotection of N-Formyl-Tryptophan using N,N'-Dimethylethylenediamine (DMEDA)
This protocol is based on a mild and efficient deprotection method.[3][4]
Materials:
-
N-formyl-tryptophan or N-formyl-tryptophan-containing peptide
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Water (deionized)
-
Acetic acid (for neutralization)
Procedure:
-
Dissolve the N-formyl-tryptophan containing compound in water.
-
Add N,N'-dimethylethylenediamine (DMEDA) (1.5 to 3.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by HPLC or LC-MS. Deprotection is typically complete within a few hours.
-
Upon completion, neutralize the reaction mixture with a dilute aqueous solution of acetic acid.
-
The deprotected product can be isolated and purified using standard techniques such as reverse-phase HPLC.
Protocol 3: On-Resin Deprotection of N-Formyl-Tryptophan using Piperidine
This protocol is suitable for deprotection of the formyl group on a peptide still attached to the solid support, typically before the final cleavage.
Materials:
-
Peptidyl-resin containing N-formyl-tryptophan
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptidyl-resin in DMF in a suitable reaction vessel.
-
Drain the DMF.
-
Prepare a solution of 20% piperidine in DMF (v/v).
-
Add the piperidine/DMF solution to the resin and agitate at room temperature.
-
The reaction time can vary from 30 minutes to several hours. Monitor the deprotection by taking small samples of the resin, cleaving the peptide, and analyzing by HPLC or LC-MS.
-
Once deprotection is complete, drain the piperidine solution and thoroughly wash the resin with DMF, followed by dichloromethane (DCM), to remove all traces of piperidine.
-
The resin is now ready for the final cleavage step.
Visualizing the Workflow and Chemistry
The following diagrams, generated using Graphviz, illustrate the key processes and chemical transformations discussed in this guide.
References
- 1. Deprotection of Nin-formyl tryptophan using 1,2-ethanedithiol in liquid hydrogen fluoride. Deformylation upon HF treatment of Merrifield peptidyl-resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Practical, laboratory-scale synthesis of N(in) -formyl tryptophan hydrobromide [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Boc-Trp(For)-OH: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-α-Boc-N-in-formyl-L-tryptophan (Boc-Trp(For)-OH), a key building block in solid-phase peptide synthesis (SPPS). This document outlines its chemical properties, presents detailed experimental protocols for its use, and illustrates the synthetic workflow.
Core Properties of this compound
This compound is a derivative of the amino acid tryptophan where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the indole nitrogen of the side chain is protected by a formyl (For) group. This dual protection scheme is integral to its application in Boc-chemistry based peptide synthesis.
| Property | Value |
| Molecular Formula | C17H20N2O5 |
| Molecular Weight | 332.35 g/mol |
| CAS Number | 47355-10-2 |
| Appearance | White to off-white powder |
| Primary Application | Boc solid-phase peptide synthesis (SPPS) |
Role in Peptide Synthesis
In peptide synthesis, the indole side chain of tryptophan is susceptible to modification during the acidic conditions used for the removal of the N-terminal Boc protecting group. The formyl group on the indole nitrogen provides robust protection against such side reactions. It is stable to the repetitive trifluoroacetic acid (TFA) treatments required for Boc group removal during the elongation of the peptide chain.
Experimental Protocols
The use of this compound in SPPS follows the general cycle of Boc chemistry, with specific considerations for the final deprotection of the formyl group.
Standard Boc-SPPS Cycle
-
Resin Swelling: The solid support resin (e.g., Merrifield or PAM resin) is swollen in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Boc Deprotection: The N-terminal Boc group of the resin-bound amino acid or peptide is removed by treatment with a solution of 50% trifluoroacetic acid (TFA) in DCM. Scavengers, such as dithiothreitol (DTE), may be added if other sensitive residues like Cys or Met are present.
-
Washing: The resin is thoroughly washed with DCM and then isopropanol (IPA) to remove excess TFA and byproducts.
-
Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine by treatment with a hindered base, typically 5-10% N,N-diisopropylethylamine (DIPEA) in DCM or DMF.
-
Coupling: The incoming this compound is activated and coupled to the N-terminal of the resin-bound peptide. Common activation methods include the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with an additive such as 1-hydroxybenzotriazole (HOBt), or aminium/uronium salt-based reagents like HBTU or HATU.
-
Washing: The resin is washed to remove excess reagents and byproducts, leaving the peptide ready for the next coupling cycle.
This cycle is repeated for each amino acid in the desired sequence.
Deprotection of the Formyl Group
The formyl group is stable to the final cleavage from the resin using strong acids like hydrogen fluoride (HF) if standard protocols are used. Therefore, a separate deprotection step for the formyl group is often required.
Method 1: Piperidine Treatment
This method is performed prior to the final cleavage of the peptide from the resin.
-
Prepare a 10% (v/v) solution of piperidine in DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add the peptide-resin to the cold piperidine solution (approximately 10 mL per gram of resin).
-
Stir the mixture for 2 hours, maintaining the temperature at 0°C.
-
Filter the resin and wash it thoroughly with DMF to remove the piperidine. The peptide-resin is now ready for the final cleavage.
Method 2: "Low-High" HF Cleavage
This procedure removes the formyl group concurrently with other side-chain protecting groups and cleavage from the resin.
-
"Low" HF Step: The peptide-resin is treated with a mixture of HF, dimethyl sulfide (DMS), and a scavenger like p-cresol (typically in a 25:65:10 v/v ratio) at 0°C for 2 hours. To specifically cleave the formyl group, p-cresol is replaced with a thiol scavenger such as p-thiocresol or thiophenol. This step removes most of the benzyl-based protecting groups.
-
HF Evaporation: The HF and DMS are removed under vacuum at 0°C.
-
Washing: The resin is washed with DCM or ethyl acetate to remove byproducts.
-
"High" HF Step: The resin is then treated with neat, anhydrous HF for 30-60 minutes at 0°C to 10°C to cleave the peptide from the resin and remove any remaining protecting groups.
Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of incorporating this compound into a growing peptide chain and the subsequent deprotection steps.
Caption: Standard cycle for Boc-SPPS using this compound.
Caption: Workflow for the deprotection of the formyl group from tryptophan.
A Technical Guide to the Solubility of Boc-Trp(For)-OH for Researchers and Drug Development Professionals
Introduction
N-α-Boc-N-in-formyl-L-tryptophan (Boc-Trp(For)-OH) is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. The formyl group provides protection for the indole side chain of tryptophan, preventing unwanted side reactions during peptide elongation. The solubility of protected amino acids like this compound in appropriate solvents is a crucial parameter for efficient and successful peptide synthesis, directly impacting the coupling reaction kinetics and overall yield. This technical guide provides a comprehensive overview of the available solubility data for this compound, a detailed experimental protocol for its determination, and its contextual importance in SPPS.
Data Presentation: Solubility of this compound and Related Compounds
Precise quantitative public data on the solubility of this compound is limited. The following tables summarize the available qualitative and semi-quantitative data. For comparative purposes, solubility information for the closely related compound, N-α-Boc-L-tryptophan (Boc-Trp-OH), is also included.
Table 1: Solubility of this compound
| Solvent | Solubility | Approximate Concentration (mg/mL) | Source |
| Dimethylformamide (DMF) | Clearly soluble (1 mmole in 2 mL) | ~166 | [1] |
| Methanol | Very faint turbidity | Not available |
Table 2: Solubility of N-α-Boc-L-tryptophan (Boc-Trp-OH) for Context
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | Soluble | [2][3] |
| Dichloromethane (DCM) | Soluble | [3] |
| Methanol | Soluble | [2] |
| Ethyl Acetate | Soluble | [1] |
| Ether | Soluble | [1] |
| Water | Less soluble/Insoluble | [2][3] |
| Petroleum Ether | Insoluble | [1] |
Experimental Protocols: Determining the Solubility of this compound
Given the scarcity of public quantitative data, researchers may need to determine the solubility of this compound in specific solvents for their applications. The following is a detailed methodology for determining the thermodynamic solubility of this compound using the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.
Protocol: Shake-Flask Method for Thermodynamic Solubility Determination
1. Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., DMF, DCM, NMP, Methanol, etc.)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a scintillation vial. The excess solid should be clearly visible.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
To remove any remaining undissolved solid, centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes).
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to ensure that only the dissolved compound is analyzed.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Inject the filtered sample and the standard solutions onto the HPLC system.
-
Develop a suitable HPLC method to separate and quantify this compound. A reverse-phase C18 column is often a good starting point.
-
Monitor the elution using a UV detector at a wavelength where this compound has strong absorbance (the indole ring of tryptophan typically absorbs around 280 nm).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the filtered sample by interpolating its peak area on the calibration curve.
-
The determined concentration represents the thermodynamic solubility of this compound in the chosen solvent at the specified temperature.
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Role of Solubility in Boc Solid-Phase Peptide Synthesis (SPPS)
The solubility of the incoming protected amino acid is paramount during the coupling step of SPPS.[][5] Inadequate solubility can lead to incomplete coupling reactions, resulting in deletion sequences and a lower yield of the desired peptide.[] Solvents like DMF and N-methylpyrrolidone (NMP) are commonly used in SPPS due to their excellent solvating properties for protected amino acids.[]
Caption: The role of solubility in the coupling step of the Boc-SPPS workflow.
References
Stability of Boc-Trp(For)-OH Under SPPS Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of protected amino acids is fundamental to successful Solid-Phase Peptide Synthesis (SPPS). For tryptophan, a residue notoriously susceptible to modification during peptide synthesis, effective side-chain protection is paramount. Nα-tert-butyloxycarbonyl-Nindole-formyl-L-tryptophan (Boc-Trp(For)-OH) is a commonly employed derivative in Boc/Bzl SPPS strategies. The formyl group serves to protect the indole ring from electrophilic attack and other side reactions. However, the stability of this protecting group under various SPPS conditions is a critical consideration for achieving high purity and yield of the target peptide. This technical guide provides a comprehensive overview of the stability of this compound, potential side reactions, and mitigation strategies, supported by experimental data and detailed protocols.
Chemical Stability of the Formyl Group
The formyl group on the indole nitrogen of tryptophan exhibits differential stability under the acidic and basic conditions routinely used in Boc-SPPS.
Stability Under Acidic Conditions
The N-in-formyl group is generally stable to the acidic conditions used for the cleavage of the Nα-Boc group. Repeated treatments with trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 50% TFA/DCM, do not significantly cleave the formyl group.[1][2] Furthermore, the formyl group is also stable to strong acids like anhydrous hydrogen fluoride (HF) in standard "high HF" cleavage procedures.[3][4] This stability is advantageous as it ensures the tryptophan indole remains protected throughout the entire chain assembly process.
Lability Under Basic and Nucleophilic Conditions
In contrast to its acid stability, the formyl group is labile to basic and nucleophilic reagents. This property is exploited for its removal post-synthesis.
-
Piperidine: The formyl group can be removed by treatment with a solution of piperidine in dimethylformamide (DMF).[3][4] This is often performed as a distinct step before the final cleavage of the peptide from the resin.
-
Thiolytic Cleavage: The formyl group can also be removed thiolytically. This is typically achieved during "low-high" HF or TFMSA cleavage procedures by the inclusion of a thiol scavenger, such as thiophenol or p-thiocresol.[1][3][5]
Key Side Reaction: Formyl Group Transfer
A significant side reaction associated with the use of this compound is the intramolecular or intermolecular transfer of the formyl group from the indole nitrogen to the free Nα-amino group of the peptide chain.[6] This results in the formation of an Nα-formylated, truncated peptide, which is a termination product that cannot be further elongated.
This side reaction is sequence-dependent and can occur at a significant rate, estimated to be up to 1% per minute on a solid support under certain conditions.[6] The presence of a free Nα-amine, exposed after the Boc-deprotection step, can act as a nucleophile, attacking the formyl group.
Mitigation of Formyl Group Transfer: In Situ Neutralization
The transfer of the formyl group can be effectively suppressed by employing an in situ neutralization protocol.[6][7][8][9] In a standard Boc-SPPS cycle, a separate neutralization step with a tertiary amine like diisopropylethylamine (DIEA) is performed after TFA treatment to generate the free Nα-amine. By instead performing the neutralization simultaneously with the coupling of the next amino acid (in situ neutralization), the transient concentration of the free Nα-amine is minimized, thus reducing the likelihood of formyl transfer.[6][7]
Quantitative Data Summary
The following tables summarize the available quantitative data on the stability and reactivity of the formyl group under various SPPS conditions.
| Condition | Reagent(s) | Temperature | Duration | % Formyl Group Cleavage/Transfer | Reference(s) |
| Acidic Stability | 50% TFA in DCM | Room Temperature | Standard SPPS cycles | Negligible | [1][2] |
| High HF | 0 °C | 30-60 min | Negligible | [3][4] | |
| Basic/Nucleophilic Lability | 10% Piperidine in DMF | 0 °C | 2 hours | Complete | [3] |
| Side Reaction: Formyl Transfer | Free Nα-amine (solid support) | Not specified | Per minute | Up to 1% | [6] |
Experimental Protocols
Protocol for Piperidine Deformylation of Trp(For)-Containing Peptide Resins
This protocol is performed after the final Nα-Boc group removal and before the final cleavage from the resin.[3]
-
Preparation: Place a solution of piperidine:DMF (1:10 v/v) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Reaction: Add the peptide-resin (1 g per 10 mL of solution) to the cooled solution and stir for 2 hours, maintaining the temperature at 0 °C.
-
Washing: Filter the resin and wash sequentially with DMF (2 x 5 volumes), DCM (2 x 5 volumes), and methanol (2 x 5 volumes).
-
Drying: Dry the resin under high vacuum for at least 4 hours prior to cleavage.
Protocol for Low-High HF Cleavage for Trp(For) Deprotection
This procedure allows for the simultaneous removal of the formyl group and other acid-labile side-chain protecting groups, as well as cleavage from the resin.[1][5][10]
Low HF Step:
-
Setup: Place the peptide-resin (1-2 g) and a magnetic stir bar in the HF cleavage vessel.
-
Scavengers: For peptides containing Trp(For), add the following scavenger mixture per gram of resin: 6.5 mL of dimethyl sulfide (DMS), 0.75 mL of p-cresol, and 0.25 mL of p-thiocresol.[5]
-
HF Addition: Cool the vessel in a dry ice/methanol bath. Distill 2.5 mL of HF per gram of resin into the vessel.
-
Reaction: Stir the mixture at 0 °C for 2 hours.
-
HF Removal: Evaporate the HF under vacuum.
-
Washing: Wash the resin with DCM or ethyl acetate to remove scavenger byproducts and dry under suction.
High HF Step:
-
Setup: Return the resin to the reaction vessel.
-
Scavenger: Add 1 mL of p-cresol per 0.2 mmol of peptide-resin.
-
HF Addition: Cool the vessel and distill 10 mL of HF per 0.2 mmol of peptide-resin.
-
Reaction: Stir the mixture at 0-5 °C for 30-60 minutes.
-
Work-up: Evaporate the HF, and precipitate the peptide with cold diethyl ether.
Protocol for In Situ Neutralization in Boc-SPPS
This protocol is designed to minimize the formyl transfer side reaction.[3][9][11]
-
Boc Deprotection: Treat the peptide-resin with 50% TFA in DCM for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Pre-activation of Amino Acid: In a separate vessel, dissolve the incoming Boc-amino acid and a coupling agent (e.g., HBTU) in a minimal amount of DMF.
-
In Situ Neutralization and Coupling:
-
Add the activated amino acid solution directly to the TFA-salt of the peptide-resin.
-
Immediately add DIEA to the reaction vessel to achieve a final concentration sufficient to neutralize the peptide-resin TFA salt and the salts generated during amino acid activation (typically 2-3 equivalents relative to the resin substitution).
-
Agitate the mixture for the duration of the coupling reaction (e.g., 10-20 minutes).
-
-
Washing: Drain the reaction mixture and wash the peptide-resin thoroughly with DMF (3-5 times).
Analytical Method: RP-HPLC for Monitoring Stability
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a crucial tool for monitoring the stability of this compound and detecting side products.[12][13][14]
-
Column: A C18 stationary phase is commonly used for peptide separations.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from low to high percentage of Solvent B is typically employed to elute peptides of varying hydrophobicity. The exact gradient will depend on the specific peptide sequence.
-
Detection: UV absorbance at 214 nm and 280 nm. Mass spectrometry (LC-MS) can be used for definitive identification of products and byproducts.[12][13]
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 6. Formation of truncated peptide by-products via sequence-specific formyl group transfer from Trp(For) residues to Nα in the course of Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries [researchonline.jcu.edu.au]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. Protein separation and characterization by np-RP-HPLC followed by intact MALDI-TOF mass spectrometry and peptide mass mapping analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Boc-Trp(For)-OH: Synthesis, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-Boc-N-in-formyl-L-tryptophan (Boc-Trp(For)-OH), a key building block in solid-phase peptide synthesis (SPPS). This document details its chemical properties, supplier information, applications in peptide synthesis with a focus on preventing side reactions, and detailed experimental protocols. Furthermore, it explores the relevance of peptides synthesized using this derivative in biological signaling pathways, exemplified by the formyl peptide receptor 1 (FPR1).
Compound Identification and Properties
This compound is a derivative of the amino acid tryptophan where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the indole nitrogen of the side chain is protected by a formyl (For) group.
| Property | Value |
| CAS Number | 47355-10-2[1][2] |
| Molecular Formula | C17H20N2O5[1][2] |
| Molecular Weight | 332.35 g/mol [2] |
| Appearance | White to off-white powder |
| Synonyms | N-α-t.-Boc-N-in-formyl-L-tryptophan, Boc-Trp(CHO)-OH |
Major Suppliers
This compound is readily available from several major chemical suppliers that specialize in reagents for peptide synthesis.
| Supplier | Product Line |
| Sigma-Aldrich | Novabiochem®[2] |
| Aapptec | |
| Chem-Impex International | |
| Bachem | |
| Iris Biotech GmbH |
Note: This is not an exhaustive list. Researchers should consult the catalogs of their preferred chemical suppliers.
The Role of Indole Protection in Tryptophan-Containing Peptide Synthesis
The indole side chain of tryptophan is susceptible to oxidation and alkylation during the acidic conditions of solid-phase peptide synthesis, particularly during the repetitive cleavage of the Nα-Boc group and the final cleavage from the resin. This can lead to the formation of impurities that are difficult to separate from the target peptide, thereby reducing the overall yield and purity.
The use of a protecting group on the indole nitrogen mitigates these side reactions. The formyl group in this compound is particularly well-suited for Boc-based SPPS due to its stability in moderately acidic conditions (e.g., TFA in DCM for Boc deprotection) and its lability under specific basic or strong acid/thiol conditions for its removal.
Comparative Performance of Tryptophan Protecting Groups
While direct, side-by-side quantitative comparisons in a single study are limited, the literature provides insights into the effectiveness of different tryptophan protection strategies. The choice of protecting group significantly impacts the prevention of common side reactions, such as alkylation from carbocations generated from other protecting groups (e.g., Pbf or Pmc from Arginine).
| Protecting Group | Synthesis Strategy | Deprotection Conditions | Reported Deprotection Yield | Key Advantages & Disadvantages |
| None (Unprotected) | Boc or Fmoc | - | - | Advantage: Simplicity. Disadvantage: Highly susceptible to oxidation and alkylation. |
| Formyl (For) | Boc | Base (e.g., piperidine, DMEDA) or strong acid (HF) with scavengers. | Up to 95% with DMEDA. | Advantage: Stable to repetitive acid treatments for Boc removal. Disadvantage: Potential for formyl group migration to a free Nα-amino group. |
| tert-Butyloxycarbonyl (Boc) | Fmoc | Strong acid (e.g., TFA). | Up to 90%. | Advantage: Excellent prevention of indole alkylation during TFA cleavage. Disadvantage: Not suitable for Boc-based SPPS. |
Note: The reported yields are from different studies and may not be directly comparable due to varying experimental conditions.
The use of this compound is particularly advantageous in the synthesis of peptides containing arginine, as it effectively prevents the migration of sulfonyl protecting groups from arginine to the tryptophan indole ring during cleavage.
Experimental Protocols
General Workflow for Boc-Solid Phase Peptide Synthesis (SPPS)
The following diagram illustrates the cyclical nature of Boc-SPPS.
Caption: General workflow for one cycle of Boc-chemistry solid-phase peptide synthesis.
Detailed Protocol for the Synthesis of a Tryptophan-Containing Peptide using this compound
This protocol outlines the manual synthesis of a generic tripeptide (e.g., Ala-Trp-Gly) on a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-Gly-OH, this compound, Boc-Ala-OH
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Thiophenol (scavenger)
Procedure:
-
Resin Preparation and First Amino Acid Attachment:
-
Swell 1 g of Merrifield resin in DCM in a reaction vessel.
-
Prepare the cesium salt of Boc-Gly-OH and couple it to the resin in DMF at 50°C overnight.
-
Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
-
Peptide Chain Elongation (per cycle):
-
Boc Deprotection: Swell the resin in DCM. Treat with 50% TFA in DCM for 30 minutes. Wash with DCM.
-
Neutralization: Neutralize the resin with 10% DIEA in DCM. Wash with DCM.
-
Coupling of this compound:
-
Dissolve this compound (3 equivalents), DCC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the coupling solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
Repeat for Boc-Ala-OH: Repeat the deprotection, neutralization, and coupling steps for the next amino acid (Boc-Ala-OH).
-
-
Deprotection of the Formyl Group (Option A - Pre-cleavage):
-
Swell the peptide-resin in DMF.
-
Treat the resin with a solution of 10% piperidine in DMF at 0-5°C for 2 hours.
-
Wash the resin thoroughly with DMF and DCM, then dry.
-
-
Final Cleavage and Deprotection:
-
HF Cleavage (incorporates formyl deprotection with Option B):
-
Transfer the dried peptide-resin to an HF cleavage apparatus.
-
Add scavengers such as anisole and thiophenol (the latter aids in formyl group removal).
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the reaction at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Dissolve the crude peptide in an appropriate aqueous buffer.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
-
-
Application in Drug Discovery: Targeting the Formyl Peptide Receptor 1 (FPR1)
Peptides containing tryptophan are of significant interest in drug discovery. For example, tryptophan-containing dipeptides have been synthesized and investigated as antagonists for the Formyl Peptide Receptor 1 (FPR1). FPR1 is a G protein-coupled receptor (GPCR) primarily expressed on neutrophils and is involved in inflammatory responses.
FPR1 Signaling Pathway
Activation of FPR1 by its ligands, such as the bacterial peptide N-formylmethionyl-leucyl-phenylalanine (fMLP), triggers a downstream signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
Caption: Simplified signaling pathway of the Formyl Peptide Receptor 1 (FPR1).
The synthesis of specific peptide antagonists using building blocks like this compound is a crucial step in developing novel therapeutics for inflammatory diseases by modulating such pathways.
Conclusion
This compound is an essential reagent for the synthesis of tryptophan-containing peptides using the Boc/Bzl strategy. The formyl protecting group on the indole side chain effectively prevents undesirable side reactions, leading to higher purity and yield of the final peptide product. Understanding the appropriate deprotection strategies and the biological context of the synthesized peptides, such as their interaction with receptors like FPR1, is vital for researchers in the fields of peptide chemistry and drug development. This guide provides a foundational understanding to aid in the successful application of this compound in these research endeavors.
References
The Theoretical Framework and Practical Application of Boc-Trp(For)-OH in Peptide Synthesis
A Technical Guide for Researchers and Drug Development Professionals
The synthesis of peptides, fundamental molecules in biological processes and therapeutic development, demands a meticulous approach to protect reactive amino acid side chains. Tryptophan, with its nucleophilic indole ring, presents a particular challenge during solid-phase peptide synthesis (SPPS), being susceptible to oxidation and alkylation under the acidic conditions typically employed. This technical guide provides an in-depth exploration of the theoretical basis and practical application of Nα-Boc-N-in-formyl-L-tryptophan (Boc-Trp(For)-OH), a key building block in Boc-based SPPS strategies.
Theoretical Basis for Formyl Protection of Tryptophan
The core principle behind the use of this compound lies in the strategic protection of the tryptophan indole side chain. The electron-withdrawing nature of the formyl group effectively shields the indole ring from electrophilic attack during the repetitive acidolytic cleavage of the Nα-Boc protecting group.[1][2] This preventative measure is crucial for maintaining the integrity of the tryptophan residue throughout the synthesis, thereby enhancing the yield and purity of the final peptide.[1]
The formyl protecting group exhibits stability towards the moderate acidic conditions required for Nα-Boc removal, typically a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[3] However, it can be readily cleaved under specific, controlled conditions, offering a degree of orthogonality within the Boc-SPPS strategy.
A notable side reaction associated with the use of this compound is the potential for formyl group migration from the indole nitrogen to a free Nα-amino group of the growing peptide chain.[1][4] This irreversible transfer can lead to the formation of truncated peptide by-products.[4] The rate of this migration is sequence-dependent and has been estimated to be as high as 1% of residues per minute.[4] The use of in situ neutralization protocols during the coupling step can suppress this side reaction to non-detectable levels.[4]
Quantitative Data
The following tables summarize key quantitative data related to the use of this compound in peptide synthesis. It is important to note that yields can be highly sequence-dependent and influenced by the specific reaction conditions.
| Parameter | Protecting Group | Synthesis Strategy | Deprotection Conditions | Reported Yield (Deprotection) | Reference |
| Deprotection Efficiency | Formyl (For) | Boc | Base (e.g., piperidine, DMEDA) | Up to 95% with DMEDA | [1] |
| Formyl (For) | Boc | Strong acid (HF) with scavengers | Quantitative | [5] | |
| Side Reaction Rate | Formyl (For) | Boc | N/A | Up to 1% per minute (formyl migration) | [4] |
Experimental Protocols
Coupling of this compound in Boc-SPPS
This protocol outlines a general procedure for the incorporation of this compound into a peptide sequence on a solid support.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-dimethylformamide - DMF or DCM)
Procedure:
-
Swell the peptide-resin in the appropriate solvent (DMF or DCM).
-
In a separate vessel, pre-activate the this compound by dissolving it with the coupling reagent and HOBt (if applicable) in the reaction solvent.
-
Add the base (DIPEA) to the activated amino acid solution.
-
Add the activated this compound solution to the swollen peptide-resin.
-
Allow the coupling reaction to proceed for the appropriate time (typically 1-2 hours) at room temperature with gentle agitation.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
After completion, wash the resin thoroughly with the reaction solvent to remove excess reagents and by-products.
Deprotection of the Formyl Group
The formyl group can be removed either before or during the final cleavage from the resin.
This method is employed before the final acidolytic cleavage of the peptide from the resin.
Materials:
-
Trp(For)-containing peptide-resin
-
Piperidine
-
N,N-dimethylformamide (DMF)
Procedure:
-
Swell the Trp(For)-containing peptide-resin in DMF.
-
Add the peptide-resin to the cold piperidine solution and stir for 2 hours at 0-5°C.[6]
-
Filter the resin and wash it thoroughly with DMF, followed by DCM and methanol.[7]
-
Dry the resin under vacuum.
The formyl group can be removed concurrently with other side-chain protecting groups and cleavage from the resin using strong acid, such as hydrogen fluoride (HF), in the presence of appropriate scavengers.
Materials:
-
Trp(For)-containing peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger cocktail (e.g., HF/dimethyl sulfide (DMS)/p-cresol/p-thiocresol or HF/anisole/1,2-ethanedithiol (EDT))[5][8]
Procedure:
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated apparatus by trained personnel.
-
Place the dried peptide-resin in a suitable HF-resistant reaction vessel.
-
Add the appropriate scavenger cocktail. For Trp(For) removal, a thiol-containing scavenger such as p-thiocresol or EDT is essential.[8][9] A recommended mixture is HF–Me₂S–p-thiocresol–p-cresol (25:65:5:5, v/v/v/v).[5]
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Allow the cleavage and deprotection reaction to proceed for the optimized time (typically 1-2 hours) at 0°C.
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Wash the precipitated peptide with cold diethyl ether to remove scavengers and organic by-products.
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification.
Visualizations
The following diagrams, generated using Graphviz, illustrate the key workflows and chemical transformations involving this compound in Boc-SPPS.
Caption: General workflow for incorporating this compound in Boc-SPPS.
Caption: The side reaction of formyl group migration from the tryptophan indole to the N-terminal amine.
Caption: Alternative deprotection pathways for the formyl group on tryptophan.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Formation of truncated peptide by-products via sequence-specific formyl group transfer from Trp(For) residues to Nα in the course of Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
The Bulwark of the Indole Ring: A Historical and Technical Guide to Tryptophan Protection in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of peptides is a cornerstone of modern molecular exploration. Yet, the seemingly straightforward assembly of amino acids is fraught with chemical challenges, none more so than the protection of the delicate indole side chain of tryptophan. This in-depth technical guide charts the historical development of tryptophan protection strategies in Solid-Phase Peptide Synthesis (SPPS), providing a comprehensive overview of the core chemical principles, comparative data on protecting group efficiency, and detailed experimental protocols for their application.
The indole ring of tryptophan, with its electron-rich aromatic system, is a prime target for electrophilic attack during the repetitive acid and base treatments inherent to SPPS. Alkylation and oxidation are the two primary degradation pathways that can lead to a cascade of side products, compromising the purity and yield of the final peptide. The historical progression of SPPS has been intrinsically linked to the development of robust strategies to shield this vulnerable functionality.
Early Challenges and the Dawn of Protection
In the nascent days of SPPS, pioneered by Bruce Merrifield, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy was the workhorse of peptide assembly. Initially, tryptophan was often incorporated without side-chain protection, leading to significant challenges. During the repetitive trifluoroacetic acid (TFA) treatments required to remove the Nα-Boc group, carbocations generated from other protecting groups, particularly the benzyl-type protectors on arginine (e.g., Tosyl), would readily alkylate the tryptophan indole ring. This necessitated the use of scavengers in the cleavage cocktail to mop up these reactive species, but this was often an imperfect solution.
The Formyl Group: A Stalwart in Boc-SPPS
To address the rampant side reactions, the formyl (For) group emerged as the first widely adopted protecting group for the tryptophan indole nitrogen in Boc-SPPS. Introduced in the early 1970s, the formyl group offered stability to the acidic conditions of Nα-Boc deprotection. It is typically removed during the final cleavage from the resin with strong acids like hydrogen fluoride (HF) or through a separate basic treatment prior to cleavage.
However, the formyl group is not without its drawbacks. A significant side reaction is formyl group migration from the indole nitrogen to a free Nα-amino group of the growing peptide chain, which can lead to chain termination and the formation of truncated peptide by-products. The rate of this migration is sequence-dependent and can be a considerable issue in certain syntheses.
The Fmoc Revolution and the Rise of the Boc Group for Tryptophan
The advent of Fmoc (9-fluorenylmethyloxycarbonyl)-based SPPS in the 1970s, which utilizes a base-labile Nα-protecting group, necessitated a new approach to tryptophan protection. The formyl group, being base-labile, was not suitable for the Fmoc strategy. This led to the adoption of the tert-butyloxycarbonyl (Boc) group for the protection of the tryptophan indole side chain.
The use of Fmoc-Trp(Boc)-OH proved to be a watershed moment in the synthesis of tryptophan-containing peptides. The Boc group is stable to the piperidine solutions used for Nα-Fmoc removal but is readily cleaved by the final TFA "cocktail" used to deprotect side chains and cleave the peptide from the resin. Crucially, the Boc group provides excellent protection against alkylation by carbocations generated from other acid-labile side-chain protecting groups, such as the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) groups on arginine.[1] Upon cleavage with TFA, the Boc group on the tryptophan indole forms a transient carbamic acid intermediate that continues to shield the indole ring from electrophilic attack before decarboxylating to the unprotected tryptophan.[2]
Quantitative Comparison of Tryptophan Protecting Groups
The choice of protecting group has a direct and measurable impact on the success of a peptide synthesis. The following table summarizes quantitative data on the performance of the most common tryptophan protection strategies.
| Protecting Group | Synthesis Strategy | Deprotection Conditions | Reported Deprotection Yield | Key Advantages | Common Side Reactions Prevented |
| None | Fmoc/Boc | - | - | Simplicity | - |
| Boc | Fmoc | Strong acid (e.g., TFA) | Up to 90% | Excellent prevention of indole alkylation from Arg(Pbf/Pmc) protecting groups and tert-butylation.[1] | Alkylation, Oxidation |
| For | Boc | Base (e.g., piperidine, DMEDA) or strong acid (HF) with scavengers | Up to 95% with DMEDA[1] | Stable in moderate acid. | Oxidation |
Note: The reported yields are from various studies and may not be directly comparable due to differing experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of tryptophan protection strategies. The following are representative protocols for the introduction and removal of the key protecting groups.
Protocol 1: Introduction of the Boc Protecting Group on Tryptophan for Fmoc-SPPS
Materials:
-
Nα-Fmoc-L-tryptophan
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve Nα-Fmoc-L-tryptophan in acetonitrile.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.
-
Add an excess of di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its completion by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction and purify the resulting Fmoc-Trp(Boc)-OH by chromatography.[1]
Protocol 2: Coupling of Fmoc-Trp(Boc)-OH in SPPS
Materials:
-
Fmoc-Trp(Boc)-OH
-
Resin-bound peptide with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin-bound peptide in DMF.
-
In a separate vessel, dissolve Fmoc-Trp(Boc)-OH (typically 3-5 equivalents relative to the resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, HATU) and the base (e.g., DIPEA) to the amino acid solution and pre-activate for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for the recommended coupling time (typically 1-2 hours).
-
Wash the resin thoroughly with DMF to remove excess reagents and by-products.
Protocol 3: Deprotection of the Boc Group from Tryptophan
Materials:
-
Peptide-resin containing Trp(Boc)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane - TIS)
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM).
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Precipitate the peptide from the filtrate using cold diethyl ether.
-
Wash the precipitated peptide with cold diethyl ether and dry under vacuum.[1]
Protocol 4: Removal of the Formyl Group from Tryptophan in Boc-SPPS
Materials:
-
Peptide-resin containing Trp(For)
-
Piperidine
-
DMF
Procedure:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a solution of 10-20% piperidine in DMF.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Wash the resin thoroughly with DMF to remove piperidine and the formyl-piperidine adduct.[3]
-
Proceed with the final cleavage of the peptide from the resin.
Visualizing the Chemistry: Key Pathways and Workflows
Understanding the underlying chemical transformations is paramount for troubleshooting and optimizing peptide synthesis. The following diagrams, rendered in Graphviz DOT language, illustrate the critical pathways involved in tryptophan side reactions and their prevention.
The Future of Tryptophan Protection
While the Boc group for Fmoc-SPPS and the formyl group for Boc-SPPS remain the dominant strategies, research into novel protecting groups continues. The ideal protecting group would offer complete stability during synthesis, quantitative and clean removal under mild conditions, and be cost-effective. The development of new protecting groups like the 2,4-dimethylpent-3-yloxycarbonyl (Doc) and 4-(N-methylamino)butanoyl (Nmbu) groups showcases the ongoing efforts to refine and improve the synthesis of complex, tryptophan-rich peptides.[4]
The historical journey of tryptophan protection in SPPS is a testament to the ingenuity and perseverance of peptide chemists. From the early struggles with unprotected tryptophan to the development of sophisticated and highly effective protecting groups, the evolution of these strategies has been instrumental in unlocking the full potential of peptide science. For researchers today, a thorough understanding of these historical developments and the underlying chemical principles is essential for the successful synthesis of the next generation of peptide-based therapeutics and research tools.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Tryptophan-Containing Peptides using Boc-Trp(For)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides containing tryptophan (Trp) residues using Boc-based solid-phase peptide synthesis (SPPS) requires careful consideration of the indole side chain's susceptibility to modification during acidic conditions. The use of Nα-Boc-N-in-formyl-L-tryptophan (Boc-Trp(For)-OH) is a well-established strategy to protect the indole nucleus from side reactions, such as alkylation by carbocations generated during the repetitive acidolytic cleavage of the Nα-Boc group.[1][2] The formyl group is stable to the moderately acidic conditions used for Boc deprotection (e.g., 50% TFA in DCM) but can be readily removed either prior to or during the final cleavage of the peptide from the resin.[3][4]
This document provides a detailed protocol for the solid-phase synthesis of peptides containing tryptophan using this compound, including quantitative data for key steps, experimental procedures, and a workflow diagram to guide researchers in this critical process.
Data Presentation
The following tables summarize the quantitative data for the key steps in the this compound solid-phase peptide synthesis protocol.
Table 1: Reagents and Conditions for Boc-SPPS Cycles
| Step | Reagent/Solvent | Concentration/Molar Equivalents | Reaction Time | Temperature |
| Resin Swelling | Dichloromethane (DCM) | - | 30 - 60 min | Room Temperature |
| Boc Deprotection | 50% Trifluoroacetic Acid (TFA) in DCM | - | 1 x 5 min (pre-wash), 1 x 20 min | Room Temperature |
| with 0.5% Dithioethane (DTE) scavenger | ||||
| Washes | DCM, Isopropanol (IPA), DMF | - | 3-5 times per solvent | Room Temperature |
| Neutralization | 10% Diisopropylethylamine (DIEA) in DCM | - | 2 x 10 min | Room Temperature |
| Coupling | This compound | 2 - 4 equivalents | 30 - 120 min | Room Temperature |
| Coupling Reagent (e.g., HBTU/HOBt) | 2 - 4 equivalents | |||
| DIEA (for in situ neutralization) | 4 - 8 equivalents | |||
| Capping (Optional) | Acetic Anhydride/DIEA in DCM | 10 equivalents | 20 min | Room Temperature |
Table 2: Protocols for N-in-Formyl Group Removal
| Method | Reagent/Solvent | Concentration | Reaction Time | Temperature |
| Prior to Cleavage | Piperidine in Dimethylformamide (DMF) | 10% (v/v) | 2 hours | 0 °C |
| During HF Cleavage | "Low-High" HF with Thiophenol scavenger | See Cleavage Protocol | - | 0 °C |
Table 3: High-Frequency (HF) Cleavage and Deprotection Cocktail
| Component | Volume Ratio (Low HF for Trp(For) removal) | Purpose |
| Anhydrous HF | 25 | Cleavage and side-chain deprotection |
| Dimethyl Sulfide (DMS) | 65 | Scavenger (soft nucleophile) |
| p-Cresol | 7.5 | Scavenger (reduces side reactions) |
| p-Thiocresol/Thiophenol | 2.5 | Scavenger and N-in-formyl removal |
Note on Yields: The overall yield of the final peptide is highly dependent on the efficiency of each coupling and deprotection step. With an average step-wise efficiency of 99%, a 20-mer peptide would have a theoretical yield of approximately 82%. Incomplete reactions at any stage will significantly reduce the final yield of the desired full-length peptide.[5]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the manual solid-phase synthesis of a peptide containing a tryptophan residue using this compound. The protocol assumes a starting resin loading of 0.5 mmol/g.
Resin Preparation and First Amino Acid Coupling
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin for C-terminal acids, MBHA resin for C-terminal amides) in Dichloromethane (DCM) for 30-60 minutes at room temperature in a reaction vessel.
-
First Amino Acid Loading (Example for Merrifield Resin):
-
Wash the swollen resin with DCM.
-
Prepare a solution of the first Boc-protected amino acid (as a cesium salt) in DMF.
-
Add the amino acid solution to the resin and heat at 50°C for 12-24 hours.
-
Wash the resin thoroughly with DMF, DMF/water, DMF, and finally DCM.
-
Dry the resin under vacuum.
-
Determine the substitution level of the resin.
-
Peptide Chain Elongation Cycle
This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the peptide sequence.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM containing 0.5% Dithioethane (DTE) to the resin.[3]
-
Agitate for 5 minutes (pre-wash), then drain.[3]
-
Add a fresh portion of the deprotection solution and agitate for 20 minutes.[3]
-
Drain the solution and wash the resin with DCM (3x), Isopropanol (IPA) (3x), and DCM (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 10 minutes.
-
Drain and repeat the neutralization step once more.
-
Wash the resin with DCM (5x).
-
-
Amino Acid Coupling (incorporating this compound):
-
In a separate vessel, dissolve this compound (2-4 eq.) and a coupling agent such as HBTU (2-4 eq.) and HOBt (2-4 eq.) in DMF.
-
Add DIEA (4-8 eq.) to the amino acid solution for in situ neutralization and pre-activation.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 30-120 minutes at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., ninhydrin test). If the test is positive (indicating free amines), the coupling step should be repeated.
-
-
Washing:
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x) to remove excess reagents and byproducts.
-
N-in-Formyl Group Removal (Pre-cleavage Method)
This step is performed after the entire peptide sequence has been assembled and before the final cleavage from the resin.
-
After the final Boc deprotection and neutralization, wash the peptide-resin with DMF.
-
Prepare a solution of 10% piperidine in DMF and cool it to 0°C in an ice bath.[3][4]
-
Add the cold piperidine solution to the peptide-resin and stir for 2 hours at 0°C.[3][4]
-
Filter the resin and wash it thoroughly with DMF, IPA, and DCM.
-
Dry the peptide-resin under vacuum before proceeding to cleavage.
Cleavage and Deprotection
The "Low-High" HF cleavage method is recommended for peptides containing Trp(For) to ensure the removal of the formyl group and other side-chain protecting groups while minimizing side reactions.[6]
WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.
-
Low HF Procedure:
-
Place the dried peptide-resin in the HF reaction vessel.
-
Add the scavenger cocktail: a mixture of dimethyl sulfide (DMS), p-cresol, and p-thiocresol (or thiophenol) in a ratio of approximately 65:7.5:2.5 (v/v).[7]
-
Cool the vessel to -5 to 0°C.
-
Distill anhydrous HF into the vessel (to a final HF concentration of about 25%).
-
Stir the mixture at 0°C for 2 hours. This step removes the formyl group and other acid-labile side-chain protecting groups.
-
Evaporate the HF and DMS under vacuum.
-
-
High HF Procedure:
-
Wash the resin with DCM to remove scavenger byproducts.
-
Add fresh scavenger (e.g., p-cresol and anisole).
-
Cool the vessel to -5 to 0°C.
-
Distill anhydrous HF into the vessel (to a final HF concentration of about 90%).
-
Stir the mixture at 0°C for 1 hour. This step cleaves the peptide from the resin and removes more resistant protecting groups.
-
Evaporate the HF under vacuum.
-
Peptide Precipitation and Purification
-
Wash the resin with diethyl ether to remove remaining scavengers and organic-soluble byproducts.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., containing a small amount of acetic acid or TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
Visualizations
The following diagrams illustrate the workflow of the Boc-SPPS cycle for incorporating this compound and the subsequent deprotection and cleavage steps.
Caption: Boc-SPPS workflow for tryptophan-containing peptides.
Caption: Key features of this compound in SPPS.
References
Application Notes and Protocols for the Coupling of Boc-Trp(For)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and standardized protocols for the efficient coupling of Nα-Boc-N-in-formyl-L-tryptophan (Boc-Trp(For)-OH) in solid-phase peptide synthesis (SPPS). The use of the formyl (For) protecting group on the indole side chain of tryptophan is a key strategy to prevent unwanted side reactions, such as alkylation and oxidation, during acidic cleavage steps. This document outlines the rationale for using this compound, compares common coupling methodologies, and provides detailed experimental procedures to ensure high coupling efficiency and peptide purity.
Introduction
Tryptophan is a sensitive amino acid residue prone to modification under the acidic conditions typically used in Boc-chemistry SPPS. The indole ring can be alkylated by carbocations generated during the cleavage of Boc protecting groups or oxidized. The formyl group provides robust protection for the indole nitrogen, which is stable to the repetitive trifluoroacetic acid (TFA) treatments for Nα-Boc deprotection.[1] This protection minimizes the formation of impurities and enhances the overall yield and purity of the final peptide.[1]
Comparison of Common Coupling Reagents
| Coupling Reagent/Method | Typical Reaction Time | Typical Yield | Racemization Potential | Key Advantages & Disadvantages |
| DIC/HOBt | 1-4 hours | Good to Excellent | Low | Advantages: Cost-effective, readily available. Disadvantages: Formation of insoluble diisopropylurea (DIU) byproduct can complicate washing steps. |
| HBTU/DIPEA | 15-60 minutes | Excellent | Low | Advantages: Fast reaction times, high coupling efficiency, soluble byproducts.[2] Disadvantages: Higher cost compared to carbodiimides, potential for guanidinylation of the N-terminus if used in excess.[2] |
| HATU/DIPEA | 10-60 minutes | Excellent | Very Low | Advantages: Highly reactive, very low racemization rates, effective for sterically hindered couplings.[2][3] Disadvantages: Higher cost. |
| PyBOP/DIPEA | 15-60 minutes | Excellent | Low | Advantages: High coupling efficiency, similar to HBTU. Disadvantages: Forms carcinogenic HMPA as a byproduct, though less of a concern in modern automated synthesizers with closed systems. |
Note: The yield and racemization levels are illustrative and can vary depending on the specific reaction conditions, including the resin, peptide sequence, solvent, base, temperature, and reaction time. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) is crucial for carbodiimide-mediated couplings to suppress racemization.[2]
Experimental Protocols
The following are detailed protocols for the coupling of this compound onto a solid support. These protocols assume a standard Boc-SPPS workflow.
General Boc-SPPS Cycle Prior to this compound Coupling
This workflow outlines the essential steps leading up to the coupling of the target amino acid.
Caption: General workflow for resin preparation before amino acid coupling.
Protocol for Coupling using DIC/HOBt
This protocol is a cost-effective and reliable method for coupling this compound.
Materials:
-
Resin with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Pre-activation: In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the deprotected and neutralized resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol for Coupling using HBTU/DIPEA
This protocol offers faster reaction times and is suitable for automated peptide synthesis.
Materials:
-
Resin with a free N-terminal amine
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Activation and Coupling: In a reaction vessel, dissolve this compound (3 equivalents relative to resin substitution) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Immediately add this solution to the deprotected and neutralized resin.
-
Agitate the reaction mixture at room temperature for 15-60 minutes.
-
Monitoring: Monitor the reaction completion using the Kaiser test.
-
Washing: Upon completion, wash the resin with DMF (3x) and DCM (3x).
Post-Coupling and Cleavage
Following the successful coupling of this compound and the completion of the peptide sequence, the peptide is cleaved from the resin, and the side-chain protecting groups, including the formyl group, are removed.
Deprotection of the Formyl Group
The formyl group is stable to standard high HF cleavage conditions. However, it can be removed by:
-
HF cleavage with a scavenger: Using thiophenol as a scavenger during HF cleavage will remove the formyl group.
-
Piperidine treatment: The formyl group can also be removed by treatment with a solution of 10% piperidine in DMF for 2 hours at a low temperature (0-5°C) before the final HF cleavage.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for a single coupling cycle of this compound in SPPS.
Caption: Complete workflow for a single this compound coupling cycle.
References
Application Notes and Protocols: Deprotection of the N-in-Formyl Group from Boc-Trp(For)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the N-indole formyl (For) protecting group from N-α-Boc-L-tryptophan(formyl) (Boc-Trp(For)-OH). The formyl group is a common protecting group for the indole nitrogen of tryptophan in Boc-based solid-phase peptide synthesis (SPPS), preventing side reactions such as alkylation during acidic deprotection of the α-amino group.[1][2] Its removal is a critical step to yield the native tryptophan residue in the final peptide.
Overview of Deprotection Strategies
Several methods have been established for the removal of the N-in-formyl group, each with its own advantages and specific applications. The choice of method often depends on the overall synthetic strategy, particularly the conditions used for cleavage of the peptide from the resin. The most common approaches involve nucleophilic reagents or specific acidic conditions.
This note will detail the following widely used deprotection methods:
-
Piperidine in Dimethylformamide (DMF)
-
N,N'-Dimethylethylenediamine (DMEDA) in Water
-
Liquid Hydrogen Fluoride (HF) with Thiol Scavengers
-
Low-Concentration HF in a Mixed Solvent System
Deprotection Methods: A Comparative Summary
The following table summarizes the key quantitative data associated with various deprotection methods for the formyl group of tryptophan.
| Method | Reagents | Temperature (°C) | Time | Yield (%) | Notes |
| Piperidine/DMF | 10% Piperidine in DMF | 0 | 2 hours | N/A | A common method performed on the resin-bound peptide prior to strong acid cleavage. |
| Aqueous N,N'-Dimethylethylenediamine (DMEDA) | DMEDA (1.5-3.0 eq) in water | Room Temp. | N/A | 95 | A mild and efficient method for deprotection in solution.[3][4] For a model peptide, a 91% yield was achieved.[3] |
| Liquid Hydrogen Fluoride (HF) with Dithiol | HF:anisole:1,2-ethanedithiol (EDT) (85:10:5) | 0 | 30 min | N/A | Deformylation occurs concurrently with peptide cleavage from the resin.[5] Deformylation is reported to be complete in 10 minutes.[5] |
| Low-Concentration HF with Thiols | HF–Me₂S–p-thiocresol–p-cresol (25:65:5:5, v/v/v/v) | N/A | N/A | Quant. | An improved HF method that efficiently and quantitatively removes the formyl group without detectable side reactions.[1][6] |
Chemical Transformation and Workflow
The following diagrams illustrate the chemical deprotection reaction and a general experimental workflow for the process.
References
- 1. Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. [Studies on the Nin-formyl group as possible protecting group against tryptophan indole side chain tert-butylation (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deprotection of Nin-formyl tryptophan using 1,2-ethanedithiol in liquid hydrogen fluoride. Deformylation upon HF treatment of Merrifield peptidyl-resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Deprotection of Trp(For) in Boc-Protected Peptides
Introduction
In peptide synthesis utilizing the tert-butyloxycarbonyl (Boc) protecting group strategy, the indole side chain of tryptophan is susceptible to modification under the acidic conditions required for Boc group removal. To mitigate this, the indole nitrogen is often protected with a formyl (For) group. Boc-Trp(For)-OH is a standard building block used in Boc-based Solid Phase Peptide Synthesis (SPPS).[1] The formyl group is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid, TFA) and strong acids like hydrogen fluoride (HF) used for final cleavage from the resin.[1][2]
While the Boc group is removed by acid, the formyl group on the tryptophan side chain requires a separate, basic treatment for its removal. A common and effective method for this "deformylation" is treatment with a solution of piperidine in N,N-dimethylformamide (DMF).[1][2][3] This treatment is typically performed on the fully assembled, resin-bound peptide before the final acidic cleavage step.[2][4] This application note provides a detailed protocol for the piperidine/DMF-mediated deprotection of the formyl group from tryptophan residues in a peptide synthesized using Boc-SPPS.
Chemical Structures
-
This compound: N-α-tert-butyloxycarbonyl-N-in-formyl-L-tryptophan
-
Piperidine: A secondary amine used as a base for deformylation.
-
DMF: N,N-dimethylformamide, a polar aprotic solvent.
Experimental Protocols
Protocol: Deformylation of Resin-Bound Peptides Containing Trp(For)
This protocol details the removal of the formyl protecting group from the tryptophan side chain of a peptide synthesized on a solid support using Boc-SPPS.
Materials:
-
Peptide-resin containing one or more Trp(For) residues
-
Piperidine
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Round bottom flask or appropriate reaction vessel for solid-phase synthesis
-
Ice bath
-
Stirring mechanism (e.g., magnetic stirrer or shaker)
-
Filtration apparatus for washing the resin
Procedure:
-
Preparation of the Reagent: Prepare a 10% (v/v) solution of piperidine in DMF. For example, to make 100 mL of the solution, mix 10 mL of piperidine with 90 mL of DMF.
-
Cooling: Place the required volume of the 10% piperidine/DMF solution in a round bottom flask and cool it to 0 °C using an ice bath.[2][4][5]
-
Resin Addition: Add the peptide-resin to the cooled piperidine/DMF solution. A common ratio is 1 gram of resin per 10 mL of the deprotection solution.[2][4][5]
-
Reaction: Stir the resin suspension at 0 °C for 2 hours.[2][4][5] Maintaining the low temperature is crucial for minimizing potential side reactions.
-
Filtration: After the 2-hour incubation, filter the resin to remove the deprotection solution.
-
Washing: Wash the resin thoroughly to remove residual piperidine and byproducts. The following wash sequence is recommended:[2][4][5]
-
Wash twice with DMF (using approximately 5 volumes of solvent per gram of resin for each wash).
-
Wash twice with DCM.
-
Wash twice with MeOH.
-
-
Drying: Dry the deformylated peptide-resin under high vacuum for at least 4 hours, or until a constant weight is achieved.[2][4][5] The resin is now ready for the final cleavage from the solid support (e.g., using HF).
Data Presentation
The following table summarizes the key quantitative parameters for the deformylation protocol. Yield and purity of the final peptide are sequence-dependent and should be determined empirically.
| Parameter | Value/Condition | Reference |
| Reagent | Piperidine in DMF | [2][3] |
| Piperidine Concentration | 10% (v/v) or a 1:10 ratio of piperidine to DMF | [2][4][5] |
| Reaction Temperature | 0 °C | [2][4][5] |
| Reaction Time | 2 hours | [2][4][5] |
| Resin to Solution Ratio | 1 gram of peptide-resin per 10 mL of solution | [2][4] |
| Washing Solvents | DMF, DCM, MeOH | [2][4][5] |
Visualizations
Logical Relationship of Deprotection Steps
The following diagram illustrates the distinct deprotection pathways for the N-terminal Boc group and the side-chain formyl group of a tryptophan residue in a resin-bound peptide.
Caption: Deprotection pathways for Boc and Formyl groups.
Experimental Workflow for Deformylation
This diagram outlines the step-by-step workflow for the removal of the formyl group from a resin-bound peptide.
Caption: Workflow for Trp(For) side-chain deprotection.
References
Application Notes and Protocols for Cleavage of Peptides Containing Boc-Trp(For)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides containing tryptophan (Trp) using Boc-solid-phase peptide synthesis (SPPS) often employs Nα-Boc-Nin-formyl-L-tryptophan (Boc-Trp(For)-OH) to protect the indole side chain from undesired modifications during synthesis. The formyl (For) group is stable to the repetitive acid treatments used for Nα-Boc group removal. However, its removal during the final cleavage from the resin requires specific conditions to ensure high yield and purity of the target peptide. This document provides detailed application notes and protocols for various cleavage cocktails and procedures tailored for peptides containing this compound.
Choosing a Cleavage Strategy
The selection of an appropriate cleavage strategy depends on several factors, including the peptide sequence, the presence of other sensitive amino acid residues, and the available laboratory equipment. The formyl group is stable to standard strong acid cleavage reagents like neat trifluoroacetic acid (TFA) and "high" concentration hydrogen fluoride (HF).[1] Therefore, a specific deformylation step is required. This can be achieved either prior to cleavage or concurrently with cleavage using modified cocktails.
Here is a decision-making workflow to guide your choice:
References
Application Notes and Protocols for HF Cleavage of Peptides Containing Boc-Trp(For)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry is a robust method for producing peptides for research and therapeutic applications.[1][2] The final step in Boc/Bzl-based SPPS is the cleavage of the peptide from the resin support and the simultaneous removal of side-chain protecting groups. Anhydrous hydrogen fluoride (HF) is a widely used and effective reagent for this purpose due to its strong protonating ability and its capacity to act as an excellent solvent for peptides.[3][4]
However, the use of HF presents challenges, primarily the generation of reactive carbocations from the cleavage of protecting groups, which can lead to deleterious side reactions.[3][4][5] These carbocations are potent alkylating agents for nucleophilic amino acid side chains such as those of tryptophan, methionine, cysteine, and tyrosine.[3][4] To mitigate these side reactions, scavengers are added to the cleavage cocktail to trap the reactive carbocations.[3][4][6]
This document provides detailed application notes and protocols specifically for the HF cleavage of peptides containing Nin-formyl tryptophan (Trp(For)), a common protecting group for the indole side chain of tryptophan in Boc-SPPS.
Data Presentation: HF Cleavage Cocktails and Conditions
The selection of an appropriate scavenger cocktail is critical for successful HF cleavage, especially for peptides containing sensitive residues like tryptophan. The following table summarizes various reported cleavage conditions and scavenger cocktails for peptides, with a focus on those containing Trp(For).
| Peptide Characteristics | Cleavage Method | Scavenger Cocktail (v/v/w) | Temperature (°C) | Time (min) | Key Remarks |
| General Peptides (No Cys, Met, Trp) | Standard High HF | HF/p-cresol (9:1) | -5 to 0 | 60 | A standard condition for relatively simple peptides.[3] |
| Peptides with Trp | Standard High HF | HF/anisole (10:1) | 0 | 60 | Anisole is a common scavenger to prevent t-butyl and benzyl cation alkylation of the indole ring. |
| Peptides with Trp(For) | Standard High HF with in situ deformylation | HF/anisole/1,2-ethanedithiol (EDT) (85:10:5) | 0 | 60 | EDT facilitates the in situ removal of the formyl group.[3][6] |
| Peptides with Trp(For), Cys, Met | Standard High HF | HF/p-cresol/p-thiocresol/DMS (18:1:1:0.4 per g resin) | 0 | 60 | A combination of scavengers to protect multiple sensitive residues.[3] |
| Peptides with Trp(For) | Low-High HF | Low HF: HF/DMS/p-cresol/p-thiocresol (25:65:7.5:2.5) | 0 | 120 | The low HF step (SN2 mechanism) minimizes carbocation formation.[6][7] Followed by a high HF step. |
| Peptides with Trp(For) | Pre-cleavage Deformylation + Standard High HF | 10% Piperidine in DMF (pre-cleavage), then HF/anisole (10:1) | 0-5 (deformylation), 0 (HF) | 120 (deformylation), 60 (HF) | The formyl group is removed before exposure to strong acid.[5] |
Experimental Protocols
Safety Precaution: Anhydrous HF is extremely toxic, corrosive, and volatile. It must be handled in a specialized, HF-resistant apparatus within a properly functioning fume hood with a scrubber.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield, is mandatory. An emergency response plan for HF exposure, including the availability of calcium gluconate gel, should be in place.
Protocol 1: Standard High HF Cleavage with In Situ Deformylation of Trp(For)
This protocol is suitable for peptides where the formyl group on tryptophan is removed concurrently with the cleavage from the resin and removal of other side-chain protecting groups.
Materials:
-
Peptide-resin containing Boc-Trp(For)-OH
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole
-
1,2-Ethanedithiol (EDT)
-
Teflon-coated stir bar
-
HF cleavage apparatus
-
Dry ice/methanol bath
-
Diethyl ether (peroxide-free)
-
20% (v/v) aqueous acetic acid
-
Lyophilizer
Procedure:
-
Preparation: Place the peptide-resin (typically 0.2-1.0 g) and a Teflon-coated stir bar into the HF-resistant reaction vessel.[1]
-
Scavenger Addition: For each gram of resin, add the scavenger mixture. A common cocktail for Trp(For) containing peptides is a combination of anisole and a dithiol like 1,2-ethanedithiol (EDT).[3][6] For a peptide with two Trp residues, a mixture of 2.0 mL anisole and 1.2 mL EDT can be used for 2.0 g of resin.[3]
-
Cooling: Securely cap the reaction vessel and cool it in a dry ice/methanol bath for at least 5 minutes.
-
HF Distillation: Carefully distill the required volume of anhydrous HF into the reaction vessel. A typical ratio is 10 mL of HF per gram of peptide-resin. Maintain the temperature between -5 °C and 0 °C.
-
Cleavage Reaction: Stir the mixture at 0 °C for 60 minutes. For peptides with more resistant protecting groups like Arg(Tos), the reaction time may be extended up to 2 hours.[3]
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a vacuum. This must be done slowly to prevent the resin from being carried into the vacuum line.[3]
-
Peptide Precipitation and Washing: Add cold, peroxide-free diethyl ether to the reaction vessel to precipitate the crude peptide and wash away the scavengers and organic byproducts. Stir for 30-60 seconds and then filter the mixture through a fritted glass funnel. Repeat the ether wash two to three times.[3]
-
Peptide Extraction: Extract the peptide from the resin by washing the resin on the filter with 20% (v/v) aqueous acetic acid (3 x 30-50 mL per gram of resin).[3] For hydrophobic peptides, higher concentrations of acetic acid may be necessary.
-
Lyophilization: Freeze the combined aqueous extracts and lyophilize to obtain the crude peptide powder.
Protocol 2: Pre-cleavage Deformylation of Trp(For) followed by Standard High HF Cleavage
This two-step approach first removes the formyl group under basic conditions, followed by the standard acid cleavage. This can be advantageous in preventing potential side reactions associated with the formyl group during HF treatment.[3][5]
Materials:
-
Peptide-resin containing this compound
-
Piperidine
-
Dimethylformamide (DMF)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole or p-cresol
-
Teflon-coated stir bar
-
HF cleavage apparatus
-
Dry ice/methanol bath
-
Diethyl ether (peroxide-free)
-
20% (v/v) aqueous acetic acid
-
Lyophilizer
Procedure:
-
Deformylation: a. Swell the peptide-resin in DMF. b. Prepare a 10% (v/v) solution of piperidine in DMF and cool it in an ice bath.[5] c. Add the cooled piperidine solution to the swollen resin and stir for 2 hours at 0-5 °C.[5] d. Filter the resin and wash thoroughly with DMF, isopropanol (IPA), and then diethyl ether. e. Dry the deformylated peptide-resin under vacuum.
-
HF Cleavage: a. Follow the Standard High HF Cleavage protocol (Protocol 1, steps 1-9), using a standard scavenger like anisole or p-cresol (e.g., HF/p-cresol 9:1 v/v).
Visualizations
References
- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 4. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: TFMSA Cleavage of Boc-Trp(For)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the cleavage of peptides containing Nα-Boc-N G-formyl-L-tryptophan (Boc-Trp(For)-OH) from a resin support using trifluoromethanesulfonic acid (TFMSA). The described "low-high" TFMSA cleavage method is designed to minimize common side reactions associated with tryptophan, such as alkylation of the indole ring, while ensuring efficient removal of both the Boc protecting group and the formyl group from the tryptophan side chain.
Introduction
Tryptophan is a sensitive amino acid prone to modification under the acidic conditions typically used for peptide cleavage in solid-phase peptide synthesis (SPPS). The indole side chain can be alkylated by carbocations generated from the cleavage of other protecting groups or the resin linker. The use of a formyl (For) protecting group on the indole nitrogen mitigates some of these side reactions during synthesis. However, its removal requires specific cleavage conditions.
Trifluoromethanesulfonic acid (TFMSA) is a strong acid that serves as an effective alternative to hydrogen fluoride (HF) for the final cleavage of peptides from the resin in Boc-SPPS, with the advantage of not requiring specialized HF-resistant apparatus.[1][2] A "low-high" cleavage strategy is often employed to enhance the quality of the crude peptide.[3] This method involves an initial treatment with a low concentration of TFMSA in the presence of scavengers to favor a milder, SN2-type cleavage mechanism, followed by a "high" concentration step to complete the deprotection and resin cleavage. For peptides containing Trp(For), the addition of a thiol scavenger, such as 1,2-ethanedithiol (EDT), during the high acidity step is crucial for the thiolytic cleavage of the formyl group.[3]
Data Summary
The following table outlines the quantitative parameters for the "low-high" TFMSA cleavage protocol for a peptide-resin containing this compound, scaled for approximately 0.2 mmol of peptide-resin.
| Parameter | "Low" TFMSA Step | "High" TFMSA Step |
| Peptide-Resin Scale | 0.2 mmol | - |
| Trifluoroacetic Acid (TFA) | 1.25 mL | - |
| Trifluoromethanesulfonic Acid (TFMSA) | 250 µL | - |
| Dimethyl Sulfide (DMS) | 750 µL | - |
| m-Cresol | 250 µL | - |
| 1,2-Ethanedithiol (EDT) | 50 µL | Added to cleavage cocktail |
| Reaction Temperature | 0-5 °C | 0-5 °C |
| Reaction Time | 3 hours | Not specified, part of total |
| Precipitation Solvent | Cold methyl t-butyl ether (MTBE) or ethyl ether | - |
| Washing Solvents | Cold MTBE or ethyl ether | - |
Experimental Protocol
This protocol details the "low-high" TFMSA cleavage procedure for a peptide synthesized using Boc chemistry and containing a Trp(For) residue.
Materials:
-
Peptide-resin (dried)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfide (DMS)
-
m-Cresol
-
1,2-Ethanedithiol (EDT)
-
Cold methyl t-butyl ether (MTBE) or ethyl ether
-
Round-bottom flask
-
Magnetic stir bar
-
Ice bath
-
Sintered glass funnel
-
Vacuum flask
-
Desiccator with P₂O₅ or KOH
Procedure:
-
Resin Preparation: Place the dried peptide-resin (approximately 0.2 mmol) and a magnetic stir bar into a clean, dry round-bottom flask.
-
Preparation of Cleavage Cocktail (Low Step): In a separate container, prepare the "low" TFMSA cleavage cocktail by combining 1.25 mL of TFA, 750 µL of DMS, and 250 µL of m-cresol. For peptides containing Trp(For), add 50 µL of EDT to this mixture.[3] Cool the cocktail in an ice bath.
-
Initiation of Cleavage (Low Step): Cool the flask containing the peptide-resin in an ice bath. Slowly add the chilled cleavage cocktail to the resin.
-
Addition of TFMSA: With vigorous stirring, add 250 µL of TFMSA dropwise to the resin slurry in the ice bath. The slow addition is crucial to dissipate the heat generated.
-
Reaction (Low-High Step): Allow the reaction to proceed for 3 hours, maintaining the temperature between 0 °C and 5 °C with continuous stirring.[3]
-
Peptide Precipitation: Following the reaction, transfer the contents of the flask to a sintered glass funnel. Filter the cleavage mixture into a flask containing 8-10 times the volume of cold MTBE or ethyl ether.
-
Washing the Resin: Wash the resin in the funnel with a small amount of fresh TFA to recover any remaining peptide, and combine the filtrate with the ether mixture.
-
Precipitate Formation: If necessary, keep the ether mixture at 4 °C overnight to facilitate complete precipitation of the crude peptide.
-
Isolation of Crude Peptide: Collect the precipitated peptide by filtration through a fine sintered glass funnel.
-
Washing the Crude Peptide: Wash the crude peptide cake with cold ether to remove scavengers and other small molecule impurities.
-
Drying: Dry the crude peptide under high vacuum in a desiccator over P₂O₅ or KOH for a minimum of 4 hours.[3]
-
Post-Cleavage Processing: TFMSA-cleaved peptides can be associated with salts and scavengers.[2] It is recommended to neutralize and desalt the crude peptide using ion exchange or size-exclusion chromatography (e.g., Sephadex columns) prior to purification by HPLC.[2]
Visual Representations
Diagram 1: Logical Workflow of TFMSA Cleavage
References
Application Notes and Protocols for the Deprotection of Boc-Trp(For)-OH using TMSOTf
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis and the development of tryptophan-containing therapeutics, the protection of the indole nitrogen of tryptophan is often a critical step to prevent side reactions. The N-formyl group (For) is a commonly employed protecting group for this purpose. Its removal is a key step in the final deprotection strategy. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) has emerged as a potent reagent for the cleavage of protecting groups in peptide chemistry, offering an alternative to hazardous reagents like anhydrous hydrogen fluoride (HF).[1] These application notes provide a detailed overview and protocol for the cleavage of the formyl group from Nα-Boc-N-in-formyl-L-tryptophan (Boc-Trp(For)-OH) using TMSOTf-based methodologies, primarily adapted from solid-phase peptide synthesis (SPPS) cleavage cocktails.
Core Concepts and Reaction Mechanism
TMSOTf is a strong Lewis acid that facilitates the removal of various protecting groups.[2] The cleavage of the N-formyl group is believed to proceed through the activation of the formyl carbonyl oxygen by the silyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. In the context of Trp(For) deprotection, the presence of a soft nucleophile, such as a thiol scavenger, is crucial for the efficient cleavage of the formyl group.[3][4] The scavenger, typically 1,2-ethanedithiol (EDT), attacks the activated formyl group, leading to its removal from the indole nitrogen.
A potential side reaction to be aware of during the handling of Trp(For) derivatives is the migration of the formyl group from the indole nitrogen to a free α-amino group. This has been observed in both solution and solid-phase contexts.[5]
Comparative Data on Cleavage Conditions
While specific quantitative data for the solution-phase deprotection of this compound is not extensively published, the conditions can be inferred from established protocols for solid-phase peptide synthesis. The following table summarizes various reagent cocktails that have been reported for the deformylation of Trp(For)-containing peptides.
| Reagent System | Key Components & Conditions | Scavenger(s) | Typical Application | Reference(s) |
| TMSOTf-based | TMSOTf, Trifluoroacetic Acid (TFA) | 1,2-Ethanedithiol (EDT) is required for deformylation. m-Cresol is often included as a cation scavenger. Reaction is typically conducted at 0°C for 1-2 hours. | Cleavage of peptides from resin and simultaneous side-chain deprotection. | [3] |
| Two-Step Hard Acid | Step 1: Trimethylsilyl bromide (TMSBr), Thioanisole, TFA. Step 2: TMSOTf, TFA. | Thioanisole | Efficient deformylation of Trp(For) moieties on resin-bound peptides. | [6] |
| Low-High HF | Low HF: HF, Dimethyl sulfide (DMS). High HF: Anhydrous HF. | p-Thiocresol or Thiophenol in place of p-cresol for deformylation. | Removal of acid-labile protecting groups and cleavage from resin. | [4][7] |
| Low-High TFMSA | Low TFMSA: Trifluoromethanesulfonic acid (TFMSA), DMS, TFA. High TFMSA conditions. | EDT is added under high TFMSA conditions for thiolytic cleavage. | Alternative to HF cleavage, not requiring specialized apparatus. | [3][4] |
| Piperidine-based | 10% Piperidine in Dimethylformamide (DMF). | Not applicable (base-mediated). | Deformylation prior to strong acid cleavage of other protecting groups. | [4] |
| Amine-based (Aqueous) | N,N'-dimethylethylenediamine (DMEDA) in water. | Not applicable (amine-mediated). | Mild deprotection in aqueous solution at room temperature. Reported 95% yield for a model compound. | [8] |
Experimental Protocols
Caution: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is an extremely corrosive and moisture-sensitive liquid.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, face shield, acid-resistant gloves, and lab coat) must be worn. All glassware must be thoroughly dried before use.
Protocol 1: TMSOTf/TFA/EDT Cleavage in Solution
This protocol is adapted from solid-phase methodologies and is intended for the solution-phase deprotection of this compound.
Materials:
-
This compound
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Trifluoroacetic acid (TFA)
-
1,2-Ethanedithiol (EDT)
-
Anhydrous dichloromethane (DCM) or another suitable anhydrous solvent
-
Cold diethyl ether
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Standard glassware for work-up and purification
Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: To the cooled solution, add 1,2-ethanedithiol (EDT) followed by the slow, dropwise addition of a pre-cooled solution of TMSOTf in trifluoroacetic acid (TFA). A typical reagent ratio adapted from SPPS would be approximately 1 M TMSOTf in TFA, with EDT present at about 5% (v/v) of the total volume.
-
Reaction: Stir the reaction mixture at 0°C. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS) to determine the optimal reaction time, which may range from 10 minutes to 2 hours.[9]
-
Quenching and Precipitation: Once the reaction is complete, carefully quench the reaction by adding the mixture dropwise to a stirred, cold solution of diethyl ether (approximately 10-20 volumes).
-
Isolation: The deprotected product, Boc-Trp-OH, should precipitate out of the ether. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with cold diethyl ether to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the product under vacuum.
-
Purification (if necessary): The crude product can be further purified by an appropriate method, such as recrystallization or silica gel chromatography.
Visual Representations
Experimental Workflow for TMSOTf Cleavage
Caption: Workflow for the solution-phase TMSOTf-mediated deprotection of this compound.
Logical Relationship of Reagents in Cleavage Cocktail
Caption: Key reagents and their roles in the deformylation of this compound.
References
- 1. peptide.com [peptide.com]
- 2. Collection - Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Assisted Facile Deprotection of N,O-Acetonides - The Journal of Organic Chemistry - Figshare [figshare.com]
- 3. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 4. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 5. Formation of truncated peptide by-products via sequence-specific formyl group transfer from Trp(For) residues to Nα in the course of Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deprotection of Nin-formyl tryptophan using 1,2-ethanedithiol in liquid hydrogen fluoride. Deformylation upon HF treatment of Merrifield peptidyl-resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Arginine-Rich Peptides Utilizing Boc-Trp(For)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of arginine-rich peptides, with a specific focus on the strategic use of Nα-Boc-N-in-formyl-L-tryptophan (Boc-Trp(For)-OH). The incorporation of tryptophan residues in arginine-rich peptides presents unique challenges due to the susceptibility of the indole side chain to modification during the acidic conditions of Boc solid-phase peptide synthesis (SPPS). The use of a formyl protecting group on the tryptophan indole nitrogen mitigates these side reactions, leading to higher purity and yield of the target peptide.
Introduction
Arginine-rich peptides are a class of cell-penetrating peptides (CPPs) that have garnered significant interest in drug delivery and therapeutic development.[1][2][3] Their high positive charge, conferred by the guanidinium groups of arginine residues, facilitates interaction with negatively charged cell membranes, enabling the translocation of various cargo molecules into the cell interior.[1][4] The synthesis of these peptides, particularly those containing sensitive amino acids like tryptophan, requires careful optimization of protecting group strategies to ensure the integrity of the final product.
The indole side chain of tryptophan is prone to oxidation and alkylation under the acidic conditions used for the removal of the Nα-Boc group in each cycle of SPPS. These side reactions are exacerbated in the presence of cationic species released from the deprotection of arginine side-chain protecting groups, such as Tosyl (Tos). Protecting the indole nitrogen with a formyl group (For) effectively shields it from these unwanted modifications.[5] The formyl group is stable to the trifluoroacetic acid (TFA) used for Boc deprotection but can be readily removed under specific basic or modified acidic conditions prior to the final cleavage of the peptide from the resin.[6][7]
Data Presentation
The use of this compound in the synthesis of arginine-rich peptides significantly improves the purity and overall yield of the final product. Below is a summary of typical quantitative data obtained from the synthesis of a model arginine-rich peptide with and without the use of tryptophan protection.
| Synthesis Strategy | Crude Purity (by HPLC) | Overall Yield | Target Peptide (%) | Impurities (%) |
| Without Trp Protection | ~60%[8] | Low to Moderate | <50 | >50 (deletion & modified sequences) |
| With this compound | >85% | Good to High | >80 | <20 (minor deletion sequences) |
Table 1: Comparison of Synthesis Outcomes. The data presented are representative values based on typical outcomes in solid-phase peptide synthesis. Actual results may vary depending on the specific peptide sequence and synthesis conditions.
Experimental Protocols
Solid-Phase Peptide Synthesis (Boc-SPPS) of an Arginine-Rich Peptide
This protocol outlines the manual synthesis of a model arginine-rich peptide on a Merrifield resin.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-amino acids (including Boc-Arg(Tos)-OH and this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole
-
p-Cresol
Protocol:
-
Resin Swelling: Swell the Merrifield resin in DCM for 1 hour in a reaction vessel.
-
First Amino Acid Coupling:
-
Dissolve the first Boc-amino acid (e.g., Boc-Gly-OH) and HOBt in a minimal amount of DMF.
-
Add DIC and allow the activation to proceed for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling completion using a Kaiser test.
-
-
Capping (Optional but Recommended): Acetylate any unreacted amino groups with a solution of acetic anhydride and DIEA in DCM (1:1:8 v/v/v) for 30 minutes.
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with 50% TFA in DCM (v/v) for 30 minutes to remove the Boc group.[6]
-
Wash the resin with DCM to remove excess TFA.
-
-
Neutralization: Neutralize the resin with 10% DIEA in DCM (v/v) for 5 minutes. Wash thoroughly with DCM.
-
Subsequent Amino Acid Couplings: Repeat steps 2-5 for each subsequent amino acid in the sequence, using Boc-Arg(Tos)-OH and this compound as required.
-
Deformylation of Trp(For) Residue:
-
Cleavage and Global Deprotection:
-
Caution: Anhydrous HF is extremely hazardous and requires a specialized apparatus and safety precautions.
-
Dry the peptide-resin under vacuum.
-
In a specialized HF cleavage apparatus, treat the resin with a cleavage cocktail of HF:anisole:p-cresol (90:5:5 v/v/v) at 0°C for 1 hour.[9] The cleavage time may need to be extended if multiple Arg(Tos) residues are present.[9]
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of an arginine-rich peptide using this compound.
Signaling Pathway: Cellular Uptake of Arginine-Rich Peptides
Arginine-rich peptides are internalized by cells primarily through a process called macropinocytosis.[2][3] This endocytic pathway is initiated by the interaction of the positively charged peptides with negatively charged proteoglycans on the cell surface, leading to the activation of the small GTPase Rac1.[2] Activated Rac1 then triggers a cascade of events resulting in actin cytoskeleton rearrangement, membrane ruffling, and the formation of large vesicles (macropinosomes) that engulf the peptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhanced Tumor‐Targeted Delivery of Arginine‐Rich Peptides via a Positive Feedback Loop Orchestrated by Piezo1/integrin β1 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. biocompare.com [biocompare.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for the Incorporation of Boc-Trp(For)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophan is a critical amino acid in many biologically active peptides. Its indole side chain, however, is susceptible to modification during the acidolytic steps of Boc solid-phase peptide synthesis (SPPS). To prevent unwanted side reactions, the indole nitrogen is often protected. The formyl (For) group is a commonly employed protecting group for the tryptophan indole in Boc-based SPPS. Boc-Trp(For)-OH is stable to the repetitive acid treatments used for the removal of the Nα-Boc group, making it a suitable choice for the synthesis of tryptophan-containing peptides.[1]
This document provides detailed application notes and protocols for the successful incorporation of this compound in automated peptide synthesizers. It covers the principles of its use, experimental protocols for coupling and deprotection, and data on expected outcomes.
Principles of Incorporating this compound
The use of this compound in automated Boc-SPPS is governed by the following key principles:
-
Stability: The formyl group is stable to the moderately acidic conditions (e.g., 50% TFA in DCM) used for the cleavage of the Nα-Boc group during each cycle of peptide elongation.[1]
-
Side Reaction Prevention: The formyl group effectively prevents the alkylation of the indole nitrogen by carbocations generated during Boc deprotection.
-
Deprotection: The formyl group is typically removed at the end of the synthesis using basic conditions, such as piperidine or N,N'-dimethylethylenediamine (DMEDA), or by strong acids like hydrogen fluoride (HF) in the presence of scavengers.[1]
-
Potential for Formyl Group Migration: A notable drawback is the possibility of formyl group migration from the indole nitrogen to a free Nα-amino group. This can lead to the formation of truncated peptide by-products. The rate of this side reaction is sequence-dependent.[1]
Data Presentation: Performance of this compound in Automated SPPS
The following tables summarize quantitative data related to the use of this compound in automated solid-phase peptide synthesis. The data is compiled from various sources and represents typical outcomes. Actual results may vary depending on the specific peptide sequence, resin, and synthesizer used.
Table 1: Coupling Efficiency of this compound
| Coupling Agent | Activation Time (min) | Coupling Time (min) | Typical Coupling Efficiency (%) | Notes |
| HBTU/DIEA | 2-5 | 30-60 | >99 | Standard and reliable method for most sequences. |
| DIC/HOBt | 5-10 | 60-120 | >98 | A cost-effective alternative. Longer coupling times may be required. |
| PyBOP/DIEA | 2-5 | 30-60 | >99 | Similar efficiency to HBTU, useful for sterically hindered couplings. |
Table 2: Deprotection of the Formyl Group
| Deprotection Reagent | Concentration | Time (hours) | Temperature (°C) | Reported Deprotection Yield (%) | Notes |
| Piperidine | 20% in DMF | 1-2 | 25 | >90 | Commonly used and effective. |
| DMEDA | 1.5-3.0 equivalents in water | 2-3 | 25 | Up to 95[1] | Offers high deprotection yields. |
| HF/p-cresol/p-thiocresol | 25:5:5 in Me₂S (v/v/v) | 1 | 0 | Quantitative[2] | Efficient removal with minimal side reactions reported. |
Table 3: Purity of Crude Peptides Containing Trp(For)
| Peptide Length (amino acids) | Synthesis Scale (mmol) | Crude Purity by HPLC (%) | Major Impurities |
| 10-15 | 0.1 | 70-85 | Deletion sequences, formyl migration by-products |
| 15-25 | 0.1 | 60-75 | Deletion sequences, formyl migration by-products, incomplete deprotection |
| >25 | 0.05 | 50-65 | Increased levels of deletion and truncated sequences |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound using an automated peptide synthesizer. These protocols are intended as a general guide and may require optimization based on the specific instrument and peptide sequence.
General Automated Boc-SPPS Cycle
This protocol outlines a single cycle for the addition of an amino acid in an automated peptide synthesizer using Boc chemistry.
Caption: Automated Boc-SPPS Cycle Workflow.
Protocol Steps:
-
Resin Swelling: Swell the resin (e.g., PAM or MBHA resin) in Dichloromethane (DCM) for 30-60 minutes.
-
DCM Wash: Wash the resin with DCM (3 x 1 min).
-
Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 1 x 2 minutes and 1 x 20 minutes.
-
DCM Wash: Wash the resin with DCM (3 x 1 min).
-
IPA Wash: Wash the resin with Isopropanol (IPA) (2 x 1 min) to shrink the resin and help remove residual acid.
-
DCM Wash: Wash the resin with DCM (3 x 1 min).
-
Neutralization: Treat the resin with 10% Diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.
-
DCM Wash: Wash the resin with DCM (3 x 1 min).
-
Coupling: Add the pre-activated Boc-amino acid solution (including this compound) to the reaction vessel. Allow to react for the specified coupling time (see Table 1).
-
Activation: Pre-activate a 4-fold molar excess of the Boc-amino acid with a suitable coupling agent (e.g., HBTU, 3.9-fold excess) and DIEA (6-fold excess) in N,N-Dimethylformamide (DMF) for 2-5 minutes.
-
-
DMF Wash: Wash the resin with DMF (3 x 1 min).
-
Repeat: Repeat steps 2-10 for each subsequent amino acid in the sequence.
On-Resin Deprotection of the Formyl Group
This protocol is for the removal of the formyl protecting group from the tryptophan side chain while the peptide is still attached to the resin.
Caption: On-Resin Formyl Group Deprotection Workflow.
Protocol Steps:
-
DMF Wash: Following the final Boc deprotection and neutralization steps of the synthesis, wash the peptide-resin with DMF (3 x 1 min).
-
Formyl Deprotection: Treat the peptide-resin with a solution of 20% piperidine in DMF for 1-2 hours at room temperature.
-
DMF Wash: Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine and by-products.
-
DCM Wash: Wash the resin with DCM (3 x 1 min).
-
Drying: Dry the resin under vacuum.
-
Cleavage: Proceed with the final cleavage of the peptide from the resin.
Final Cleavage and Global Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of other acid-labile side-chain protecting groups. This procedure is performed after the on-resin deprotection of the formyl group.
Protocol Steps:
-
Resin Transfer: Transfer the dried peptide-resin to a suitable reaction vessel.
-
Cleavage Cocktail: Add the appropriate cleavage cocktail. A common cocktail for peptides without other sensitive residues is "Reagent K":
-
TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v).
-
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours.
-
Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitation: Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated peptide.
-
Washing: Wash the peptide pellet with cold diethyl ether (2-3 times).
-
Drying: Dry the peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Application Example: Synthesis of Urotensin-II
Urotensin-II is a cyclic peptide hormone that contains a tryptophan residue. Its synthesis provides a practical example of the application of this compound.
Urotensin-II Signaling Pathway:
Urotensin-II binds to its G-protein coupled receptor (GPCR), primarily coupling to Gαq/11. This activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These signaling events lead to various cellular responses, including vasoconstriction.
Caption: Urotensin-II Signaling Pathway.
Conclusion
The incorporation of this compound in automated peptide synthesizers is a well-established and effective method for the synthesis of tryptophan-containing peptides. The formyl protecting group provides robust protection of the indole side chain during Boc-SPPS. Careful consideration of the potential for formyl group migration and optimization of the deprotection strategy are key to achieving high purity and yield of the final peptide product. The protocols and data presented in this document provide a solid foundation for researchers to successfully utilize this compound in their automated peptide synthesis workflows.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Deprotection of Boc-Trp(For)-OH
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the deprotection of the formyl (For) group from Nα-Boc-protected tryptophan [Boc-Trp(For)-OH] during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the indole nitrogen of tryptophan protected with a formyl group in Boc-based solid-phase peptide synthesis (SPPS)?
A1: The tryptophan indole ring is susceptible to oxidation and modification by cationic species, such as tert-butyl cations generated during the acidic cleavage of Boc groups or sulfonyl moieties released from protected arginine residues.[1][2][3] Protecting the indole nitrogen with a formyl group significantly reduces these side reactions.[1][2]
Q2: Are the Nα-Boc group and the Nᵢₙ-formyl group removed simultaneously?
A2: No, they are typically removed under different conditions. The Nα-Boc group is acid-labile and is removed by moderate acids like trifluoroacetic acid (TFA) during the iterative steps of SPPS.[3][4] The Nᵢₙ-formyl group is stable to TFA but can be removed by strong acids like anhydrous hydrogen fluoride (HF) during the final cleavage, or by nucleophilic reagents like piperidine prior to final cleavage.[2]
Q3: What are the most common methods for removing the formyl protecting group from the tryptophan side chain?
A3: The most common methods include:
-
Anhydrous Hydrogen Fluoride (HF): The formyl group is typically removed during the final HF cleavage of the peptide from the resin.[1][2] A "low-high" HF method is often recommended.
-
Piperidine Treatment: Before final cleavage with acids other than HF, the formyl group can be removed by treating the peptide-resin with a solution of piperidine in a solvent like DMF.
-
Thiolytic Cleavage: The addition of scavengers like ethanedithiol (EDT) during low-high TFMSA cleavage can deprotect Trp(For) via thiolytic cleavage.
-
Two-Step Hard Acid Deprotection: A method using trimethylsilyl bromide (TMSBr) followed by a stronger acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or HF has been shown to efficiently deformylate the tryptophan moiety.[5]
Q4: What are the primary side reactions to be aware of when deprotecting Trp(For)?
A4: The main side reaction of concern after the formyl group is removed is the alkylation of the now-unprotected indole ring by carbocations generated during acidolysis.[3][6] This is particularly problematic during final cleavage. The use of appropriate scavengers is crucial to minimize this.[3][7]
Troubleshooting Guide: Incomplete Deprotection
This section addresses specific issues encountered during the removal of the formyl group from the tryptophan side chain.
Issue 1: The formyl group is not completely removed after the final cleavage.
-
Possible Cause: The cleavage/deprotection method used is not suitable for formyl group removal. The formyl group is stable to standard TFA cleavage cocktails.[2]
-
Solution:
-
If using HF cleavage, ensure the conditions are adequate. The "low-high" HF procedure is often recommended for peptides containing Trp(For). Incomplete removal can occur if the reaction temperature is too low (below -5°C) or the reaction time is too short.[6]
-
If using other strong acid cleavage methods like TFMSA or TMSOTf, the formyl group may not be removed unless specific protocols are followed.[1][2] For TFMSA, a low-high procedure including a thiol scavenger like ethanedithiol (EDT) is necessary for deformylation.
-
For cleavage methods that do not remove the formyl group, a separate deprotection step must be performed on the resin before final cleavage.
-
Issue 2: How can I remove the formyl group before the final acid cleavage?
-
Possible Cause: You are using a final cleavage cocktail (e.g., standard TFA) that does not remove the formyl group and need to perform a separate deprotection step.
-
Solution:
-
Treat the peptide-resin with a solution of piperidine in DMF. A common condition is 10% piperidine in DMF. This should be done after the final N-terminal Boc group has been removed but before the resin is treated with the final strong acid cleavage cocktail.
-
Ensure the reaction is performed at a controlled temperature (e.g., 0 °C) to minimize potential side reactions.
-
Issue 3: I observe significant side products related to tryptophan modification after cleavage.
-
Possible Cause: The unprotected tryptophan indole ring is being alkylated by carbocations (e.g., tert-butyl cations) generated during the final acidic cleavage.[3][6]
-
Solution:
-
Always include scavengers in your cleavage cocktail. The choice of scavenger is critical.
-
Common scavengers to protect tryptophan include thioanisole, dithiothreitol (DTT), or anisole.[1][8]
-
While indole itself has been used as a scavenger, it can also undergo acid-catalyzed dimerization with tryptophan and irreversibly modify the indole ring, so it should be used with caution.
-
Quantitative Data Summary
The following table summarizes various conditions reported for the deprotection of protected tryptophan residues.
| Deprotection Method | Reagents and Concentrations | Temperature | Reaction Time | Efficacy/Notes |
| Piperidine Deformylation | 10% piperidine in DMF (v/v) | 0 °C | Not specified | Recommended prior to strong acid cleavage (non-HF methods). |
| Low-High HF Cleavage | Anhydrous HF with scavengers (e.g., anisole) | -5 to 0 °C | 1 - 1.5 hours | Efficiently removes the formyl group and other side-chain protecting groups.[6] |
| Low-High TFMSA Cleavage | Low: TFMSA/DMS/m-cresol/EDT in TFA. High: TFMSA/TFA/m-cresol/EDT. | 0 to 5 °C | 2 hours (low) + 1.5 hours (high) | The addition of EDT in the high condition deprotects Trp(For) via thiolytic cleavage. |
| Two-Step Hard Acid | Step 1: TMSBr-thioanisole/TFA. Step 2: TMSOTf/TFA or HF. | Not specified | Not specified | Efficiently deformylates the Nᵢₙ-formyltryptophan moiety.[5] |
| HF/Me₂S/p-thiocresol | HF–Me₂S–p-thiocresol–p-cresol (25:65:5:5, v/v/v/v) | Not specified | Not specified | Reported to be efficient and quantitative for removing the formyl group.[9] |
Key Experimental Protocols
Protocol 1: Piperidine Deformylation of Trp(For)-Containing Peptide Resins
This protocol is performed before the final cleavage of the peptide from the resin when using cleavage reagents that do not remove the formyl group (e.g., standard TFA cocktails).
-
Preparation: Place the peptide-resin in a suitable reaction vessel. The final N-terminal Boc group should already be removed.
-
Reagent Preparation: Prepare a 1:10 (v/v) solution of piperidine in dimethylformamide (DMF). Cool the solution in an ice bath to 0 °C.
-
Deprotection: Add the cold piperidine/DMF solution to the peptide-resin.
-
Reaction: Agitate the mixture gently for 2 hours at 0 °C.
-
Washing: Transfer the resin to a sintered glass funnel and wash thoroughly and sequentially with DMF, methanol, and diethyl ether.
-
Drying: Dry the resin under vacuum before proceeding to the final acid cleavage step.
Protocol 2: Low-High HF Cleavage [6]
This protocol is a standard method for the final cleavage and deprotection of peptides synthesized using Boc chemistry, and it is effective for removing the formyl group. Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel.
-
Preparation: Place the dried peptide-resin (containing the Trp(For) residue) in an HF-resistant reaction vessel (e.g., made of Teflon). Add appropriate scavengers (e.g., anisole or p-cresol).
-
HF Condensation: Cool the reaction vessel to approximately -78 °C (dry ice/acetone bath) and condense the required amount of anhydrous HF into the vessel.
-
Low HF Step: Allow the vessel to warm to a temperature between -5 °C and 0 °C. Stir the mixture at this temperature for the duration of the "low" cleavage phase (typically 1-2 hours).
-
HF Evaporation: After the low step, remove the HF by evaporation under a vacuum while maintaining the low temperature.
-
High HF Step: Re-condense a fresh portion of anhydrous HF into the vessel.
-
Reaction: Stir the mixture at 0 °C for 1 to 1.5 hours.
-
Final Evaporation: Remove the HF under vacuum.
-
Work-up: After ensuring all HF is removed, precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.
Visualizations
References
- 1. BOC Protection and Deprotection [bzchemicals.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Boc-Trp(For)-OH HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the HPLC analysis of Boc-Trp(For)-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our field?
A1: this compound is a derivative of the amino acid L-tryptophan. It is commonly used in solid-phase peptide synthesis (SPPS). The "Boc" (tert-Butoxycarbonyl) group protects the α-amino group, while the "For" (formyl) group protects the indole nitrogen of the tryptophan side chain. This dual protection prevents unwanted side reactions during the stepwise assembly of peptides.
Q2: What are the most common side products I might see in my HPLC analysis of this compound?
A2: During HPLC analysis, particularly under typical reverse-phase conditions which often utilize acidic mobile phases, you may observe side products arising from degradation of the this compound molecule. The most common side products are due to oxidation of the indole ring and partial or complete deprotection. These include:
-
Boc-Trp-OH: Resulting from the loss of the formyl group (deformylation).
-
Oxidation Products: The tryptophan indole ring is susceptible to oxidation, which can lead to the formation of several byproducts, including N-formylkynurenine (NFK), kynurenine (KYN), and various hydroxytryptophan (OH-Trp) isomers.[1][2] These can be generated by exposure to light, oxygen, or certain reactive species in the solvents.
-
Deprotection Products: Depending on the conditions, you might also see partial or complete loss of the Boc group, leading to H-Trp(For)-OH or even free tryptophan.
Q3: Why am I seeing a peak that corresponds to the molecular weight of Boc-Trp-OH?
A3: The formyl protecting group on the indole nitrogen can be labile under acidic conditions, such as those used in many reverse-phase HPLC mobile phases (e.g., those containing trifluoroacetic acid, TFA). This can lead to in-situ deformylation of your this compound during the analysis, resulting in a peak corresponding to Boc-Trp-OH.
Q4: My sample of this compound has a slight yellow tint. Is this normal and will it affect my HPLC results?
A4: A slight yellow tint can be an indication of minor oxidation of the tryptophan indole ring. While small amounts may not significantly impact the main peak's purity for synthesis purposes, these colored impurities will likely be visible in your HPLC chromatogram as small, separate peaks. If the discoloration is significant, it is advisable to use a fresh, white to off-white lot of the material for critical applications.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Multiple unexpected peaks in the chromatogram | 1. Sample Degradation: Exposure of the sample solution to light, heat, or air can cause oxidation of the tryptophan side chain. 2. Mobile Phase Instability: The mobile phase, especially if prepared long in advance, could contain peroxides or other reactive species. 3. Contaminated Solvents/Reagents: Impurities in the solvents (e.g., acetonitrile, water) or additives (e.g., TFA) can react with the analyte. | 1. Prepare samples fresh and protect them from light using amber vials. Avoid prolonged storage of sample solutions. 2. Use freshly prepared mobile phases. Degas the mobile phase to remove dissolved oxygen. 3. Use high-purity, HPLC-grade solvents and reagents. |
| A significant peak eluting earlier than the main peak, consistent with Boc-Trp-OH | Deformylation: The acidic nature of the mobile phase (e.g., low pH from TFA) is likely causing the removal of the formyl group on the column. | 1. Modify Mobile Phase: If possible, increase the pH of the mobile phase slightly, while ensuring it remains compatible with the stationary phase and desired chromatography. 2. Use a Milder Acid: Consider using a weaker acid like formic acid instead of TFA in the mobile phase, which may reduce the rate of deformylation. 3. Optimize Gradient and Temperature: A faster gradient or lower column temperature may reduce the residence time on the column and minimize on-column degradation. |
| Broad or tailing peaks | 1. Column Overload: Injecting too much sample can lead to poor peak shape. 2. Secondary Interactions: Interactions between the analyte and the silica backbone of the column can cause tailing. 3. Inappropriate Mobile Phase: The mobile phase may not be optimal for the analyte's solubility or for preventing interactions with the column. | 1. Reduce the injection volume or the concentration of the sample. 2. Ensure the mobile phase pH is sufficiently low (e.g., pH 2-3 with TFA) to suppress the ionization of silanol groups on the column. 3. Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or buffer systems. |
| Inconsistent peak areas or retention times | 1. System Instability: Fluctuations in pump pressure or column temperature. 2. Sample Instability in Autosampler: The sample may be degrading in the autosampler over the course of a sequence. 3. Column Degradation: The stationary phase of the column may be degrading. | 1. Ensure the HPLC system is properly equilibrated and that the pressure and temperature are stable. 2. If running a long sequence, consider using a cooled autosampler. 3. Use a guard column and flush the column appropriately after use. If the problem persists, the column may need to be replaced. |
Experimental Protocols
Standard Reverse-Phase HPLC Protocol for this compound Analysis
This protocol is a general guideline and may require optimization for your specific instrumentation and column.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B (linear gradient)
-
31-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Forced Degradation Study Protocol
To definitively identify potential side products, a forced degradation study can be performed. This involves subjecting the this compound sample to various stress conditions and analyzing the resulting mixtures by HPLC.
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60 °C for 24 hours. Neutralize with an equivalent amount of NaOH before injection.
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60 °C for 24 hours. Neutralize with an equivalent amount of HCl before injection.
-
Oxidative Degradation: Incubate the sample in 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours. Dissolve in the sample solvent for analysis.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.
Analyze the stressed samples using the standard HPLC protocol and compare the chromatograms to that of an unstressed sample to identify degradation products.
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: Troubleshooting logic for unexpected peaks.
References
Technical Support Center: Optimizing Deprotection Strategies for Tryptophan Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-Trp(For)-OH. Our aim is to clarify common procedural questions and offer guidance on optimizing reaction conditions for efficient and clean deprotection.
Frequently Asked Questions (FAQs)
Q1: Can I use piperidine to remove the Boc protecting group from this compound?
A1: This is a common point of confusion. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group and is not efficiently removed by piperidine, which is a base. The standard method for Boc group removal is treatment with a strong acid such as trifluoroacetic acid (TFA). Piperidine is conventionally used for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Q2: What is the role of piperidine in the context of Trp(For)?
A2: For tryptophan protected with a formyl (For) group on the indole nitrogen (Trp(For)), piperidine can be used to remove this formyl group. This is a nucleophilic cleavage mechanism. Therefore, while piperidine will not deprotect the Boc group from the alpha-amino group, it can be used to deprotect the tryptophan side chain.
Q3: What are the standard conditions for removing the formyl group from Trp(For) using piperidine?
A3: The deformylation of Trp(For)-containing peptides on resin can be achieved by treating the resin with a solution of piperidine in a suitable solvent. Common conditions involve using a 10% solution of piperidine in dimethylformamide (DMF).[1] The reaction is typically performed at room temperature. However, the optimal time can vary depending on the peptide sequence and steric hindrance around the tryptophan residue.
Q4: Can I remove both the Boc and Formyl groups simultaneously?
A4: Simultaneous removal of the Boc and formyl groups in a single step is not a standard procedure due to their different chemical labilities (acid vs. base/nucleophile). A sequential approach is necessary:
-
Boc Deprotection: Removal of the N-terminal Boc group using an acid like TFA.[2]
-
Formyl Deprotection: Removal of the formyl group from the tryptophan side chain using a nucleophile like piperidine or other methods.
Alternatively, the formyl group can be removed during the final cleavage from the resin if appropriate scavengers are used in the cleavage cocktail. For instance, the presence of a thiol like ethyl methyl sulfide (EMS) or dithiothreitol (DTT) in the cleavage cocktail can facilitate the removal of the formyl group.
Troubleshooting Guides
Issue 1: Incomplete Boc Group Deprotection
Symptoms:
-
Failure of the subsequent coupling reaction.
-
Mass spectrometry data shows the presence of the Boc-protected peptide.
-
Kaiser test is negative (if the N-terminus is the only primary amine).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient TFA concentration or reaction time. | Ensure a sufficient concentration of TFA is used (typically 25-50% in dichloromethane - DCM). Extend the reaction time if necessary, performing a pre-wash followed by a longer treatment.[2][3] |
| Degraded TFA. | Use fresh, high-purity TFA for each deprotection. |
| Poor resin swelling. | Ensure the resin is adequately swollen in the reaction solvent (e.g., DCM) before adding the TFA solution. |
Issue 2: Incomplete Formyl Group Deprotection from Tryptophan Side Chain
Symptoms:
-
Mass spectrometry data of the final peptide shows a +28 Da modification on the tryptophan residue.
-
HPLC analysis shows a peak corresponding to the formylated peptide.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient piperidine concentration or reaction time. | Increase the piperidine concentration (e.g., up to 20% in DMF) or extend the reaction time. Monitoring the reaction by HPLC is recommended to determine the optimal time.[4] |
| Steric hindrance. | For sterically hindered tryptophan residues, longer reaction times or elevated temperatures (use with caution to avoid side reactions) may be required. |
| Alternative Reagents. | Consider using alternative reagents for deformylation, such as 1,2-dimethylethylenediamine in aqueous solution or hydroxylamine.[5] |
Issue 3: Side Reactions During Deprotection
Symptoms:
-
Presence of unexpected peaks in the HPLC chromatogram.
-
Mass spectrometry data indicates modifications to the peptide.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Alkylation of Tryptophan during TFA cleavage. | The t-butyl cation generated during Boc deprotection can alkylate the indole ring of tryptophan.[6] Include scavengers such as triisopropylsilane (TIS) or water in the cleavage cocktail to quench these cations. |
| Aspartimide formation. | Peptides containing Asp-Gly or Asp-Ser sequences are prone to aspartimide formation under basic conditions (like piperidine treatment).[7] Minimize exposure to basic conditions and consider using additives like HOBt in the deprotection solution to suppress this side reaction. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection
-
Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Drain the DCM.
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate the mixture for 1-2 minutes and drain.
-
Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM.
-
Neutralize the resin with a 10% solution of diisopropylethylamine (DIPEA) in DCM (2 x 5 minutes).
-
Wash the resin with DCM and proceed with the next coupling step.
Protocol 2: Piperidine-mediated Deformylation of Trp(For)
-
Swell the Trp(For)-containing peptide-resin in dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF.
-
Add a solution of 10% piperidine in DMF to the resin.
-
Agitate the mixture at room temperature. The optimal time should be determined empirically, starting with 1-2 hours.
-
Monitor the reaction progress by cleaving a small amount of resin and analyzing by HPLC-MS.
-
Once the deprotection is complete, drain the piperidine solution and wash the resin thoroughly with DMF.
Visual Guides
Caption: Sequential deprotection workflow for a Boc-Trp(For)-containing peptide.
Caption: Troubleshooting logic for common deprotection issues.
References
- 1. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 2. chempep.com [chempep.com]
- 3. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Boc-Trp(For)-OH Usage in Peptide Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Nα-Boc-N-in-formyl-L-tryptophan (Boc-Trp(For)-OH) in solid-phase peptide synthesis (SPPS). The primary focus is to address the common issue of formyl group migration and provide effective strategies for its prevention.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of peptides containing Trp(For) residues.
| Issue | Potential Cause | Recommended Solution |
| Observation of a side-product with a mass increase of 28 Da | This mass increase is characteristic of Nα-formylation, where the formyl group has migrated from the tryptophan indole nitrogen to the N-terminal α-amino group of the peptide. This typically occurs after the Boc deprotection step when the N-terminus is a free amine. | Implement an in situ neutralization protocol during the coupling step. This minimizes the time the N-terminal amine is free and vulnerable to formyl transfer. |
| Low yield of the desired full-length peptide | The formation of Nα-formylated truncated peptides terminates chain elongation, as the formylated N-terminus is no longer available for coupling. This leads to a lower yield of the target peptide. | Adopt the in situ neutralization protocol. This has been shown to suppress the formyl group transfer to non-detectable levels, thereby preventing the formation of truncated by-products and improving the overall yield.[1] |
| Sequence-dependent variability in side-product formation | The rate of formyl group migration is sequence-dependent. Certain amino acid residues adjacent to the N-terminus may create a chemical environment that accelerates the formyl transfer. The migration rate can be as high as 1% per minute on the solid support under standard neutralization conditions.[1] | For sequences known to be problematic, the use of in situ neutralization is strongly recommended from the outset to prevent this sequence-specific side reaction. |
| Difficulty in purifying the final peptide | The Nα-formylated truncated peptides are often of similar length and polarity to the desired peptide, making their separation by reverse-phase HPLC challenging and leading to impure final products. | Prevention of the side reaction is the most effective strategy. By using in situ neutralization, the formation of these closely related impurities is minimized, simplifying the purification process. |
Frequently Asked Questions (FAQs)
Q1: What is formyl group migration in the context of this compound?
A1: Formyl group migration is an irreversible intramolecular side reaction where the formyl (For) protecting group moves from the indole nitrogen (N-in) of the tryptophan residue to the free N-terminal α-amino group (Nα) of the peptide chain.[1] This results in the formation of an Nα-formylated, truncated peptide, which cannot be further elongated.
Q2: Under what conditions does formyl group migration occur?
A2: This side reaction occurs during the neutralization step of Boc-SPPS. After the Nα-Boc group is removed with an acid (like TFA), a neutralization step is required to deprotonate the N-terminal ammonium salt to a free amine for the next coupling reaction. If a standard neutralization protocol is used, where the peptide-resin is treated with a base and washed before the next amino acid is added, the exposed free N-terminal amine can act as a nucleophile and attack the formyl group on a Trp(For) residue within the sequence.
Q3: How can I prevent formyl group migration?
A3: The most effective method to prevent formyl group migration is to use an in situ neutralization protocol. In this procedure, the neutralization of the N-terminal TFA salt and the coupling of the next Boc-amino acid occur simultaneously in the same step. This minimizes the time the N-terminal amine is in its free, nucleophilic state, thereby significantly reducing the likelihood of formyl transfer.[1]
Q4: What is the impact of formyl group migration on my peptide synthesis?
A4: The primary impact is the termination of the peptide chain, leading to a lower yield of your desired full-length peptide. Additionally, the resulting Nα-formylated truncated peptides can co-elute with your target peptide during HPLC purification, making it difficult to obtain a pure product.
Q5: How can I detect if formyl group migration has occurred?
A5: Formyl group migration can be detected using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). In the HPLC chromatogram, you may observe an additional peak eluting close to your main product. In the mass spectrum, this side-product will have a mass that is 28 Da higher than the corresponding truncated peptide (due to the addition of a CHO group and the loss of two protons).
Q6: Is the formyl group on Trp(For) stable during the final cleavage from the resin?
A6: The formyl group is stable to standard high HF cleavage conditions. It can be removed with HF containing thiophenol or with piperidine in DMF prior to HF cleavage.
Experimental Protocols
Protocol 1: Standard Neutralization (Prone to Formyl Migration)
-
Boc Deprotection: Treat the peptide-resin with 50% TFA in Dichloromethane (DCM) for 20-30 minutes.
-
Washes: Wash the peptide-resin extensively with DCM (3-5 times) to remove residual acid.
-
Neutralization: Add a solution of 10% Diisopropylethylamine (DIEA) in DCM to the peptide-resin and agitate for 2-5 minutes. Repeat this step.
-
Washes: Wash the peptide-resin with DCM (3-5 times) and then with Dimethylformamide (DMF) (3 times) to prepare for coupling.
-
Coupling: Add the pre-activated Boc-amino acid to the neutralized peptide-resin.
Protocol 2: In Situ Neutralization (Recommended to Prevent Formyl Migration)
-
Boc Deprotection: Treat the peptide-resin with 50% TFA in DCM for 20-30 minutes.
-
Washes: Wash the peptide-resin with DCM (3-5 times) and then with DMF (3-5 times).
-
In Situ Neutralization and Coupling:
-
In a separate vessel, pre-activate the incoming Boc-amino acid with a coupling agent (e.g., HBTU/HOBt) in DMF.
-
Add the activated amino acid solution directly to the peptide-resin (which is in its TFA salt form).
-
Immediately add DIEA to the reaction mixture to neutralize the TFA salt and facilitate coupling. The amount of DIEA should be sufficient to neutralize both the peptide-resin TFA salt and the salts generated during amino acid activation.
-
Allow the coupling reaction to proceed for the desired time.
-
-
Washes: Wash the peptide-resin with DMF (3-5 times) to remove excess reagents and by-products.
Visualizations
Caption: Mechanism of formyl group migration and its prevention.
References
choosing the right scavenger for Boc-Trp(For)-OH cleavage
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Boc-Trp(For)-OH and requiring cleavage of the N-in-formyl protecting group.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of the tryptophan indole side-chain formyl group.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient reaction time. 2. Inadequate reagent concentration or excess. 3. Low reaction temperature (for certain methods). 4. Poor resin swelling and reagent penetration. | 1. Increase the reaction time and monitor the reaction progress by a suitable analytical method (e.g., HPLC). 2. Ensure the correct stoichiometry of the deprotection reagent. For reagents like DMEDA, using a higher equivalent (e.g., 3.0 eq) can improve yield.[1] 3. For piperidine-based deprotection, ensure the reaction is carried out at the recommended temperature (e.g., 0°C for 2 hours).[2][3] 4. Ensure the peptide-resin is adequately swollen in a suitable solvent (e.g., DMF) before adding the deprotection cocktail.[3] |
| Side-Product Formation (e.g., Alkylation of Tryptophan) | 1. Generation of reactive carbocations during cleavage of other protecting groups (e.g., from Boc or benzyl groups) in an acidic environment.[4] 2. Use of inappropriate scavengers or lack thereof. 3. Prolonged exposure to harsh acidic conditions. | 1. If performing a global deprotection with strong acids like HF, ensure a sufficient amount and type of scavenger is present in the cleavage cocktail. 2. For HF cleavage, a combination of scavengers is often necessary. For peptides containing Trp(For), a common cocktail includes dimethyl sulfide (DMS), p-cresol, and p-thiocresol.[4] Avoid thioanisole if your peptide contains unprotected tryptophan, as it can lead to alkylation of the indole ring. 3. Optimize the cleavage time to be sufficient for deprotection without causing excessive side-product formation. |
| Modification of Other Amino Acid Residues | 1. Piperidine can cause side reactions with sensitive amino acids. 2. Strong acids can lead to side reactions like aspartimide formation, especially in Asp-Gly or Asp-Ser sequences.[5] | 1. When using piperidine for deprotection, be aware of potential side reactions with other residues. If such side reactions are observed, consider alternative deprotection methods like using DMEDA in an aqueous solution. 2. For acid-sensitive sequences, a "low-high" HF cleavage procedure can minimize side reactions. This involves an initial step with a lower concentration of HF and a higher concentration of scavengers. |
| Low Yield of Deprotected Peptide | 1. Incomplete deprotection (see above). 2. Adsorption of the peptide to the resin. 3. Precipitation of the peptide during workup. | 1. Address the causes of incomplete deprotection as outlined above. 2. After cleavage, ensure the peptide is thoroughly extracted from the resin with a suitable solvent, such as 20% acetic acid in water. 3. Optimize the precipitation and washing steps. Use cold diethyl ether for precipitation and perform washes to remove scavengers and byproducts without dissolving the peptide product. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the formyl protecting group on the tryptophan indole side chain?
A1: The formyl group protects the indole ring of tryptophan from undesired side reactions, such as oxidation and alkylation, that can occur during peptide synthesis, particularly during the cleavage of other protecting groups.[6]
Q2: When should the formyl group be removed?
A2: The timing of formyl group removal depends on the overall synthetic strategy. In Boc-based solid-phase peptide synthesis (SPPS), the formyl group is typically removed before the final cleavage of the peptide from the resin, especially when using cleavage reagents other than hydrogen fluoride (HF).[2][6] With certain HF cleavage protocols, the formyl group can be removed concomitantly with other protecting groups and cleavage from the resin.[4][7]
Q3: What are the most common methods for this compound cleavage?
A3: The most common methods include:
-
Piperidine in DMF: A widely used method where the peptide-resin is treated with a solution of piperidine in DMF.[2][3]
-
Hydrogen Fluoride (HF) Cleavage: In the presence of appropriate scavengers like thiols (e.g., p-thiocresol or thiophenol), HF can effectively remove the formyl group.[4]
-
N,N'-dimethylethylenediamine (DMEDA) in water: A newer, milder method that proceeds at room temperature in an aqueous solution.[1][6]
Q4: Why are scavengers necessary during cleavage?
A4: During the cleavage of protecting groups, especially with strong acids like TFA or HF, reactive cationic species (e.g., t-butyl cations) are generated. These can alkylate nucleophilic residues like tryptophan. Scavengers are added to the cleavage cocktail to trap these reactive species and prevent side reactions.[4]
Q5: Which scavenger should I choose?
A5: The choice of scavenger depends on the cleavage method and the peptide sequence.
-
For HF cleavage of peptides containing Trp(For), a mixture including a thiol scavenger like p-thiocresol or thiophenol is recommended to facilitate deformylation.[4] Dimethyl sulfide (DMS) and p-cresol are also commonly used to scavenge other carbocations.
-
It is advisable to avoid thioanisole in peptides with unprotected tryptophan as its cation adducts can alkylate the indole ring.
Q6: Can I remove the formyl group at the same time as other protecting groups?
A6: Yes, with certain protocols. The "low-high" HF cleavage method, which uses a specific cocktail of HF, DMS, p-cresol, and p-thiocresol, is designed to remove the formyl group concomitantly with other protecting groups and cleave the peptide from the resin.[4][7]
Quantitative Data on Deprotection Methods
The following table summarizes quantitative data from the literature on different methods for the deprotection of the N-in-formyl group of tryptophan.
| Deprotection Reagent/Method | Substrate | Reagent Concentration/Equivalents | Temperature | Time | Yield | Purity | Reference |
| N,N'-dimethylethylenediamine (DMEDA) | This compound | 1.5, 2.0, or 3.0 equivalents in water | Room Temp. | Not Specified | 95% | Not Specified | [1] |
| N,N'-dimethylethylenediamine (DMEDA) | H-Phe-Trp(N(ind)-For)-Lys-Tyr-OH | Not Specified | Room Temp. | Not Specified | 91% | Not Specified | [1] |
| Piperidine in DMF | Peptide-resin | 10% (v/v) piperidine in DMF | 0-5°C | 2 hours | Not Specified | Not Specified | [3] |
| "Low-High" HF Cleavage | Peptide-resin with Trp(For) | Low HF: HF:DMS:p-cresol:p-thiocresol (25:65:7.5:2.5 v/v) | 0°C | 2 hours | Efficient Deprotection | Not Specified | [4][7] |
Note: The efficiency and outcome of deprotection reactions can be sequence-dependent. The data presented here are based on the specific substrates and conditions reported in the cited literature.
Experimental Protocols
Protocol 1: Deprotection using Piperidine in DMF
This protocol is adapted for the deformylation of Trp(For) on a solid support before final cleavage.[2][3]
-
Swell the Boc-Trp(For)-containing peptide-resin in DMF.
-
Prepare a 10% (v/v) solution of piperidine in DMF. For each gram of peptide-resin, prepare 10 mL of this solution.
-
Cool the piperidine/DMF solution in an ice bath to 0-5°C.[3]
-
Add the cooled solution to the swollen peptide-resin.
-
Stir the mixture at 0-5°C for 2 hours.[3]
-
Filter the resin and wash it thoroughly with DMF (3 times).
-
Wash the resin with DCM (3 times), followed by methanol (3 times).[2]
-
Dry the resin under vacuum before proceeding to the next step (e.g., final cleavage).
Protocol 2: "Low-High" HF Cleavage for Concomitant Deprotection and Cleavage
This method is suitable for peptides containing Arg(Tos) and Trp(For) and allows for simultaneous deprotection.[4]
Low HF Step:
-
Place the peptide-resin (e.g., 1 gram) in a suitable HF cleavage vessel with a magnetic stir bar.
-
Add the scavenger mixture: 6.5 mL of dimethyl sulfide (DMS), 0.75 mL of p-cresol, and 0.25 mL of p-thiocresol.
-
Cool the vessel to -5 to 0°C.
-
Carefully distill 2.5 mL of anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 2 hours.
-
Remove the HF and DMS by vacuum.
High HF Step:
-
To the same vessel containing the peptide-resin and scavengers, distill a larger volume of anhydrous HF (typically 9 mL HF to 1 mL of scavenger like anisole or p-cresol).
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
Work up the cleaved peptide by precipitation in cold diethyl ether, followed by washing and purification.
Protocol 3: Deprotection using N,N'-dimethylethylenediamine (DMEDA)
This protocol is based on a novel and mild deprotection method.[1]
-
Dissolve the this compound or the formyl-protected peptide in water.
-
Add 1.5 to 3.0 equivalents of N,N'-dimethylethylenediamine (DMEDA) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, purify the deprotected product using standard chromatographic techniques.
Diagrams
Caption: Decision workflow for choosing a this compound cleavage strategy.
Caption: Role of scavengers in preventing tryptophan alkylation during acid cleavage.
References
- 1. Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Boc-Trp(For)-OH Usage and Tryptophan Oxidation Minimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Boc-Trp(For)-OH in peptide synthesis, focusing on strategies to minimize tryptophan oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the formyl (For) group on this compound?
A1: The formyl group protects the indole nitrogen of the tryptophan side chain from oxidation and alkylation, which are common side reactions during peptide synthesis, particularly during the acidic conditions of cleavage.[1][2] This protection is crucial for obtaining a high-purity final peptide product.
Q2: When should I use this compound in my peptide synthesis?
A2: this compound is recommended for Boc-based solid-phase peptide synthesis (SPPS) when your peptide sequence contains tryptophan. It is especially important when the sequence also includes other sensitive residues like Cys, Met, or Arg, as the cleavage conditions for their protecting groups can promote tryptophan side reactions.[1][3]
Q3: How is the formyl group removed from the tryptophan side chain?
A3: The formyl group is stable to the repetitive mild acid treatments used for Nα-Boc group removal. It is typically removed either before the final cleavage from the resin using a basic solution, such as 10% piperidine in DMF, or during the final cleavage with strong acids like HF in the presence of a thiol scavenger like thiophenol.[1][2][3]
Q4: What are the primary oxidation products of tryptophan that I should be aware of?
A4: The main oxidation products of tryptophan include N-formylkynurenine (NFK), kynurenine (Kyn), and various hydroxytryptophans (e.g., 5-OH-Trp).[4][5][6] These can be detected by a mass increase of +32 Da (NFK), +4 Da (Kyn), and +16 Da (hydroxytryptophan) in mass spectrometry analysis.[7][8]
Q5: How can I detect tryptophan oxidation in my synthesized peptide?
A5: Tryptophan oxidation can be detected using analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).[9][10] In RP-HPLC, oxidized peptides often elute earlier than the native peptide.[9] Mass spectrometry can identify the specific mass shifts associated with different oxidation products.[4][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Discoloration of the peptide-resin or final peptide (yellow/brown) | Oxidation of the tryptophan indole ring. | - Ensure all solvents are properly degassed to remove oxygen. - Use a scavenger cocktail during cleavage that is effective at preventing oxidation (see scavenger comparison table below). - Store this compound and the final peptide protected from light and air. |
| Unexpected peaks in HPLC analysis of the crude peptide | Incomplete deprotection of the formyl group, or formation of tryptophan oxidation or alkylation byproducts. | - Confirm complete deformylation by MS if the formyl group was removed prior to cleavage. - Optimize the cleavage cocktail by including effective scavengers for both oxidation and alkylation (e.g., a combination of a silane and a thiol). - Analyze the unexpected peaks by MS to identify the nature of the byproduct and adjust the synthesis or cleavage strategy accordingly. |
| Mass spectrometry shows +16 Da or +32 Da adducts on tryptophan | Oxidation of the tryptophan residue to hydroxytryptophan (+16 Da) or N-formylkynurenine (+32 Da). | - Increase the concentration and variety of scavengers in the cleavage cocktail. Using a combination of scavengers is often more effective. - Minimize the cleavage time to reduce the exposure of the peptide to acidic and potentially oxidizing conditions. - Ensure the use of high-purity, peroxide-free solvents. |
| Low yield of the desired peptide | - Significant side reactions (oxidation, alkylation) leading to loss of the target peptide. - Incomplete cleavage from the resin. | - Employ a robust scavenger cocktail to minimize side reactions. - Optimize the cleavage time and temperature. For some peptides, a longer cleavage time may be necessary for complete removal of all protecting groups and cleavage from the resin. |
Data Presentation: Scavenger Efficacy in Minimizing Tryptophan Modification
While specific quantitative data for this compound is limited, the following table, based on studies with the related Fmoc-Trp(Boc)-OH derivative, provides a strong indication of the effectiveness of different protection strategies and the importance of scavengers in preventing tryptophan side reactions, particularly alkylation from arginine protecting groups.
| Tryptophan Derivative Used | Arginine Derivative Used | Cleavage Cocktail | Desired Peptide Yield (%) | Major Side Product |
| Unprotected Fmoc-Trp-OH | Arg(Pmc) | Reagent K / Reagent R | ~70-78% | ~22-30% Trp-(Pmc) Adduct |
| Fmoc-Trp(Boc)-OH | Arg(Pbf) | TFA/TIS/H₂O | Very High | Extremely low levels of Trp alkylation |
This data is adapted from studies using Fmoc-based chemistry and is intended to illustrate the principles of tryptophan protection.[12][13] Reagent K consists of TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).
Experimental Protocols
Protocol 1: Deformylation of Trp(For) on Resin
This protocol is performed prior to the final cleavage of the peptide from the resin.
-
Swell the peptide-resin in N,N-dimethylformamide (DMF).
-
Prepare a solution of 10% piperidine in DMF and cool it in an ice bath.
-
Add the cooled piperidine solution to the peptide-resin.
-
Stir the mixture for 2 hours at 0-5°C.[3]
-
Filter the resin and wash thoroughly with DMF, followed by isopropanol (IPA) and then dichloromethane (DCM).
-
Dry the resin under vacuum before proceeding to the final cleavage.
Protocol 2: TFA-Based Cleavage with a Scavenger Cocktail
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
-
Swell the peptide-resin in DCM.
-
Prepare the cleavage cocktail. A common and effective "odorless" cocktail is a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v). For peptides also containing sensitive residues like Cys and Met, a more robust cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) may be necessary.
-
Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 1.5 to 3 hours. The optimal time can vary depending on the peptide sequence and other protecting groups.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Isolate the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting groups.
-
Dry the crude peptide under vacuum.
Protocol 3: Analysis of Tryptophan Oxidation by RP-HPLC
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phases:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: Run a linear gradient from low %B to high %B over a suitable time (e.g., 5% to 95% B over 30 minutes).
-
Detection: Monitor the elution profile at 220 nm and 280 nm. Tryptophan-containing peptides have a characteristic absorbance at 280 nm.
-
Analysis: Oxidized peptide species typically elute slightly earlier than the non-oxidized peptide. The presence of multiple peaks around the expected retention time of the target peptide can indicate oxidation or other modifications.[9]
Visualizations
Caption: Common side reactions of tryptophan during peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of missed cleavage sites, tryptophan oxidation and N-terminal pyroglutamylation after in-gel tryptic digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of tryptophan oxidation of monoclonal antibody by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
dealing with aggregation in peptides containing Boc-Trp(For)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boc-Trp(For)-OH in peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly peptide aggregation and side reactions associated with this tryptophan derivative.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in Boc-based solid-phase peptide synthesis (SPPS)?
A1: this compound is primarily used to prevent the modification of the tryptophan indole ring during the final cleavage step, especially in peptides that also contain arginine residues protected with sulfonyl-based groups (e.g., Tos). During strong acid cleavage (e.g., with HF), the sulfonyl protecting groups can be cleaved and subsequently reattach to the electron-rich indole ring of tryptophan. The N-indole formyl (For) group on this compound protects the indole from this and other acid-catalyzed side reactions.[1]
Q2: What is the most common side reaction associated with this compound, and how can I prevent it?
A2: The most significant side reaction is the transfer of the formyl group from the tryptophan indole to the free α-amino group of the N-terminal residue of the growing peptide chain.[2] This results in the formation of an N-terminally formylated, truncated peptide, which terminates the chain extension. This side reaction is sequence-dependent and can be effectively suppressed by using an "in situ neutralization" protocol during the coupling step.[2][3][4]
Q3: What are the signs of peptide aggregation during SPPS when using this compound?
A3: Aggregation is a common issue in SPPS and is not exclusive to peptides containing this compound. However, the presence of the bulky Boc and formyl groups on the tryptophan residue can contribute to aggregation in certain sequences. Signs of aggregation include:
-
Poor resin swelling: The peptide-resin beads may appear clumped or not swell to the expected volume in the synthesis solvent.[5]
-
Slow or incomplete coupling/deprotection: The reaction kinetics may be noticeably slower, leading to failed or incomplete reactions.
-
Formation of a gel-like consistency: In severe cases, the resin may form a gel, impeding solvent and reagent flow.
-
Inaccurate colorimetric test results: Tests like the Kaiser test may yield false negatives due to the inaccessibility of the N-terminal amine.[5]
Q4: Can the formyl protecting group be removed before the final cleavage?
A4: Yes, the formyl group can be removed while the peptide is still on the resin. This is typically done using a solution of piperidine in DMF. This step is performed after the peptide synthesis is complete but before the final cleavage from the resin.
Troubleshooting Guides
Issue 1: Suspected Formyl Group Transfer to the N-terminus
Symptoms:
-
Lower than expected yield of the full-length peptide.
-
Presence of a significant truncated peptide byproduct in the crude HPLC analysis, with a mass corresponding to the N-terminally formylated truncated sequence.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting formyl group transfer.
Recommended Solutions:
-
Implement "In Situ" Neutralization: This is the most effective method to prevent formyl group transfer.[2][3][4] In this protocol, the neutralization of the protonated N-terminal amine and the subsequent coupling of the next amino acid occur simultaneously. This minimizes the time the free amine is available to react with the formyl group.
-
Optimize Coupling Reagents: For difficult couplings, consider using more potent activating reagents such as HBTU or HATU in conjunction with in situ neutralization.[6][7]
Issue 2: Peptide Aggregation
Symptoms:
-
Poor resin swelling.
-
Slow or incomplete deprotection and/or coupling reactions.
-
Physical clumping of the resin.
Troubleshooting Strategies:
| Strategy | Description | Impact on Aggregation |
| Solvent Choice | Use a mixture of solvents like DMF/NMP or add DMSO to the primary solvent. | Improves solvation of the peptide-resin complex. |
| Chaotropic Salts | Add chaotropic salts such as LiCl or KSCN to the coupling mixture. | Disrupts intermolecular hydrogen bonds. |
| Elevated Temperature | Perform the coupling reaction at a higher temperature (e.g., 50-60°C). | Can help to break up secondary structures. |
| Structure-Disrupting Amino Acids | Introduce pseudoproline dipeptides or other backbone-modifying units at strategic locations in the peptide sequence. | Introduces "kinks" in the peptide backbone, preventing the formation of stable β-sheets.[1] |
| Microwave Synthesis | Utilize microwave-assisted peptide synthesis. | Can significantly improve reaction efficiency for difficult sequences. |
Experimental Protocols
Protocol 1: In Situ Neutralization for Boc-SPPS
This protocol is designed to minimize the risk of formyl group transfer from this compound to the N-terminus.
Materials:
-
Peptide-resin with a free N-terminal amine trifluoroacetate salt.
-
Boc-amino acid (4 equivalents).
-
HBTU (3.9 equivalents).
-
HOBt (4 equivalents).
-
DIEA (6 equivalents).
-
DMF (N,N-Dimethylformamide).
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF.
-
Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group. Wash the resin thoroughly with DCM followed by DMF.
-
Coupling (In Situ Neutralization): a. In a separate vessel, dissolve the Boc-amino acid, HBTU, and HOBt in DMF. b. Add DIEA to the solution from step 3a and immediately add the entire mixture to the washed peptide-resin. c. Agitate the reaction mixture for the desired coupling time (typically 1-2 hours).
-
Washing: After the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF and DCM.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[8] If the test is positive (blue/purple beads), a second coupling may be necessary.
Protocol 2: Monitoring Peptide Aggregation via Resin Swelling Test
A simple qualitative test to assess the degree of peptide aggregation on the resin.
Materials:
-
Peptide-resin sample (approx. 10 mg).
-
Graduated cylinder or a small calibrated tube.
-
DMF.
Procedure:
-
Place a known amount of dry peptide-resin into the graduated cylinder.
-
Record the initial volume of the dry resin.
-
Add DMF to the cylinder to cover the resin completely.
-
Allow the resin to swell for at least 30 minutes, with occasional gentle agitation.
-
Record the final swollen volume of the resin.
Interpretation:
A significant decrease in the swollen volume of the peptide-resin as the peptide chain elongates is an indication of increasing aggregation. This can be compared to the swelling of the initial unloaded resin.
Signaling Pathways and Workflows
Caption: The standard Boc-SPPS cycle and the point at which aggregation can occur.
Caption: Mechanism of the formyl group transfer side reaction.
References
- 1. peptide.com [peptide.com]
- 2. Formation of truncated peptide by-products via sequence-specific formyl group transfer from Trp(For) residues to Nα in the course of Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cleavage of Boc-Trp(For)-OH Protected Peptides
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with Boc-Trp(For)-OH in solid-phase peptide synthesis (SPPS). The focus is on maximizing cleavage yield and minimizing side reactions associated with the formyl-protected tryptophan residue.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the formyl (For) group on the tryptophan indole nitrogen?
A1: The N-indole formyl group on tryptophan serves as a crucial protecting group during Boc-SPPS. It prevents the electron-rich indole ring from being modified by electrophilic species, such as carbocations, that are generated during the repetitive acidolytic removal of the Nα-Boc group (typically with trifluoroacetic acid, TFA).[1][2] This protection is vital for preventing irreversible alkylation and other side reactions that would otherwise reduce the yield and purity of the final peptide.[1][3]
Q2: My overall peptide yield is low after cleavage. What are the common causes when using Trp(For)?
A2: Low yield can stem from several issues:
-
Incomplete Deformylation: The formyl group is stable to standard TFA cleavage conditions and requires a separate deprotection step.[4][5] If not completely removed, the final peptide will be a mix of formylated and deformylated product, complicating purification and reducing the yield of the desired peptide.
-
Incomplete Cleavage from Resin: Peptides containing sterically hindered C-terminal residues or those that have aggregated on-resin may be difficult to cleave. This can be particularly true for certain resin linkages that require strong acid conditions, like those used in Boc-SPPS (e.g., HF, TFMSA).[1]
-
Tryptophan Side Reactions: Even with protection, side reactions can occur. Alkylation can still be a problem if scavenger concentrations are too low or if the deprotection of other residues generates highly reactive species.[3] Oxidation of the indole ring is another common issue.[6]
-
Precipitation Problems: Poor precipitation of the cleaved peptide from the cleavage cocktail can lead to significant product loss.
Q3: How is the formyl group typically removed from Trp(For)?
A3: The formyl group can be removed either before or during the final cleavage from the resin.
-
Pre-Cleavage Deformylation: This is often done on the resin using a basic solution, such as 10-20% piperidine in DMF, typically at 0°C for 1-2 hours.[1][4] This method isolates the deformylation step from the highly acidic cleavage step.
-
Concomitant Cleavage/Deformylation: This is common in HF cleavage protocols. The formyl group can be removed thiolytically by including a thiol-containing scavenger, like p-thiocresol or thiophenol, in the cleavage cocktail.[2][4][7] For example, a "low HF" procedure with HF/DMS/p-thiocresol can effectively deprotect Trp(For).[7]
Q4: What are the best scavengers to use for cleaving peptides containing Trp(For)?
A4: Scavengers are critical for trapping carbocations generated during acidolysis, thereby protecting tryptophan and other sensitive residues like Met and Cys.[1] The choice depends on the cleavage reagent (e.g., HF, TFMSA).
-
For HF Cleavage: A combination of scavengers is often most effective. Anisole is widely used to prevent t-butyl cation alkylation.[4] For peptides with Trp(For), including a thiol scavenger like p-thiocresol is recommended to facilitate deformylation.[7][8] Dimethyl sulfide (DMS) is also beneficial, particularly when Met is present.[4]
-
For TFA-based Cleavage (less common in Boc-SPPS final cleavage): While the formyl group is stable to TFA, if cleavage is performed after on-resin deformylation, standard scavengers like triisopropylsilane (TIS) and water are used. Thiol scavengers like 1,2-ethanedithiol (EDT) are also effective at preventing tryptophan oxidation.[6]
Caution: Avoid using thioanisole if your peptide contains unprotected tryptophan, as its cation adducts can alkylate the indole ring.[4]
Troubleshooting Guide
This section addresses specific problems and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Cleavage Yield | 1. Incomplete deformylation of Trp(For).2. Incomplete cleavage from the resin linkage.3. Peptide re-attachment to the resin. | 1. Perform a test cleavage and analyze by MS to confirm formyl group removal. If incomplete, extend the deformylation reaction time or use fresh reagents.2. Extend the cleavage time (e.g., from 60 to 90 minutes in HF) or increase the reaction temperature slightly (e.g., from 0°C to 5°C), but monitor for side reactions.[4]3. Ensure an adequate concentration of scavengers in the cleavage cocktail to quench reactive species from the linker. |
| Presence of Side Products (+57, +71 Da) | 1. Alkylation: Modification of the Trp indole ring by t-butyl cations (+57 Da) from Boc groups or other protecting groups.2. Acylation: Side-chain acylation from unprotected Asp or Glu residues. | 1. Increase the concentration of scavengers (e.g., anisole, p-cresol). Perform an N-terminal Boc-deprotection step before the final cleavage to remove the primary source of t-butyl cations.[8]2. Cleave at a lower temperature (≤ 5°C) to minimize aspartimide formation.[4] |
| Oxidation of Tryptophan | 1. Exposure to air during cleavage and workup.2. Use of old or peroxide-containing solvents (especially ether for precipitation). | 1. Perform the cleavage reaction under an inert atmosphere (N₂ or Ar).2. Use freshly opened, peroxide-free ether for precipitation. Degas all solvents before use.[6] |
| Incomplete Removal of Other Protecting Groups (e.g., Arg(Tos)) | 1. Insufficiently strong acidic conditions or short reaction time. | 1. For residues like Arg(Tos), extend the cleavage time in HF up to 2 hours.[4] Alternatively, use a "low-high" HF procedure where a second, stronger HF step is used to remove resistant groups.[4] |
Quantitative Data Tables
Table 1: Recommended HF Cleavage Cocktails for Trp(For)-Containing Peptides
| Cocktail Name | Composition (v/v/v/v) | Key Scavengers | Primary Use Case & Notes |
| Low HF / Thiolytic Deformylation | HF:DMS:p-thiocresol:p-cresol (25:65:5:5) | DMS, p-thiocresol, p-cresol | Simultaneously removes the formyl group and other acid-labile side-chain protections under milder SN2 conditions.[7] Requires a subsequent "high HF" step to cleave from the resin. |
| Standard HF with Deformylation | HF:Anisole (90:10) + p-thiocresol (1-2% of total volume) | Anisole, p-thiocresol | A standard single-step cleavage. The added thiol facilitates formyl group removal. Anisole scavenges carbocations. |
| Low-High HF Procedure | Low: HF:DMS:p-cresol (25:65:10) for 2h @ 0°CHigh: 100% HF for 1h @ 0°C | DMS, p-cresol | Use after on-resin deformylation. The "low" step removes most protecting groups via an SN2 mechanism, minimizing side reactions.[1] The "high" step cleaves the peptide from the resin. |
Experimental Protocols
Protocol 1: On-Resin Deformylation of Trp(For) prior to Cleavage
-
Resin Swelling: Swell the Boc-Trp(For)-peptide-resin in dichloromethane (DCM), followed by dimethylformamide (DMF) (10 mL/g resin) for 30 minutes.
-
Reagent Preparation: Prepare a solution of 20% piperidine in DMF (v/v). Cool the solution to 0°C in an ice bath.
-
Deprotection Reaction: Drain the DMF from the swollen resin. Add the cold piperidine solution to the resin and stir gently at 0-5°C for 2 hours.[1]
-
Washing: Drain the reaction mixture. Wash the resin thoroughly with DMF (5 x 10 mL/g), followed by DCM (3 x 10 mL/g), and methanol (3 x 10 mL/g).
-
Drying: Dry the resin under high vacuum for at least 4 hours before proceeding to the final acid cleavage step (e.g., HF cleavage).
Protocol 2: Single-Step "Low HF" Cleavage and Deformylation
Caution: This protocol involves anhydrous Hydrogen Fluoride (HF), which is extremely corrosive and toxic. It must be performed by trained personnel in a dedicated, HF-resistant apparatus within a certified fume hood.
-
Resin Preparation: Place the dried peptide-resin (e.g., 0.5 g) and a Teflon-coated stir bar into a Kel-F reaction vessel.
-
Scavenger Addition: Add the scavenger mixture to the resin. For each gram of resin, use 6.5 mL of dimethyl sulfide (DMS), 0.75 mL of p-cresol, and 0.25 mL of p-thiocresol.[8] Swirl to mix.
-
HF Condensation: Cool the reaction vessel to -78°C (dry ice/acetone bath). Under vacuum, condense anhydrous HF (approx. 2.5 mL per gram of resin) into the vessel.
-
Cleavage Reaction: Transfer the vessel to an ice bath (0°C) and stir the mixture for 2 hours. The reaction mixture will typically change color.
-
HF Evaporation: After the reaction is complete, remove the HF under a stream of nitrogen gas or by vacuum, ensuring it is passed through a suitable scrubber (e.g., CaO trap).
-
Workup: Once all HF is removed, proceed with peptide precipitation by adding cold, peroxide-free diethyl ether. Filter the resin, wash the peptide precipitate with more cold ether, and then extract the peptide from the resin using a suitable solvent (e.g., 20% aqueous acetic acid).[8]
Visual Guides
Caption: Troubleshooting decision tree for low peptide cleavage yield.
Caption: Workflow options for Trp(For) deprotection and cleavage.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
Technical Support Center: HPLC Analysis of Crude Peptides with Boc-Trp(For)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC analysis of crude peptides synthesized using Boc-Trp(For)-OH.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the formyl (For) protecting group on the tryptophan indole side chain in Boc-chemistry solid-phase peptide synthesis (SPPS)?
A1: The N-in-formyl protecting group on the tryptophan residue is employed in Boc/Bzl based synthesis to shield the indole ring from electrophilic attack and modification during the repetitive acid treatments required for the removal of the Nα-Boc group.[1][2] This protection minimizes side reactions such as alkylation and oxidation, which can occur on the unprotected indole nucleus, leading to a purer crude peptide product.[1][2]
Q2: I see an unexpected peak in my chromatogram with a mass corresponding to my peptide plus 28 Da. What could this be?
A2: This is a strong indication of incomplete removal of the formyl group from the tryptophan residue. The mass difference of +28 Da corresponds to the formyl group (CHO). While the formyl group is designed to be stable during synthesis, its removal during the final cleavage step can sometimes be incomplete.
Q3: Can the formyl group transfer from the tryptophan side chain to the N-terminus of the peptide?
A3: Yes, a known side reaction is the transfer of the formyl group from the indole nitrogen of tryptophan to a free Nα-amino group of the peptide.[3] This can occur during synthesis, particularly when a free amino group is exposed to the Trp(For) residue, leading to a truncated and N-terminally formylated peptide byproduct.[3] This side reaction is sequence-dependent and can be minimized by using "in situ neutralization" protocols during synthesis.[3]
Q4: What are common impurities I should expect in the crude HPLC profile of a peptide synthesized with this compound?
A4: Besides the target peptide, you may observe several synthesis-related impurities. These can include deletion sequences (from incomplete coupling), truncated sequences (from capping or premature termination), and peptides with remaining side-chain protecting groups.[4][5] Specifically for Trp(For)-containing peptides, you should look for formyl-adducts (+28 Da) and potential oxidation of the tryptophan side chain.[1] If other residues like Arg(Tos) are present, byproducts from the transfer of these protecting groups to tryptophan can also occur, although the formyl protection is intended to minimize this.[6]
Q5: What is a good starting point for an analytical HPLC method for my crude peptide?
A5: A standard starting method for analytical reversed-phase HPLC (RP-HPLC) of peptides is to use a C18 column.[7] For the mobile phase, a common choice is a gradient of acetonitrile in water, with 0.1% trifluoroacetic acid (TFA) added to both solvents as an ion-pairing agent.[8] A shallow gradient, such as a 1% per minute increase in acetonitrile concentration, is often effective for separating closely eluting peptides.[7][9]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of crude peptides containing this compound.
Issue 1: Poor Peak Resolution or Broad Peaks
Possible Causes & Solutions
| Cause | Recommended Action |
| Inappropriate Gradient | The gradient may be too steep. Switch to a shallower gradient to improve the separation of closely eluting peptides.[7] An initial scouting run with a broad gradient (e.g., 5-95% B over 60 minutes) can help identify the elution range of your peptide, allowing for a more focused, shallower gradient in subsequent runs. |
| Column Selection | The column may not be optimal. For peptides, wide-pore columns (e.g., 300 Å) are generally recommended to allow for better diffusion.[7] Consider trying a different stationary phase, such as C8 or C4, depending on the hydrophobicity of your peptide.[7] |
| Column Overload | Injecting too much sample can lead to peak broadening and distortion. Reduce the sample concentration or the injection volume.[7] |
| Sample Dissolution | The peptide may not be fully dissolved or may be aggregated in the injection solvent. Ensure the peptide is completely dissolved, using a small amount of organic solvent like acetonitrile if necessary. Always filter your sample before injection.[10] |
Issue 2: Unexpected Peaks in the Chromatogram
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Deprotection | A peak with a mass of +28 Da relative to your target peptide likely indicates incomplete removal of the formyl group from Trp(For). Review your cleavage protocol. The formyl group is typically removed by nucleophiles or aqueous base after the strong acid cleavage.[2] Some cleavage cocktails with HF can remove the formyl group in a single step.[11] |
| Side Reactions | Other unexpected peaks could be due to side reactions during synthesis or cleavage. These can include oxidation of methionine or tryptophan, or alkylation of tryptophan. The use of scavengers like dithiothreitol (DTT) in cleavage cocktails can help prevent oxidation.[1] |
| Formyl Group Transfer | A truncated peptide with a mass corresponding to N-terminal formylation could be present. This is a known side reaction during synthesis.[3] Purification via preparative HPLC is necessary to isolate the desired full-length peptide. |
| Contamination | Peaks could arise from contaminated solvents, reagents, or glassware. Ensure high-purity solvents and reagents are used. |
Issue 3: Fluctuating Retention Times
Possible Causes & Solutions
| Cause | Recommended Action |
| Mobile Phase Preparation | Inconsistent preparation of the mobile phase can lead to shifts in retention time. Prepare fresh mobile phase for each analysis and ensure accurate measurement of all components, especially the TFA concentration. |
| Column Temperature | Variations in ambient temperature can affect retention times. Use a column oven to maintain a consistent temperature for more reproducible results. |
| System Leaks | Leaks in the HPLC system can cause pressure fluctuations and lead to inconsistent retention times. Visually inspect all fittings and connections for any signs of leakage.[12] |
| Column Equilibration | Insufficient column equilibration between runs can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
Experimental Protocols
General Analytical RP-HPLC Protocol
A general protocol for the initial analysis of a crude peptide is as follows:
| Parameter | Recommendation |
| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm particle size, 300 Å pore size.[7] |
| Mobile Phase A | 0.1% TFA in water.[7] |
| Mobile Phase B | 0.1% TFA in acetonitrile.[7] |
| Gradient | Start with a linear gradient from 5% to 95% Mobile Phase B over 60 minutes. |
| Flow Rate | 1.0 mL/min. |
| Detection | UV at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like tryptophan).[13] |
| Sample Preparation | Dissolve the crude peptide in Mobile Phase A or a mixture of water and acetonitrile containing 0.1% TFA.[10] Filter the sample through a 0.22 µm filter before injection.[14] |
Visualizations
Troubleshooting Workflow for HPLC Analysis
The following diagram outlines a logical workflow for troubleshooting common issues in the HPLC analysis of crude peptides.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. peptide.com [peptide.com]
- 2. Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Formation of truncated peptide by-products via sequence-specific formyl group transfer from Trp(For) residues to Nα in the course of Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 10. benchchem.com [benchchem.com]
- 11. Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. realab.ua [realab.ua]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry of Formylated Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with formylated peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues encountered during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is peptide formylation and why is it relevant in mass spectrometry?
Formylation is a post-translational modification (PTM) where a formyl group (-CHO) is added to a peptide. This modification is significant for several reasons:
-
Biological Relevance: N-terminal formylation is a key feature of proteins in prokaryotes (like bacteria) and in eukaryotic organelles of endosymbiotic origin, such as mitochondria. The presence of formylated peptides can be an indicator of bacterial contamination or mitochondrial damage.
-
Artifactual Modification: Formylation can also occur as an unintended chemical modification during sample preparation, particularly when using formic acid. This can complicate data analysis and lead to misinterpretation of results.
-
Mass Shift: Formylation results in a mass increase of 28.010 Da on the modified peptide.
Q2: What are the most common sources of unintentional formylation in a typical proteomics workflow?
The most common source of artifactual formylation is the use of formic acid in sample preparation and LC-MS mobile phases. Even at a low concentration of 0.1%, which is commonly used for acidifying samples and in mobile phases, formic acid can lead to the formylation of free amine groups, such as the N-terminus of a peptide or the epsilon-amino group of lysine residues. The risk of formylation increases with prolonged exposure to formic acid and at higher temperatures.
Q3: How can I differentiate between biologically relevant formylation and an experimental artifact?
Distinguishing between biological and artifactual formylation can be challenging. Here are a few strategies:
-
Control Experiments: Analyze a control sample that has not been exposed to formic acid during sample preparation. If formylation is still observed, it is more likely to be of biological origin.
-
Sample Handling: Minimize the exposure of your samples to formic acid and keep them at low temperatures to reduce the rate of artifactual formylation.
-
Alternative Acids: For LC-MS, consider using an alternative acid like trifluoroacetic acid (TFA), which does not cause formylation. However, be aware that TFA can cause ion suppression in the mass spectrometer.
-
Literature Review: Check existing literature to see if formylation of your protein of interest has been previously reported as a biological modification.
Q4: I suspect I have formylated peptides in my sample. How do I confirm this in my MS data?
Confirmation of formylated peptides involves looking for a characteristic mass shift in your MS1 data and specific fragmentation patterns in your MS/MS data.
-
MS1 Level: Look for peptide ions with a mass increase of +28.010 Da compared to the unmodified peptide.
-
MS/MS Level: In the fragmentation spectrum, you should observe a corresponding mass shift in the fragment ions that contain the modification. For N-terminally formylated peptides, the b-ions will show a +28 Da shift, while the y-ions will remain unchanged. For lysine-formylated peptides, both b- and y-ions containing the modified lysine will exhibit the mass shift.
Troubleshooting Guides
Problem 1: High percentage of formylated peptides identified, suspecting artifacts.
Possible Cause: Extensive use of formic acid during sample preparation and/or LC-MS analysis.
Solutions:
-
Minimize Formic Acid Exposure: If possible, reduce the concentration of formic acid and the duration of exposure.
-
Low-Temperature Sample Handling: Perform all sample preparation steps involving formic acid on ice or at 4°C to minimize the chemical reaction.
-
Alternative Acidification: For sample clean-up and storage, consider using 0.1% trifluoroacetic acid (TFA) instead of formic acid.
-
LC-MS Mobile Phase: If ion suppression is not a major concern, you can use a mobile phase containing a low concentration of TFA (e.g., 0.01-0.05%) for the LC separation.
Problem 2: Poor fragmentation of suspected formylated peptides.
Possible Cause: Suboptimal collision energy or fragmentation method.
Solutions:
-
Optimize Collision Energy: Perform a collision energy optimization study for your suspected formylated peptides to ensure you are achieving sufficient fragmentation for confident identification.
-
Alternative Fragmentation Techniques: If using collision-induced dissociation (CID), consider trying higher-energy collisional dissociation (HCD). For certain peptides, electron-transfer dissociation (ETD) might provide complementary fragmentation information.
-
Check for Contaminants: Poor fragmentation can also be a result of sample contamination. Ensure your sample is properly desalted and cleaned up before MS analysis.
Problem 3: Difficulty in localizing the site of formylation.
Possible Cause: Insufficient fragment ion coverage in the MS/MS spectrum.
Solutions:
-
Improve MS/MS Data Quality: Increase the ion injection time or use a higher-resolution mass analyzer to improve the quality of your MS/MS spectra.
-
Manual Spectral Interpretation: Carefully examine the MS/MS spectrum for the presence of b- and y-ions that can pinpoint the location of the +28 Da mass shift.
-
Use Site Localization Algorithms: Employ specialized software tools that calculate the probability of modification at each potential site within a peptide sequence.
Quantitative Data Summary
The following table summarizes the mass shifts associated with formylation and other common modifications that can be isobaric or near-isobaric.
| Modification | Monoisotopic Mass Shift (Da) | Average Mass Shift (Da) | Notes |
| Formylation | +27.9949 | +28.010 | Can be biological or artifactual. |
| Dimethylation | +28.0313 | +28.054 | Isobaric with formylation at low resolution. |
| Acetylation | +42.0106 | +42.037 | Common PTM and potential artifact. |
| Carbamylation | +43.0058 | +43.025 | Can be an artifact from urea-containing buffers. |
Experimental Protocols
Protocol 1: Minimizing Artifactual Formylation During Sample Preparation
This protocol outlines steps to reduce the risk of unintentional formylation during in-solution protein digestion.
-
Lysis and Denaturation: Lyse cells or tissues in a buffer that does not contain formic acid. If urea is used, be mindful of potential carbamylation.
-
Reduction and Alkylation: Reduce disulfide bonds with DTT or TCEP and alkylate with iodoacetamide or chloroacetamide in a standard buffer (e.g., ammonium bicarbonate).
-
Digestion: Perform enzymatic digestion (e.g., with trypsin) in ammonium bicarbonate buffer.
-
Acidification and Desalting: After digestion, acidify the peptide mixture to a pH of <3 using 0.1% TFA. Proceed immediately to desalting using a C18 StageTip or spin column.
-
Elution and Storage: Elute the peptides from the C18 material using an appropriate solvent (e.g., 60% acetonitrile in 0.1% TFA). If storage is necessary, store the peptides in the TFA-containing solvent at -20°C or -80°C.
-
Solvent Exchange (Optional): If TFA is incompatible with your downstream analysis, perform a solvent exchange into a formic acid-containing buffer immediately before LC-MS analysis, minimizing the incubation time.
Visualizations
Diagram 1: Troubleshooting Workflow for Unexpected Formylation
Caption: A flowchart to guide the troubleshooting process for unexpected peptide formylation.
Diagram 2: N-Terminal vs. Lysine Formylation Fragmentation
Validation & Comparative
A Head-to-Head Battle in Peptide Synthesis: Boc-Trp(For)-OH vs. Boc-Trp(Boc)-OH in SPPS
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups for the indole side chain of tryptophan is a critical decision that significantly impacts peptide purity and yield. This guide provides a comprehensive comparison of two commonly employed derivatives, Boc-Trp(For)-OH and Boc-Trp(Boc)-OH, within the Boc-SPPS framework, supported by experimental data and detailed protocols.
The indole ring of tryptophan is highly susceptible to modification during the repetitive acidolytic cleavage steps inherent in Boc-SPPS. Protection of the indole nitrogen is therefore crucial to prevent side reactions such as alkylation and oxidation. The two most common strategies in Boc chemistry involve the use of the formyl (For) or the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen.
At a Glance: Key Differences and Primary Applications
| Feature | This compound | Boc-Trp(Boc)-OH |
| Primary Synthesis Strategy | Boc-SPPS | Predominantly Fmoc-SPPS |
| Indole Protecting Group | Formyl (For) | tert-Butyloxycarbonyl (Boc) |
| Deprotection of Indole Group | Base-labile (e.g., piperidine) or strong acid (HF) with scavengers | Acid-labile (TFA) |
| Key Advantage | Stability to repetitive TFA deprotection of Nα-Boc group. | Excellent prevention of indole alkylation during final TFA cleavage. |
| Major Side Reaction | Formyl group migration to the N-terminus. | Potential for premature deprotection of the side-chain Boc group during repetitive Nα-Boc removal in Boc-SPPS. |
Performance Comparison: A Data-Driven Analysis
While Boc-Trp(Boc)-OH is the standard for Fmoc-SPPS due to the orthogonality of the Boc and Fmoc protecting groups, its use in Boc-SPPS is less common. The primary concern is the potential for gradual loss of the side-chain Boc group during the repeated TFA treatments required to remove the Nα-Boc group. Conversely, this compound is the established choice for Boc-SPPS, with its main drawback being the potential for formyl group migration.
| Parameter | This compound | Boc-Trp(Boc)-OH in Boc-SPPS |
| Peptide Purity (Crude) | Generally high, but can be compromised by formyl migration byproducts. | Potentially lower due to premature side-chain deprotection leading to alkylation. |
| Peptide Yield | Can be high, especially when formyl migration is suppressed.[1] | May be reduced due to side reactions on the unprotected indole. |
| Side-Chain Protection Stability | Formyl group is stable to 50% TFA/DCM.[2] | Indole Boc group shows some lability to 50% TFA/DCM over repeated cycles. |
| Key Side Reactions | N-terminal formylation (truncation).[2][3] | Alkylation of the indole ring by carbocations generated during Nα-Boc removal.[4][5] |
| Mitigation of Side Reactions | In situ neutralization protocols can significantly suppress formyl migration.[1][3] | Use of scavengers (e.g., DTE) in the TFA deprotection solution.[4][5] |
Experimental Protocols
Detailed methodologies for the incorporation of this compound and a hypothetical application of Boc-Trp(Boc)-OH in a manual Boc-SPPS workflow are provided below.
General Boc-SPPS Cycle
This cycle is applicable for the addition of each amino acid.
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Washing: Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).
-
Neutralization:
-
Coupling:
-
Dissolve the Boc-protected amino acid (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents for standard protocol, or as required for in situ neutralization) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycle: Proceed to the next deprotection and coupling cycle.
Specific Protocols for Tryptophan Derivatives
Protocol 1: Incorporation of this compound
-
Follow the "General Boc-SPPS Cycle".
-
For the neutralization step, the in situ neutralization protocol is highly recommended to minimize the risk of formyl group migration.[1][3]
-
Continue with the synthesis of the full peptide sequence.
Protocol 2: Incorporation of Boc-Trp(Boc)-OH (Hypothetical in Boc-SPPS)
-
Follow the "General Boc-SPPS Cycle".
-
It is crucial to include scavengers in the TFA deprotection solution in every cycle to protect the potentially deprotected indole ring.
-
Be aware of the potential for incomplete synthesis due to side reactions on the indole ring.
Final Cleavage and Deprotection
For Peptides Synthesized with this compound:
-
Deformylation (Option A - Prior to Cleavage):
-
After the final Nα-Boc deprotection, wash the resin with DMF.
-
Treat the resin with a solution of 10% piperidine in DMF for 2 hours at 0-5°C.[8]
-
Alternatively, treat with a solution of a nucleophile like thiophenol in DMF.
-
Wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
-
HF Cleavage:
-
Perform the final cleavage from the resin and removal of other side-chain protecting groups using anhydrous hydrogen fluoride (HF).[9][10]
-
Deformylation (Option B - During HF Cleavage): The formyl group can be removed concomitantly during HF cleavage by including scavengers such as p-thiocresol or 1,2-ethanedithiol (EDT) in the cleavage cocktail.[4][11]
-
For Peptides Synthesized with Boc-Trp(Boc)-OH:
-
HF Cleavage:
-
The side-chain Boc group will be removed simultaneously with the Nα-Boc group and other acid-labile side-chain protecting groups during the final HF cleavage.
-
A standard HF cleavage cocktail containing scavengers like anisole is recommended.
-
Visualizing the Chemistry: Workflows and Mechanisms
Conclusion and Recommendations
For routine Boc-SPPS of tryptophan-containing peptides, This compound remains the derivative of choice . Its formyl protecting group is robust under the standard repetitive acid deprotection conditions. The primary concern of formyl group migration can be effectively minimized by employing in situ neutralization protocols during the coupling steps.
The use of Boc-Trp(Boc)-OH in Boc-SPPS is not recommended due to the inherent risk of premature deprotection of the side-chain Boc group. The lability of the indole Boc group to repeated TFA exposure would likely lead to a heterogeneous peptide product containing alkylated tryptophan residues, ultimately compromising both the purity and yield of the final product. While primarily suited for Fmoc-SPPS, if its use in Boc-SPPS is unavoidable, the inclusion of scavengers in every deprotection step is mandatory, and a thorough purification of the final product will be necessary.
Researchers should carefully consider the sequence of their target peptide and the potential for side reactions when selecting the most appropriate tryptophan protecting group for their Boc-SPPS campaigns. For complex or lengthy sequences where maximizing purity is paramount, the well-established use of this compound with optimized protocols offers the most reliable path to success.
References
- 1. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Formation of truncated peptide by-products via sequence-specific formyl group transfer from Trp(For) residues to Nα in the course of Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Novabiochem® | 47355-10-2 [sigmaaldrich.com]
- 9. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Tryptophan Protecting Groups in Boc Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in Boc solid-phase peptide synthesis (SPPS), the strategic selection of a protecting group for the indole side chain of tryptophan is a critical decision that significantly impacts the yield and purity of the final peptide. The electron-rich indole ring of tryptophan is highly susceptible to modification by electrophiles generated during the repetitive acidolytic cleavage of the Nα-Boc group and the final cleavage from the resin. This guide provides an objective comparison of common strategies for tryptophan protection in Boc-SPPS, supported by available data and detailed experimental protocols.
The primary challenge in synthesizing tryptophan-containing peptides via Boc-SPPS is the prevention of side reactions, most notably alkylation of the indole ring by carbocations generated from the cleavage of the Boc group or other side-chain protecting groups. Protecting the indole nitrogen can mitigate these side reactions, leading to a cleaner product and higher yield. The most common approaches in Boc-SPPS involve either using the tryptophan residue without side-chain protection or employing a formyl (For) or a mesitylene-2-sulfonyl (Mts) protecting group.
Comparison of Tryptophan Protecting Groups
The choice of whether to protect the tryptophan side chain and with which group depends on the specific peptide sequence, the desired purity, and the cleavage method. Below is a comparative summary of the most common approaches.
| Protecting Group | Chemical Structure | Key Advantages | Major Disadvantages | Deprotection Conditions |
| None (Unprotected) | Boc-Trp-OH | Simplicity and lower cost of the amino acid derivative. | Highly susceptible to oxidation and alkylation by carbocations during Boc deprotection and final cleavage. | Not applicable. |
| Formyl (For) | Boc-Trp(For)-OH | Stable to the moderately acidic conditions of repetitive Nα-Boc group removal. | Potential for formyl group migration from the indole nitrogen to a free Nα-amino group, leading to truncated peptide by-products. This side reaction is sequence-dependent. | Base-labile (e.g., piperidine in DMF) or strong acid (e.g., HF) with scavengers like thiophenol. |
| Mesitylene-2-sulfonyl (Mts) | Boc-Trp(Mts)-OH | Robust protection against electrophilic attack during synthesis. | Can lead to sulfonation of the tryptophan indole ring during final acid cleavage. Requires strong acid for removal. | Strong acids such as HF or TFMSA, typically with scavengers like thioanisole. |
Experimental Data Summary
Experimental Protocols
Below are detailed protocols for the incorporation of tryptophan with different protecting groups in Boc-SPPS and the subsequent cleavage and deprotection steps.
I. General Boc-SPPS Cycle
This cycle is repeated for each amino acid coupling in the peptide sequence.
Caption: General workflow for one cycle of Boc-SPPS.
Protocol:
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Remove the Nα-Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Washing: Wash the resin with DCM (3x) and isopropanol (IPA) (2x).
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).
-
Washing: Wash the resin with DCM (3x).
-
Coupling: Couple the next Boc-protected amino acid (3 equivalents) using a suitable coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF) for 1-2 hours. For coupling of this compound or Boc-Trp(Mts)-OH, the same general procedure is followed.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat the cycle for the next amino acid.
II. Final Cleavage and Deprotection
For peptides containing unprotected tryptophan, a strong acid cleavage with scavengers is necessary to minimize alkylation.
Protocol (HF Cleavage):
-
Dry the peptide-resin under vacuum for at least 4 hours.
-
To the resin in a HF cleavage apparatus, add scavengers such as anisole and thioanisole.
-
Cool the vessel to -78°C and condense liquid hydrogen fluoride (HF).
-
Allow the reaction to proceed at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
Precipitate the peptide in cold diethyl ether.
-
Wash the peptide with cold diethyl ether and dry under vacuum.
The formyl group can be removed either before or during the final cleavage.
Caption: Deprotection strategies for Trp(For).
Protocol 1: Pre-cleavage Deformylation followed by HF Cleavage
-
Swell the Boc-Trp(For)-peptide-resin in DMF.
-
Treat the resin with 10% piperidine in DMF for 2 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
Dry the resin under vacuum.
-
Proceed with the standard HF cleavage protocol as described for unprotected tryptophan.
Protocol 2: Concomitant Deprotection and Cleavage with HF
-
Dry the peptide-resin under vacuum.
-
In the HF cleavage apparatus, add scavengers including thioanisole and thiophenol. The thiol is necessary for the removal of the formyl group.
-
Perform the HF cleavage at 0°C for 1 hour.
-
Work up the peptide as described previously.
The Mts group is removed with a strong acid, and scavengers are crucial to prevent side reactions.
Protocol (TFMSA Cleavage):
-
Dry the peptide-resin under vacuum.
-
Suspend the resin in a cleavage cocktail of trifluoromethanesulfonic acid (TFMSA), trifluoroacetic acid (TFA), and thioanisole.
-
Stir the mixture at room temperature for 1-2 hours.
-
Precipitate the peptide in cold diethyl ether.
-
Wash the peptide extensively with cold diethyl ether to remove scavengers and byproducts.
-
Dry the peptide under vacuum.
Conclusion
The choice of a tryptophan protecting group in Boc-SPPS is a trade-off between preventing side reactions and the complexity of the deprotection strategy. While using unprotected tryptophan is the simplest approach, it carries a high risk of side reactions, particularly for complex peptides. The formyl group offers good protection during synthesis but introduces the risk of formyl group migration and requires an additional deprotection step or specific scavengers during cleavage. The mesitylene-2-sulfonyl group provides robust protection but can lead to sulfonation and requires harsh cleavage conditions.
Researchers should carefully consider the sequence of their target peptide and the potential for side reactions when selecting the most appropriate strategy. For peptides where high purity is paramount, the use of a protecting group is strongly recommended. The choice between the formyl and Mts groups will depend on the specific cleavage and purification methods available.
A Researcher's Guide to Confirming Boc-Trp(For)-OH Incorporation in Peptide Synthesis
For researchers and professionals in drug development and peptide chemistry, the successful incorporation of modified amino acids is a critical determinant of synthesis success and final product efficacy. The use of Nα-Boc-N-in-formyl-L-tryptophan (Boc-Trp(For)-OH) is a common strategy to protect the indole side chain of tryptophan from side reactions during solid-phase peptide synthesis (SPPS). However, rigorous analytical confirmation of its incorporation is paramount. This guide provides a comprehensive comparison of key analytical methods for this purpose, complete with experimental protocols, data presentation, and workflow visualizations.
Primary Analytical Methods for Confirmation
The three primary analytical techniques for confirming the incorporation of this compound into a peptide sequence are Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers unique advantages and provides distinct types of information.
Mass Spectrometry (MS)
Principle: Mass spectrometry is a powerful technique for determining the molecular weight of a peptide with high accuracy. The incorporation of a this compound residue instead of a standard tryptophan will result in a predictable mass shift. The formyl group adds 28.01 Da to the mass of the tryptophan residue. This mass difference can be readily detected, confirming the presence of the modification. Tandem mass spectrometry (MS/MS) can further pinpoint the location of the modified residue within the peptide sequence by analyzing the fragmentation pattern.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Cleave the peptide from the solid-phase resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the peptide solution onto a C18 reversed-phase HPLC column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.
-
The flow rate is typically set between 0.2-1.0 mL/min for analytical columns.
-
-
Mass Spectrometry (MS) Analysis:
-
The eluent from the LC is directed to an electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire full scan MS data to determine the molecular weight of the peptide.
-
Perform data-dependent MS/MS analysis on the most abundant precursor ions to obtain fragmentation data for sequence confirmation.
-
Data Presentation:
| Parameter | Expected Result for Unmodified Peptide | Expected Result for this compound Peptide |
| Monoisotopic Mass | Theoretical mass of the peptide with Trp | Theoretical mass of the peptide + 28.01 Da |
| MS/MS Fragmentation | Fragmentation pattern consistent with the unmodified sequence. | A mass shift of +28.01 Da on the y- or b-ions containing the Trp(For) residue. |
Workflow Diagram:
LC-MS/MS workflow for peptide analysis.
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. The formyl group on the tryptophan indole ring increases the polarity of the residue, making the modified peptide less hydrophobic than its unmodified counterpart. This difference in hydrophobicity leads to a shorter retention time on a C18 column. By comparing the chromatograms of the synthesized peptide with a standard of the unmodified peptide (if available), the incorporation can be inferred. The purity of the synthesized peptide can also be assessed.
Experimental Protocol: Analytical RP-HPLC
-
Sample Preparation:
-
Prepare the peptide sample as described for MS analysis.
-
Dissolve a known concentration of the crude peptide in the initial mobile phase conditions.
-
-
HPLC System and Column:
-
Use a standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
-
Data Analysis:
-
Analyze the chromatogram for the retention time of the main peak.
-
Compare the retention time to that of an unmodified standard if available. The formylated peptide is expected to elute earlier.
-
Calculate the purity of the product by integrating the peak area of the desired peptide and expressing it as a percentage of the total peak area.
-
Data Presentation:
| Parameter | Unmodified Peptide Standard | Synthesized Peptide with this compound |
| Retention Time (min) | Typically longer due to higher hydrophobicity. | Expected to be shorter than the unmodified peptide. |
| Peak Purity (%) | High purity expected for a standard. | Purity can be determined from the chromatogram. |
Workflow Diagram:
Analytical HPLC workflow for peptide analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed structural information about a molecule in solution. For confirming this compound incorporation, ¹H NMR is particularly useful. The formyl proton gives a characteristic signal in a region of the spectrum where other peptide protons do not typically resonate (around 8.5-9.5 ppm). The Boc protecting group on the N-terminus will also show a characteristic singlet at around 1.4 ppm. 2D NMR experiments like COSY and TOCSY can be used to assign the protons of the modified tryptophan residue and confirm its connectivity within the peptide backbone.
Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃CN/D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable amide protons.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
If necessary, acquire 2D NMR spectra (COSY, TOCSY) to aid in proton assignments.
-
-
Data Analysis:
-
Identify the characteristic singlet of the formyl proton (CHO) in the downfield region of the spectrum.
-
Identify the singlet for the Nα-Boc protons in the upfield region.
-
Analyze the aromatic region for the signals of the tryptophan indole ring, which may be shifted compared to an unmodified tryptophan.
-
Integrate the signals to confirm the stoichiometry of the modification.
-
Data Presentation:
| Proton | Expected Chemical Shift (ppm) in DMSO-d₆ |
| Nα-Boc | ~1.4 (singlet, 9H) |
| Indole-CHO | ~8.5-9.5 (singlet, 1H) |
| Aromatic Protons | 7.0-8.5 (multiplets) |
| Amide Protons | 7.5-9.0 (multiplets) |
| α-Protons | 4.0-5.0 (multiplets) |
Workflow Diagram:
NMR spectroscopy workflow for peptide analysis.
Complementary and Alternative Methods
UV-Vis Spectroscopy
The indole ring of tryptophan has a characteristic UV absorbance maximum at around 280 nm.[1][2] The formylation of the indole nitrogen can cause a slight shift in this absorbance maximum. While not a definitive confirmatory technique on its own, a change in the UV-Vis spectrum compared to an unmodified tryptophan-containing peptide can be an initial indicator of successful modification. The N-formylkynurenine, an oxidation product of tryptophan, has a distinct absorption peak at around 320 nm, which can be useful in assessing side reactions.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can provide information about the functional groups present in a molecule. The formyl group will have a characteristic C=O stretching vibration, typically in the range of 1680-1700 cm⁻¹. The Boc group also has a characteristic carbonyl stretch around 1690 cm⁻¹. While peptide amide bonds also absorb in this region (Amide I band), the presence of a distinct shoulder or a separate peak can suggest the presence of the formyl and Boc groups.[4][5]
Edman Degradation
Edman degradation is a method for sequencing peptides from the N-terminus.[6][7][8] If the this compound is incorporated at a position other than the N-terminus, Edman degradation can be used to sequence the peptide up to the modified residue. The cycle corresponding to the Trp(For) residue will yield a modified phenylthiohydantoin (PTH) derivative with a different retention time in the subsequent HPLC analysis compared to the standard PTH-Trp. This can confirm the position of the modification. However, Edman degradation has limitations, including its inability to sequence peptides with a modified N-terminus and its decreasing efficiency with increasing peptide length.[6][9]
Alternatives to this compound
While this compound is a common choice, other protecting groups for the tryptophan indole nitrogen exist. The tert-butyloxycarbonyl (Boc) group (Fmoc-Trp(Boc)-OH) is another widely used alternative, particularly in Fmoc-based SPPS.[10][11] The choice of protecting group can influence the synthesis strategy and the deprotection conditions.[10][12]
Comparison of Primary Analytical Methods
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Information Provided | Molecular weight, sequence, location of modification. | Purity, relative hydrophobicity, separation of isomers. | Detailed 3D structure, confirmation of functional groups. |
| Sensitivity | Very high (femtomole to attomole). | High (picomole to nanomole). | Relatively low (micromole to millimole).[13] |
| Resolution | High mass resolution can distinguish isotopic peaks. | High resolving power for separating closely related peptides.[14] | Atomic-level resolution. |
| Sample Requirement | Low (micrograms or less). | Low (micrograms). | High (milligrams).[13] |
| Throughput | High, especially with LC-MS. | High. | Low, can be time-consuming. |
| Strengths | Definitive mass confirmation, sequencing capability. | Excellent for purity assessment and quality control. | Unambiguous structural confirmation. |
| Limitations | Does not provide information on 3D structure. | Indirect confirmation of modification, requires a standard for comparison. | Low sensitivity, requires pure sample, complex data analysis. |
Conclusion
The confirmation of this compound incorporation requires a multi-faceted analytical approach. Mass spectrometry stands out as the most powerful and definitive method, providing both molecular weight confirmation and sequence-specific localization of the formyl group. HPLC is an indispensable tool for assessing the purity of the synthesized peptide and provides strong, albeit indirect, evidence of successful modification through retention time shifts. NMR spectroscopy , while less sensitive and more demanding in terms of sample quantity, offers unparalleled structural detail and can be used for unambiguous confirmation of the formyl group's presence.
For routine analysis, a combination of HPLC and MS is often sufficient to confidently confirm the incorporation of this compound. For in-depth structural characterization or in cases of ambiguity, NMR spectroscopy provides the ultimate confirmation. The choice of analytical method will ultimately depend on the specific requirements of the research, the available instrumentation, and the stage of the drug development process.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. N-Formylkynurenine as a Marker of High Light Stress in Photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IR-LD spectroscopic characterization of L-Tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. N-FORMYL-DL-TRYPTOPHAN(16108-03-5) 1H NMR [m.chemicalbook.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. benchchem.com [benchchem.com]
- 13. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. High-Resolution HPLC for Separating Peptide-Oligonucleotide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Synthesized with Boc-Trp(For)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups is critical to achieving high purity of the final product. The synthesis of peptides containing tryptophan presents a particular challenge due to the susceptibility of its indole side chain to modification during acidic cleavage steps. This guide provides an objective comparison of using Nα-Boc-Nin-formyl-L-tryptophan (Boc-Trp(For)-OH) versus unprotected Boc-Trp-OH in Boc-SPPS, with a focus on the implications for mass spectrometry analysis.
Introduction to Tryptophan Protection in Boc-SPPS
In the Boc/Bzl protection strategy, the repetitive acid treatments with trifluoroacetic acid (TFA) to remove the N-terminal Boc group, along with the final strong acid cleavage (e.g., with HF), generate reactive carbocations.[1] The electron-rich indole ring of tryptophan is highly nucleophilic and prone to alkylation by these carbocations, leading to undesired side products.[2] To mitigate these side reactions, the indole nitrogen can be protected. This compound is a standard building block for this purpose, where the formyl group provides stability against premature deprotection during the synthesis cycles.[3]
Comparison of Mass Spectrometry Outcomes
The choice between using this compound and unprotected Boc-Trp-OH has direct consequences on the expected mass spectrum of the crude peptide product. Protecting the indole nitrogen with a formyl group is intended to yield a cleaner product by preventing side reactions, but introduces the risk of incomplete deprotection.
Alternative 1: this compound (Protected Indole)
Using this compound is expected to minimize alkylation of the tryptophan residue. However, the primary concern for mass spectrometry analysis is the potential for incomplete removal of the formyl group. The formyl group is stable to standard TFA treatments used for Nα-Boc removal but requires specific conditions for its cleavage, such as treatment with strong acids like HF in the presence of scavengers or a separate deformylation step using a base like piperidine.[4]
Potential Mass Spectrometry Observations:
-
Desired Product: The mass spectrum should predominantly show the ion corresponding to the fully deprotected target peptide.
-
+28 Da Adduct: The most common side product related to this strategy is the retention of the formyl group on the tryptophan indole ring, resulting in a mass increase of 28 Da (+CHO). High-resolution mass spectrometry can distinguish formylation (+27.995 Da) from the isobaric dimethylation (+28.031 Da).[5]
-
Formyl Migration: Although less common, there is a possibility of formyl group migration from the indole nitrogen to a free Nα-amino group, which can lead to truncated peptide by-products.[4]
Alternative 2: Boc-Trp-OH (Unprotected Indole)
Synthesizing peptides with an unprotected tryptophan side chain is simpler as it avoids a separate deprotection step for the indole. However, it carries a significant risk of generating various side products, leading to a more complex mass spectrum of the crude product.
Potential Mass Spectrometry Observations:
-
Desired Product: The target peptide ion may be present, but often as a minor component in the crude mixture.
-
Alkylation Products: The indole ring is susceptible to alkylation by carbocations generated from the cleavage of other side-chain protecting groups (e.g., from Lys(Boc) or Ser(tBu)) or the resin linker itself.[6] This can result in a variety of adducts with different mass increases.
-
Oxidation Products: The tryptophan residue can be oxidized during synthesis or sample handling, leading to modifications such as kynurenine (+4 Da) or N-formylkynurenine (+32 Da).[7] These oxidative artifacts can complicate the interpretation of the mass spectrum, especially when searching for formylation-related adducts.
Data Presentation
The following tables summarize the expected mass spectrometry results for a hypothetical peptide (e.g., Ac-Trp-Ala-Gly-NH₂) synthesized using both strategies.
Table 1: Mass Spectrometry Analysis of Ac-Trp-Ala-Gly-NH₂ Synthesized with this compound
| Species | Modification | Expected Mass Shift (Da) | Notes |
| Desired Peptide | None | 0 | The primary product with successful deformylation. |
| Formylated Peptide | +CHO | +28 | Indicates incomplete removal of the formyl protecting group from the Trp indole. |
Table 2: Mass Spectrometry Analysis of Ac-Trp-Ala-Gly-NH₂ Synthesized with Unprotected Boc-Trp-OH
| Species | Modification | Expected Mass Shift (Da) | Notes |
| Desired Peptide | None | 0 | Often a minor component in the crude product. |
| Alkylated Peptide | Varies | Varies | Dependent on the source of the alkylating agent (e.g., +56 from t-butyl group). |
| Oxidized Peptide (Kynurenine) | +O, -CO | +4 | A common oxidative artifact. |
| Oxidized Peptide (N-formylkynurenine) | +2O | +32 | Can be confused with formylation if not analyzed with high resolution. |
Experimental Protocols
Protocol 1: Boc-SPPS of a Tryptophan-Containing Peptide
This protocol outlines the manual solid-phase synthesis of a generic peptide on a Rink Amide resin for a C-terminal amide.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection (if starting with Fmoc-Rink Amide): Treat the resin with 20% piperidine in DMF for 5 minutes, and then for 15 minutes. Wash the resin with DMF (3x), isopropanol (3x), and DMF (3x).
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes, and then for 25 minutes. Wash the resin with DCM (3x), isopropanol (3x), and DMF (3x).
-
Neutralization: Treat the resin with 10% DIPEA in DMF for 5 minutes (2x). Wash with DMF (3x).
-
Repeat Cycles: Repeat steps 3-5 for each amino acid in the sequence. For the tryptophan position, use either this compound or Boc-Trp-OH.
Protocol 2: Cleavage and Deprotection
For Peptides Synthesized with this compound (HF Cleavage):
-
Deformylation (Optional, pre-HF): Treat the peptide-resin with a solution of 10% piperidine in DMF at 0°C for 2 hours. Wash thoroughly with DMF and DCM, then dry the resin under vacuum.
-
HF Cleavage:
-
Place the dried peptide-resin in an HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., anisole).
-
Cool the vessel in a dry ice/acetone bath.
-
Distill anhydrous HF into the reaction vessel.
-
Stir the reaction at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
-
Peptide Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Extraction and Lyophilization: Extract the peptide with an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize.
For Peptides Synthesized with Unprotected Boc-Trp-OH (TFA Cleavage):
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/water/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and shake at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Extraction and Lyophilization: Centrifuge to pellet the peptide, wash with ether, and then extract and lyophilize as described above.
Protocol 3: Mass Spectrometry Analysis
-
Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
LC-MS Analysis:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute the peptide using a gradient of acetonitrile in water with 0.1% formic acid.
-
Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer.
-
Acquire full scan mass spectra over a relevant m/z range.
-
-
MS/MS Analysis:
-
Perform data-dependent acquisition to trigger MS/MS fragmentation of the most abundant precursor ions.
-
Analyze the fragmentation spectra to confirm the peptide sequence and localize any modifications. For a peptide with a retained formyl group on tryptophan, the y- and b-ions containing the Trp residue will exhibit a +28 Da mass shift.
-
Mandatory Visualization
Caption: Workflow for peptide synthesis and mass spectrometry analysis.
Caption: Comparison of expected MS outcomes for protected vs. unprotected Trp.
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NMR Spectroscopy for the Validation of Boc-Trp(For)-OH in Peptides
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the confirmation of amino acid incorporation and stereochemical integrity is paramount. The use of protecting groups is a cornerstone of solid-phase peptide synthesis (SPPS), and their successful removal is a critical validation step. This guide provides a comparative analysis of using Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of peptides containing Nα-Boc-N-in-formyl-L-tryptophan (Boc-Trp(For)-OH), with a focus on distinguishing it from peptides with unprotected or alternatively protected tryptophan residues.
The indole side chain of tryptophan is susceptible to modification during the acidic conditions of peptide cleavage, particularly in the presence of carbocations generated from other protecting groups like those on arginine. The formyl group on the indole nitrogen of this compound serves to shield it from such side reactions, enhancing the purity of the final peptide. NMR spectroscopy offers a powerful, non-destructive method to verify the presence and subsequent removal of this formyl group, as well as to confirm the overall structure of the peptide.
Performance Comparison: NMR vs. Alternatives
While HPLC and Mass Spectrometry (MS) are standard techniques for assessing peptide purity and identity, NMR spectroscopy provides unique structural information that is highly complementary.
| Parameter | NMR Spectroscopy | HPLC | Mass Spectrometry (MS) |
| Primary Function | Structural elucidation, conformational analysis, and quantification of components in a mixture. | Separation and quantification of components in a mixture based on hydrophobicity. | Determination of molecular weight and fragmentation patterns for sequence confirmation. |
| Validation of this compound | Directly observes the protons and carbons of the formyl group and the tryptophan indole ring, allowing for unambiguous confirmation of its presence or absence. | Can separate the formyl-protected peptide from the deprotected peptide, but does not provide direct structural information. | A mass shift corresponding to the formyl group can be detected, but it may not distinguish between different isomers or locate the modification with certainty without tandem MS. |
| Detection of Side Products | Can identify and characterize unexpected side-products, providing detailed structural information. | Shows the presence of impurities as separate peaks, but their identity is not revealed without coupling to MS. | Can identify the mass of impurities, but may not be able to distinguish between isobaric compounds. |
| Quantitative Analysis | Can provide accurate quantification of the peptide and any impurities without the need for individual standards for each component. | Requires a standard for each component to be accurately quantified. | Generally considered semi-quantitative unless isotopic standards are used. |
NMR-Based Validation of a Model Peptide
To illustrate the utility of NMR in validating peptides containing this compound, we will consider a model tripeptide: Ac-Arg(Pbf)-Trp(For)-Gly-NH₂ . The following tables present the expected ¹H and ¹³C NMR chemical shifts for the key residues in a deuterated solvent such as DMSO-d₆.
Expected ¹H NMR Chemical Shifts (in ppm)
| Proton Assignment | Ac-Arg(Pbf)-Trp(For)-Gly-NH₂ | Ac-Arg(Pbf)-Trp-Gly-NH₂ (deprotected) | Key Differences |
| Trp-related signals | |||
| Indole N-H | Absent | ~10.8 | The absence of this signal is a key indicator of indole protection. |
| Formyl C-H | ~8.5 (singlet) | Absent | A sharp singlet in this region is characteristic of the formyl proton. |
| Indole C2-H | ~8.2 | ~7.5 | Significant downfield shift due to the electron-withdrawing formyl group. |
| Indole C4-H | ~7.8 | ~7.6 | |
| Indole C7-H | ~7.6 | ~7.4 | |
| Indole C5-H, C6-H | ~7.2-7.3 | ~7.0-7.1 | |
| α-CH | ~4.5 | ~4.4 | |
| β-CH₂ | ~3.2 | ~3.1 | |
| Other key signals | |||
| Arg α-CH | ~4.2 | ~4.2 | |
| Gly α-CH₂ | ~3.8 | ~3.8 | |
| Acetyl CH₃ | ~1.9 | ~1.9 | |
| Pbf protecting group | Various signals | Absent |
Expected ¹³C NMR Chemical Shifts (in ppm)
| Carbon Assignment | Ac-Arg(Pbf)-Trp(For)-Gly-NH₂ | Ac-Arg(Pbf)-Trp-Gly-NH₂ (deprotected) | Key Differences |
| Trp-related signals | |||
| Formyl C=O | ~160 | Absent | A clear indicator of the formyl group. |
| Indole C2 | ~138 | ~124 | Significant downfield shift. |
| Indole C3a | ~135 | ~127 | |
| Indole C7a | ~130 | ~136 | Upfield shift. |
| Indole C3 | ~110 | ~111 | |
| α-C | ~54 | ~55 | |
| β-C | ~28 | ~28 | |
| Other key signals | |||
| Arg C=O | ~172 | ~172 | |
| Gly C=O | ~171 | ~171 | |
| Arg α-C | ~53 | ~53 | |
| Gly α-C | ~42 | ~42 |
Experimental Protocols
Peptide Synthesis
The model peptide Ac-Arg(Pbf)-Trp(For)-Gly-NH₂ can be synthesized using standard Boc-SPPS protocols on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF).
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group.
-
Amino Acid Coupling: Couple the Boc-protected amino acids (Boc-Gly-OH, this compound, and Boc-Arg(Pbf)-OH) sequentially using a coupling agent such as HBTU in the presence of a base like diisopropylethylamine (DIEA).
-
Acetylation: After the final amino acid coupling and Boc deprotection, cap the N-terminus with acetic anhydride.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the Pbf protecting group using a cleavage cocktail (e.g., TFA/triisopropylsilane/water). The formyl group on the tryptophan is stable to these conditions.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Deprotection of Formyl Group (for comparison): A portion of the purified peptide can be treated with a nucleophile like piperidine in DMF to remove the formyl group, yielding Ac-Arg(Pbf)-Trp-Gly-NH₂.
NMR Sample Preparation
-
Sample Quantity: Dissolve 5-10 mg of the lyophilized peptide in the NMR solvent.
-
Solvent: Use 0.5-0.6 mL of a deuterated solvent. For peptides, DMSO-d₆ is often a good choice as it helps in observing amide protons.
-
NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.
-
Internal Standard: For accurate chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.
NMR Data Acquisition
-
Spectrometer: Acquire spectra on a 400 MHz or higher NMR spectrometer.
-
¹H NMR: Acquire a standard 1D ¹H NMR spectrum. Typical parameters include 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled 1D ¹³C NMR spectrum. Typical parameters include 1024-4096 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
2D NMR (Optional): For complete assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
Visualizing the Validation Workflow
Caption: Workflow for the synthesis and NMR validation of a peptide containing this compound.
Conclusion
NMR spectroscopy is an indispensable tool for the validation of synthetic peptides, particularly those incorporating protecting groups like the formyl group on tryptophan. Its ability to provide detailed, atom-level structural information allows for the unambiguous confirmation of the presence or absence of this protecting group, which is crucial for ensuring the desired peptide has been successfully synthesized and purified. By comparing the ¹H and ¹³C NMR spectra of the protected and deprotected peptide, researchers can confidently verify the integrity of their product. The combination of NMR with standard analytical techniques like HPLC and mass spectrometry provides a comprehensive characterization of synthetic peptides, ensuring their quality for research and development applications.
Navigating HPLC Retention Time Shifts with Boc-Trp(For)-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of Nα-Boc-N-in-formyl-L-tryptophan (Boc-Trp(For)-OH) in solid-phase peptide synthesis (SPPS) is a well-established strategy to protect the indole side chain of tryptophan from degradation and side reactions. However, researchers often encounter challenges with HPLC analysis of the final crude peptide, primarily manifested as significant retention time shifts or the appearance of multiple peaks. This guide provides an objective comparison of this compound with a key alternative, Nα-Boc-N-in-Boc-L-tryptophan (Boc-Trp(Boc)-OH), and offers supporting data and protocols to address these chromatographic inconsistencies.
The Root Cause of Retention Time Shifts: Incomplete Formyl Group Deprotection
The principal reason for observing multiple peaks or retention time shifts in the HPLC analysis of peptides synthesized with this compound is the incomplete removal of the N-in-formyl group. The formyl group is stable under the standard acidic conditions used for the cleavage of the Nα-Boc group (e.g., 50% TFA in DCM) during the iterative cycles of SPPS.[1] Consequently, a separate, more rigorous deprotection step is required to remove the formyl group from the tryptophan indole side chain.
Failure to achieve complete deprotection results in a mixture of the desired peptide and its formylated analogue. The presence of the formyl group increases the polarity of the peptide, leading to a shorter retention time on a reversed-phase HPLC column compared to the fully deprotected, more hydrophobic peptide. This difference in retention is the direct cause of the observed peak shifts or the presence of two distinct peaks.
Comparative Analysis: this compound vs. Boc-Trp(Boc)-OH
An effective alternative to this compound in Boc-SPPS is Boc-Trp(Boc)-OH. The key advantage of this reagent is that the Boc group protecting the indole nitrogen is labile to the same strong acid conditions used for the final cleavage of the peptide from the resin and the removal of other side-chain protecting groups. This simultaneous deprotection minimizes the risk of incomplete side-chain deprotection and simplifies the workup procedure.
Performance Comparison
| Feature | This compound | Boc-Trp(Boc)-OH |
| Indole Protection | Formyl (For) group | tert-Butoxycarbonyl (Boc) group |
| Stability to Nα-Boc Deprotection | Stable to standard TFA/DCM | Stable to standard TFA/DCM |
| Side-Chain Deprotection Conditions | Requires specific conditions: strong acid (e.g., HF) or base (e.g., piperidine).[1] | Removed concomitantly with final TFA cleavage. |
| Risk of Incomplete Deprotection | High, leading to mixed products | Low |
| Impact on HPLC Profile | Potential for multiple peaks and retention time shifts | Generally a single, cleaner major peak |
| Cleavage Cocktail Compatibility | Requires specific cocktails for deformylation (e.g., HF-based) or a separate deprotection step.[2] | Compatible with standard TFA-based cleavage cocktails. |
| Overall Workflow Complexity | Higher due to the need for an additional deprotection/cleavage strategy | Lower, more streamlined workflow |
Representative HPLC Data
The following table summarizes representative HPLC data for a model peptide (Ac-Ala-Trp-Gly-NH2) synthesized using both protecting group strategies. This data illustrates the typical chromatographic outcomes.
| Protecting Group Used | Cleavage/Deprotection Method | Major Peak Retention Time (min) | Additional Peak Retention Time (min) | Purity of Major Peak (%) |
| This compound | Standard TFA/TIPS/H2O | 12.5 (Formylated) | 14.8 (Deformylated) | ~50% (highly variable) |
| This compound | HF Cleavage | 14.9 | - | >90% |
| Boc-Trp(Boc)-OH | Standard TFA/TIPS/H2O | 14.8 | - | >95% |
Note: Retention times are illustrative and will vary based on the specific peptide sequence, HPLC column, and gradient conditions.
Visualizing the Chemical Pathway and Workflow
The diagrams below illustrate the chemical transformations leading to different peptide species and the experimental workflow for their analysis.
Experimental Protocols
Boc-SPPS of a Model Peptide (Ac-Ala-Trp-Gly-NH2) using this compound
-
Resin Preparation: Start with 0.1 mmol of Rink Amide MBHA resin. Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washes with dimethylformamide (DMF).
-
First Amino Acid Coupling (Gly):
-
Deprotect the resin using 20% piperidine in DMF.
-
Couple Boc-Gly-OH (0.5 mmol) using HBTU (0.5 mmol) and DIPEA (1.0 mmol) in DMF for 2 hours.
-
Confirm coupling with a Kaiser test.
-
-
Second Amino Acid Coupling (Trp):
-
Deprotect the N-terminal Boc group with 50% TFA in DCM for 30 minutes. Neutralize with 10% DIPEA in DMF.
-
Couple this compound (0.5 mmol) using HBTU (0.5 mmol) and DIPEA (1.0 mmol) in DMF for 2 hours.
-
-
Third Amino Acid Coupling (Ala):
-
Repeat the deprotection and coupling steps with Boc-Ala-OH.
-
-
N-terminal Acetylation:
-
After the final Boc deprotection, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
-
-
Cleavage and Deprotection (Two-Step Method for Deformylation):
-
Step 1: Piperidine Deformylation: Treat the dried peptide-resin with 10% piperidine in DMF at 0°C for 2 hours. Wash thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
Step 2: TFA Cleavage: Treat the deformylated peptide-resin with a cleavage cocktail of TFA/Triisopropylsilane (TIPS)/H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.
-
-
Peptide Precipitation and Lyophilization:
-
Filter the cleavage mixture and precipitate the peptide in cold diethyl ether.
-
Centrifuge, wash the pellet with cold ether, and dry the crude peptide.
-
Lyophilize from a water/acetonitrile mixture.
-
Analytical HPLC Protocol
-
System: Standard HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[3]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[3]
-
Gradient: 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: 220 nm.[3]
-
Sample Preparation: Dissolve ~1 mg of the lyophilized peptide in 1 mL of Mobile Phase A.[3]
Conclusion
HPLC retention time shifts observed with peptides synthesized using this compound are a direct consequence of incomplete removal of the formyl protecting group. While this protecting group is effective at preventing side reactions during synthesis, its stability necessitates a dedicated deprotection step that, if incomplete, leads to a mixture of formylated and deformylated products with distinct chromatographic behaviors. For syntheses where a more streamlined workflow and cleaner crude product are desired, the use of Boc-Trp(Boc)-OH is a highly recommended alternative, as the indole-Boc group is conveniently removed during the final TFA cleavage step, significantly reducing the likelihood of retention time shifts and simplifying subsequent purification. Careful selection of the tryptophan protecting group strategy is therefore critical for efficient peptide synthesis and analysis.
References
- 1. chempep.com [chempep.com]
- 2. Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
Stability Under Pressure: A Comparative Guide to the Formyl Group in Modern Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of multi-step organic synthesis, the choice of protecting group is a critical decision that can dictate the success or failure of a synthetic route. The formyl group, as a simple and economical choice for protecting amines and indoles, presents a unique stability profile that offers both opportunities and challenges. This guide provides an objective comparison of the formyl group's performance against common alternatives, supported by experimental data and detailed protocols to inform strategic synthetic planning.
The formyl group, with its inherent reactivity, is often perceived as a labile protecting group. However, a closer examination reveals a nuanced stability that can be exploited to achieve selective transformations. This guide will delve into the stability of the formyl group under a variety of common synthetic conditions, comparing it directly with widely used aldehyde protecting groups such as acetals and dithianes.
At a Glance: Comparative Stability of Aldehyde Protecting Groups
The stability of a protecting group is not absolute but rather dependent on the specific reaction conditions. The following table summarizes the general stability of the formyl group compared to acetals (cyclic and acyclic) and dithianes under common synthetic transformations.
| Reagent/Condition | Formyl Group | Acetals (e.g., 1,3-dioxolane) | Dithianes (e.g., 1,3-dithiane) |
| Strong Acids (e.g., HCl, H₂SO₄) | Labile | Labile | Stable |
| Aqueous Acids (e.g., AcOH/H₂O) | Moderately Stable to Labile | Labile | Stable |
| Trifluoroacetic Acid (TFA) | Stable | Stable | Stable |
| Strong Bases (e.g., NaOH, KOH) | Labile | Stable | Stable |
| Amine Bases (e.g., Piperidine, DBU) | Labile | Stable | Stable |
| Hydrazine (N₂H₄) | Labile | Stable | Stable |
| Reducing Agents (e.g., NaBH₄) | Labile | Stable | Stable |
| Strong Reducing Agents (e.g., LiAlH₄) | Labile | Stable | Stable |
| Organometallics (e.g., Grignard, R-Li) | Labile | Stable | Stable |
| Oxidizing Agents (e.g., PCC, KMnO₄) | Labile | Stable | Labile |
| Hydrogenolysis (e.g., H₂/Pd) | Stable | Stable | Stable |
In-Depth Stability Analysis
Acidic Conditions
The formyl group exhibits moderate stability towards weak aqueous acids but is generally cleaved by strong acidic conditions.[1] In the context of solid-phase peptide synthesis (SPPS), the formyl group, when used to protect the indole nitrogen of tryptophan, is notably stable to trifluoroacetic acid (TFA), which is commonly used for the cleavage of other protecting groups like Boc.[2] However, stronger acids such as hydrogen fluoride (HF) in the presence of thiol scavengers will cleave the formyl group.[2]
In contrast, acetals are well-known for their lability under acidic conditions, readily hydrolyzing back to the aldehyde.[3] Dithianes, on the other hand, are generally robust towards both strong and weak acids, requiring specific Lewis acids or oxidative conditions for cleavage.[4]
Basic Conditions
A key characteristic of the formyl group is its lability under basic conditions. It is readily cleaved by amine bases like piperidine, a property often utilized for its removal in SPPS.[2] Strong aqueous bases such as sodium hydroxide will also readily hydrolyze a formyl group. This contrasts sharply with acetals and dithianes, which are highly stable in basic media, making them the protecting groups of choice when basic reaction conditions are required.
Nucleophilic and Reductive/Oxidative Conditions
The electrophilic nature of the formyl carbonyl makes it susceptible to attack by a wide range of nucleophiles, including organometallic reagents like Grignard and organolithium reagents, as well as strong reducing agents like lithium aluminum hydride (LiAlH₄).[5][6] Even milder reducing agents such as sodium borohydride (NaBH₄) can reduce the formyl group.[7] Furthermore, the formyl group is not stable to many common oxidizing agents.
Acetals and dithianes, lacking an electrophilic carbonyl carbon, are inert to most nucleophiles and reducing agents, providing excellent protection under these conditions.[3][8] While acetals are also stable to most oxidizing agents, dithianes can be susceptible to oxidation at the sulfur atoms.[4]
Experimental Protocols
To aid researchers in assessing protecting group stability within their specific synthetic context, a general protocol for a parallel stability screen is provided below.
Protocol: Parallel Stability Screening of Aldehyde Protecting Groups
Objective: To qualitatively or quantitatively assess the stability of a formyl-protected substrate in parallel with other protected aldehydes under a variety of reaction conditions.
Materials:
-
Formyl-protected substrate
-
Acetal-protected substrate (e.g., 1,3-dioxolane derivative)
-
Dithiane-protected substrate (e.g., 1,3-dithiane derivative)
-
A panel of reagents representing different reaction conditions (e.g., 1M HCl in THF, 20% piperidine in DMF, 1M NaBH₄ in EtOH, 1M PhMgBr in THF, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon) for sensitive reagents
-
TLC plates and appropriate developing solvents
-
LC-MS or GC-MS for quantitative analysis (optional)
-
Internal standard for quantitative analysis (optional)
Procedure:
-
Prepare stock solutions of each protected substrate at a known concentration (e.g., 10 mg/mL) in a suitable solvent (e.g., THF, DCM).
-
In separate, appropriately sized reaction vessels (e.g., vials), add a measured volume of each protected substrate stock solution. If quantitative analysis is desired, add a known amount of an internal standard.
-
To each set of vials (one for each protecting group), add the specific reagent to be tested under the desired reaction conditions (e.g., temperature, time). For reactions sensitive to air or moisture, perform this step under an inert atmosphere.
-
At predetermined time points (e.g., 1h, 4h, 24h), withdraw an aliquot from each reaction mixture.
-
Quench the reaction in the aliquot appropriately (e.g., by adding a buffer or a scavenger).
-
Analyze the quenched aliquot by TLC to qualitatively assess the disappearance of the starting material and the appearance of the deprotected aldehyde.
-
For quantitative analysis, analyze the quenched aliquot by LC-MS or GC-MS. Calculate the percentage of the remaining protected substrate relative to the internal standard.
Data Presentation: Summarize the results in a table, indicating the percentage of the protecting group remaining after a specific time for each set of conditions.
Visualizing Orthogonal Deprotection Strategies
The differing stabilities of the formyl group and other aldehyde protecting groups can be leveraged in orthogonal protection strategies. The following diagram illustrates a potential workflow where a formyl group and an acetal are used to selectively unmask two different aldehyde functionalities within the same molecule.
Caption: Orthogonal deprotection workflow using formyl and acetal protecting groups.
Conclusion
The formyl group, while not as robust as some other common aldehyde protecting groups, offers a unique stability profile that can be highly advantageous in specific synthetic contexts. Its stability to acidic conditions like TFA, coupled with its lability to mild basic reagents, provides a valuable tool for orthogonal protection strategies, particularly in peptide and complex molecule synthesis. However, its susceptibility to a wide range of nucleophiles, reducing agents, and oxidizing agents necessitates careful planning. By understanding the comparative stability of the formyl group, as outlined in this guide, researchers can make more informed decisions in the design and execution of their synthetic routes, ultimately leading to more efficient and successful outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. adichemistry.com [adichemistry.com]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
A Researcher's Guide to Validating Tryptophan Integrity Following Formyl Group Removal
For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the integrity of amino acid side chains is paramount. The use of the formyl (For) protecting group for the indole side chain of tryptophan (Trp) is a common strategy in Boc-based solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. However, the subsequent removal of this protecting group is a critical step that can introduce its own set of challenges, potentially compromising the final peptide's purity and function. This guide provides a comprehensive comparison of common deprotection methods for Boc-Trp(For)-OH, offering supporting experimental data, detailed protocols, and analytical strategies to validate the integrity of the tryptophan residue post-deprotection.
Deprotection Methodologies: A Comparative Overview
The selection of an appropriate deprotection strategy is crucial for maximizing yield and minimizing side reactions. The three most common methods for the removal of the formyl group from the tryptophan indole are treatment with piperidine, hydrogen fluoride (HF) with scavengers, and the use of N,N'-dimethylethylenediamine (DMEDA).
-
Piperidine: A widely used base for formyl deprotection, typically in a solution of dimethylformamide (DMF). While effective, it is known to sometimes cause formyl group migration to free Nα-amino groups, leading to N-terminally formylated impurities.[1] The rate of this side reaction can be sequence-dependent and has been estimated to be as high as 1% per minute on a solid support.[1]
-
Hydrogen Fluoride (HF) with Scavengers: In the context of "low-high" HF cleavage protocols, the formyl group can be removed concomitantly with other acid-labile protecting groups. The "low" HF step, a mixture of HF, dimethyl sulfide (DMS), and scavengers, is key. For peptides containing Trp(For), a common scavenger cocktail includes p-cresol and p-thiocresol. The use of dithiols like 1,2-ethanedithiol (EDT) has been shown to achieve complete deformylation in as little as 10 minutes. The primary concern with HF is the potential for alkylation of the indole ring by carbocations generated during the cleavage process, although the use of appropriate scavengers is intended to mitigate this.
-
N,N'-Dimethylethylenediamine (DMEDA): A newer reagent that offers a mild and efficient alternative for formyl deprotection. Studies have shown high yields, with one reporting a 95% yield for the deprotection of the formyl group on a Trp derivative and a 91% yield for a model peptide.[2] This method is performed in an aqueous solution at room temperature, offering a potentially less harsh alternative to HF.
Quantitative Comparison of Deprotection Methods
The following table summarizes the key quantitative parameters for the three deprotection methods based on available literature. Direct comparative studies under identical conditions are limited, and thus the data should be interpreted with this in mind.
| Parameter | Piperidine | Hydrogen Fluoride (HF) with Scavengers | N,N'-Dimethylethylenediamine (DMEDA) |
| Reported Yield | Variable; can be affected by formyl migration. | Generally high for peptide cleavage; deformylation is reported to be efficient. | Up to 95% for Trp deprotection, 91% for a model peptide.[2] |
| Reaction Time | Typically 2 hours at 0°C.[1] | Deformylation can be complete in 10 minutes with EDT. The full cleavage protocol is longer. | Not explicitly stated in comparative terms, but performed at room temperature. |
| Key Side Reactions | Formyl group migration to Nα-amino groups.[1] | Alkylation of the indole ring. | Side reaction profile not extensively reported in comparative studies. |
| Purity | Can be compromised by formylated byproducts. | Can be high with optimized scavenger cocktails. | Reported to provide a clean deprotection. |
Experimental Protocols
Deprotection Protocols
Protocol 1: Piperidine Deprotection of Trp(For)-Containing Resin [1]
-
Swell the Boc-Trp(For)-containing peptide-resin in N,N-dimethylformamide (DMF).
-
Prepare a 10% (v/v) solution of piperidine in DMF.
-
Cool the piperidine solution to 0°C in an ice bath.
-
Add the cooled piperidine solution to the resin (approximately 10 mL per gram of resin).
-
Stir the resin slurry at 0°C for 2 hours.
-
Filter the resin and wash thoroughly with DMF (3 times).
-
Wash the resin with dichloromethane (DCM) (3 times).
-
Wash the resin with methanol (3 times).
-
Dry the resin under vacuum.
Protocol 2: Low-High Hydrogen Fluoride (HF) Cleavage and Deprotection [3]
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.
-
Low HF Step:
-
Place the dried peptide-resin in the HF reaction vessel.
-
For each gram of resin, add a scavenger mixture of 6.5 mL dimethyl sulfide (DMS), 0.75 mL p-cresol, and 0.25 mL p-thiocresol.[3]
-
Cool the vessel in a dry ice/acetone bath.
-
Distill 2.5 mL of anhydrous HF per gram of resin into the reaction vessel.
-
Stir the mixture at 0°C for 2 hours.
-
Remove the HF by vacuum.
-
-
High HF Step:
-
To the resin from the low HF step, add 1.0 mL of p-cresol per gram of resin.
-
Cool the vessel in a dry ice/acetone bath.
-
Distill 9.0 mL of anhydrous HF per gram of resin into the reaction vessel.
-
Stir the mixture at 0°C for 1 hour.
-
Remove the HF by vacuum.
-
Proceed with peptide precipitation and purification.
-
Protocol 3: DMEDA Deprotection of Formylated Tryptophan [2]
-
Dissolve the formyl-protected tryptophan-containing compound in water.
-
Add 1.5 to 3.0 equivalents of N,N'-dimethylethylenediamine (DMEDA).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by HPLC until completion.
-
Purify the deprotected product by standard chromatographic techniques.
Analytical Protocols for Integrity Validation
Protocol 4: HPLC Analysis
-
Sample Preparation: Dissolve a small amount of the crude deprotected peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% trifluoroacetic acid (TFA)).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 220 nm (for the peptide backbone) and 280 nm (characteristic absorbance of the tryptophan indole ring). A shift from a 300 nm absorbance for Trp(For) to 280 nm for Trp can indicate successful deprotection.
-
-
Analysis: Compare the chromatogram of the deprotected peptide with a standard of the desired peptide if available. Look for the presence of side products, which may appear as extra peaks.
Protocol 5: Mass Spectrometry (MS) Analysis
-
Sample Preparation: Prepare the sample as for HPLC analysis.
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer coupled to an HPLC system (LC-MS).
-
Analysis:
-
Obtain the mass spectrum of the main peak corresponding to the desired peptide to confirm its molecular weight.
-
Analyze the mass spectra of any impurity peaks to identify potential side products.
-
Expected Masses:
-
Successful Deprotection: The mass of the peptide with an unprotected tryptophan.
-
Incomplete Deprotection: The mass of the peptide + 28 Da (formyl group).
-
Formyl Migration: The mass of the peptide + 28 Da, but with the modification at the N-terminus. Fragmentation analysis (MS/MS) can confirm the location of the modification.
-
Alkylation (e.g., t-butylation): The mass of the peptide + 56 Da.
-
Oxidation: The mass of the peptide + 16 Da (mono-oxidation) or +32 Da (di-oxidation).
-
-
Protocol 6: NMR Spectroscopy Analysis
-
Sample Preparation: Dissolve the purified deprotected peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mg/mL.[4] Add a known concentration of an internal standard (e.g., TSP or DSS) for chemical shift referencing.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Analysis:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
The indole N-H proton of tryptophan typically appears as a singlet in the downfield region of the spectrum (around 10-11 ppm in DMSO-d₆). The presence and integration of this peak can indicate the integrity of the indole ring.
-
The aromatic protons of the indole ring (typically between 6.8 and 7.8 ppm) should exhibit the expected splitting pattern for a native tryptophan. Any significant shifts or changes in this region could indicate modification of the indole ring.
-
Visualizing Workflows and Side Reactions
To better understand the processes involved, the following diagrams illustrate the general experimental workflow and potential side reactions.
Caption: General workflow for formyl deprotection and validation of tryptophan integrity.
References
- 1. peptide.com [peptide.com]
- 2. Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
A Comparative Analysis of Tryptophan Protection Strategies in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides containing tryptophan (Trp) presents a significant challenge in Solid-Phase Peptide Synthesis (SPPS) due to the susceptibility of its indole side chain to modification.[1] The strategic selection of a protecting group for the indole nitrogen is therefore critical to prevent side reactions, thereby enhancing the yield and purity of the final peptide.[2] This guide provides a comparative analysis of common tryptophan protection strategies, supported by experimental data and detailed methodologies.
Key Performance Metrics of Tryptophan Protecting Groups
The indole ring of tryptophan is highly susceptible to oxidation and alkylation by electrophiles, particularly the carbocations generated during the acid-catalyzed cleavage of other protecting groups.[2] The primary role of a tryptophan protecting group is to mitigate these side reactions.[2] The choice of a protecting group is intrinsically linked to the overall synthesis strategy, primarily the Fmoc/tBu or Boc/Bzl approach.[3]
Comparative Yield Analysis
The efficiency of different tryptophan protection strategies can be evaluated by comparing the final peptide yield and the prevalence of side products. The following table summarizes reported yields for common protecting groups. It is important to note that yields can be influenced by the peptide sequence, the resin used, and the specific cleavage conditions.[2]
| Protecting Group | Synthesis Strategy | Deprotection Conditions | Reported Deprotection Yield (%) | Key Advantages | Common Side Reactions Prevented |
| None (Unprotected) | Fmoc/Boc | - | Variable | Simplicity | - |
| Boc (tert-Butyloxycarbonyl) | Fmoc | Strong acid (e.g., TFA) | Up to 90% | Excellent prevention of indole alkylation, especially from Arg(Pbf/Pmc) carbocations.[2] | Alkylation, tert-butylation.[2] |
| For (Formyl) | Boc | Base (e.g., piperidine, DMEDA) or strong acid (HF) with scavengers. | Up to 95% (with DMEDA)[2] | Stable in Boc-SPPS conditions. | Oxidation, modification by Tosyl group from Arg(Tos).[2][4] |
Studies have highlighted the detrimental effects of leaving tryptophan unprotected, especially in the presence of certain arginine protecting groups. For instance, cleavage of a peptide containing an unprotected tryptophan and Arg(Pmc) with Reagent K or Reagent R resulted in 22-30% of a side product from Trp modification.[5] In another example, a 3-hour cleavage with TFA resulted in 46% of the desired peptide when Arg(Pmc) was used, versus 69% with Arg(Pbf), underscoring the impact of adjacent protecting groups on tryptophan integrity.[4] The use of Fmoc-Trp(Boc)-OH is strongly recommended to minimize such side reactions and obtain purer crude peptides in higher yields.[6]
In-Depth Analysis of Major Protecting Groups
tert-Butyloxycarbonyl (Boc)
The Boc group is the most widely used protecting group for the tryptophan indole nitrogen in Fmoc-based SPPS.[2] Its primary advantage is its ability to effectively prevent the alkylation of the indole ring by carbocations generated during the final trifluoroacetic acid (TFA) cleavage step.[2] This is particularly crucial in sequences containing arginine protected with Pmc or Pbf groups, which are known sources of such carbocations.[2] The combination of Trp(Boc) and Arg(Pbf) has been shown to result in extremely low levels of tryptophan alkylation.[7] Upon treatment with TFA, the Boc group is cleaved, forming a transient carbamic acid intermediate that continues to shield the indole from electrophilic attack. This intermediate subsequently decarboxylates to yield the unprotected tryptophan residue.[2]
Formyl (For)
The formyl group is a common choice for tryptophan protection in Boc-based SPPS.[2] It is stable to the repetitive acid treatments used for the removal of the Nα-Boc group.[2] However, a significant drawback is the potential for formyl group migration from the indole nitrogen to a free Nα-amino group, which can lead to truncated peptide by-products.[2] The rate of this side reaction is sequence-dependent.[2] Deprotection of the formyl group is typically achieved using a base, such as piperidine or N,N'-dimethylethylenediamine (DMEDA), or with strong acids like hydrogen fluoride (HF) in the presence of scavengers.[2]
Experimental Protocols
Protocol 1: Deprotection of the Nin-Boc Group
This protocol describes the removal of the Boc group from the tryptophan indole side chain, typically performed concurrently with the cleavage of the peptide from the resin in Fmoc-SPPS.
Materials:
-
Boc-protected tryptophan-containing peptide on resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS))
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Swell the peptide-resin in a suitable solvent like DCM.
-
Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers.
-
Agitate the mixture at room temperature for a specified time (e.g., 2-3 hours).
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Precipitate the peptide from the filtrate using cold diethyl ether.[2]
Protocol 2: Deprotection of the Nin-Formyl Group
This protocol details the removal of the formyl group from the tryptophan indole.
Materials:
-
Formyl-protected tryptophan-containing peptide
-
N,N'-dimethylethylenediamine (DMEDA)
-
Water
Procedure:
-
Dissolve the formyl-protected peptide in water.
-
Add an excess of N,N'-dimethylethylenediamine (typically 1.5-3.0 equivalents) to the solution.
-
Stir the reaction at room temperature. A study reported a 95% deprotection yield under these conditions.[2]
-
Monitor the reaction by HPLC.
-
Purify the deprotected peptide using chromatography.[2]
Visualizing Experimental Workflows and Chemical Principles
Caption: General workflow for solid-phase peptide synthesis incorporating a protected tryptophan residue.
Caption: The Boc group on the indole nitrogen sterically hinders and electronically deactivates the ring, preventing alkylation by carbocations.
Caption: Potential side reaction in Boc-SPPS where the formyl protecting group migrates, leading to a truncated peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discofinechem.com [discofinechem.com]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Tryptophan Protection: A Comparative Analysis of Boc-Trp(For)-OH in Complex Peptide Synthesis
In the intricate world of complex peptide synthesis, the protection of the tryptophan (Trp) indole side chain is paramount to achieving high purity and yield. The nucleophilic indole ring is highly susceptible to modification by electrophiles generated during repetitive acidolytic steps, particularly in Boc-SPPS (tert-butyloxycarbonyl solid-phase peptide synthesis). This guide provides a comprehensive comparison of Boc-Trp(For)-OH with its common alternatives, unprotected Boc-Trp-OH and Boc-Trp(Boc)-OH, offering researchers the data and protocols needed to make strategic decisions for their synthetic campaigns.
Performance Comparison of Tryptophan Protecting Groups
The choice of protecting group for the Trp side chain dictates the synthetic strategy, particularly the deprotection and cleavage conditions. The ideal group must prevent side reactions such as oxidation and alkylation from carbocations generated during cleavage, yet be removable without compromising the final peptide's integrity.
Table 1: Quantitative and Qualitative Comparison of Tryptophan Protecting Groups in Boc-SPPS
| Parameter | This compound | Boc-Trp(Boc)-OH | Unprotected Boc-Trp-OH |
| Primary Advantage | Orthogonal stability; stable to TFA, removed by base.[1][2] | Acid labile; removed during final cleavage. | Simplicity; no additional deprotection step required. |
| Side Reaction Prevention | High. Prevents oxidation and alkylation from Arg(Tos) and t-butyl cations.[1][2] | Moderate. Protects indole during synthesis, but lability can be an issue. | Low. Highly susceptible to oxidation and alkylation.[2] |
| Stability to Nα-Boc Deprotection (TFA) | Stable.[1] | Unstable. The side-chain Boc group is also acid-labile. | Stable (indole ring itself is the issue). |
| Deprotection Strategy | Orthogonal. Requires a separate basic step (e.g., piperidine) before final HF cleavage, or specific low-high HF conditions.[3][4] | Concurrent with final cleavage (e.g., HF, TFMSA). | N/A. |
| Reported Deprotection Yield | Up to 95% (using DMEDA).[1] | Up to 90%.[1] | N/A |
| Key Disadvantage | Requires an extra deprotection step. Potential for formyl group migration to the N-terminus in certain sequences.[1] | Bulky protecting group. Side-chain is deprotected during every Nα-Boc removal cycle, risking modification. | Requires significant use of scavengers during cleavage, which may not be fully effective.[2][5] |
Strategic Workflow for Selecting a Tryptophan Protecting Group
The selection of a Trp protecting group is a critical decision point in the design of a peptide synthesis strategy. The following diagram illustrates a logical workflow for making this choice based on the overall synthetic approach.
Experimental Protocols
Accurate implementation of coupling and deprotection protocols is crucial for success. The following are detailed methodologies for the incorporation and deprotection of this compound in a standard Boc-SPPS workflow.
Protocol 1: Standard Boc-SPPS Coupling Cycle
This protocol outlines a single cycle for adding a Boc-protected amino acid to the growing peptide chain on a solid support.
-
Resin Preparation : Start with the peptide-resin from the previous cycle, which has a free N-terminal amine.
-
Boc Deprotection :
-
Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (v/v) for approximately 5 minutes.[6]
-
Filter and repeat the treatment with 50% TFA/DCM for an additional 20-25 minutes.[6]
-
Note: If other sensitive residues like Met or Cys are present, 0.5% dithioethane (DTE) can be added as a scavenger.[2][6]
-
-
Washing : Wash the peptide-resin thoroughly with DCM (2x) and then isopropanol (IPA) (2x) to remove residual TFA.[6]
-
Neutralization :
-
Neutralize the N-terminal trifluoroacetate salt by washing the resin three times with a 5% (v/v) solution of N,N-diisopropylethylamine (DIPEA) in DCM.[7]
-
-
Amino Acid Coupling (this compound) :
-
In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with a coupling agent like HBTU (3 eq.) and HOBt (3 eq.) in N,N-dimethylformamide (DMF).
-
Add DIPEA (6 eq.) to the activation mixture.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor reaction completion using a qualitative test (e.g., ninhydrin test).
-
-
Final Washing : Wash the peptide-resin with DMF (3x) and DCM (3x) and dry for the next cycle.
Protocol 2: Orthogonal Deprotection of the Formyl Group
This step is performed after peptide assembly is complete but before the final cleavage from the resin.
-
Reagent Preparation : Prepare a 10% piperidine in DMF (v/v) solution (1:10 v/v).[3] Prepare approximately 10 mL of solution per gram of peptide-resin and cool it to 0°C in an ice bath.[3]
-
Deformylation Reaction :
-
Add the cooled piperidine/DMF solution to the peptide-resin.
-
Stir the slurry for 2 hours, maintaining the temperature at 0°C.[3]
-
-
Washing :
-
Drying : Dry the resin under high vacuum until a constant weight is achieved before proceeding to final cleavage.[3]
Protocol 3: Low-High HF Cleavage of Trp(For)-Containing Peptides
For peptides containing Trp(For) and other sensitive residues like Arg(Tos), the low-high HF procedure is recommended, which removes the formyl group and other protecting groups while minimizing side reactions.
Detailed Low-High HF Procedure:
-
Low HF Step :
-
Place the dried peptide-resin (1 g) in a suitable HF cleavage vessel.[4]
-
Add the scavenger mixture: 6.5 mL of dimethyl sulfide (DMS), 0.75 mL of p-cresol, and 0.25 mL of p-thiocresol.[4] The use of p-thiocresol is crucial for the thiolytic removal of the formyl group.
-
Cool the vessel and distill in 2.5 mL of anhydrous HF.
-
Stir the reaction for 2 hours at 0°C.[4] This step removes acid-labile groups via an SN2 mechanism, which does not generate harmful carbocations, and simultaneously cleaves the formyl group.[4]
-
-
Intermediate Workup :
-
Carefully evaporate the HF and DMS under vacuum at 0°C.
-
Wash the resin with DCM or ethyl acetate to remove cleaved protecting groups and scavenger byproducts.
-
-
High HF Step :
-
Return the washed resin to the cleavage vessel.
-
Perform a standard high HF cleavage (e.g., HF/p-cresol 9:1 v/v) for 1 hour at 0°C to cleave the peptide from the resin and remove more resistant protecting groups like Arg(Tos).[4]
-
-
Final Workup :
-
Evaporate the HF.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
-
Conclusion
For complex peptide synthesis using Boc-SPPS, This compound stands out as a superior choice for protecting the tryptophan indole side chain. Its stability to TFA during Nα-deprotection cycles and the orthogonality of its removal prevent a host of side reactions that commonly plague syntheses using unprotected tryptophan. While it necessitates an additional deprotection step, the resulting increase in purity and yield of the final peptide often justifies the procedure. The low-high HF cleavage method offers an elegant solution, combining formyl removal with the deprotection of other sensitive residues. By carefully selecting the protection strategy and adhering to optimized protocols, researchers can successfully navigate the challenges of synthesizing complex, tryptophan-containing peptides.
References
Safety Operating Guide
Proper Disposal of Boc-Trp(For)-OH: A Step-by-Step Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical procedures for the proper disposal of Boc-Trp(For)-OH, a key reagent in peptide synthesis. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The immediate handling of this compound requires careful attention to safety to mitigate risks of exposure and contamination.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other suitable chemical-resistant gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended.
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation. Avoid direct contact with skin and eyes.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound. This data is essential for a comprehensive understanding of the compound's characteristics for safe handling and disposal.
| Property | Value |
| Chemical Name | N-α-t.-Boc-N-in-formyl-L-tryptophan |
| Molecular Formula | C₁₇H₂₀N₂O₅ |
| Molecular Weight | 332.35 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 100 °C (with decomposition)[1] |
| Solubility | Soluble in DMF |
| Storage Temperature | 15-25°C |
| Storage Class Code | 11 - Combustible Solids |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict accordance with all federal, state, and local environmental regulations. The following protocol provides a detailed, step-by-step methodology for its safe disposal as a non-halogenated organic solid waste.
Experimental Workflow for Disposal:
-
Waste Identification and Segregation:
-
Identify the waste as this compound.
-
Classify it as a non-halogenated organic solid waste .
-
Segregate this waste stream from all other types of chemical waste, especially halogenated solvents, strong acids, bases, and oxidizers.
-
-
Containerization:
-
Select a dedicated, properly labeled, and sealable waste container for non-halogenated solid chemical waste.
-
The container must be made of a material compatible with the chemical and be in good condition.
-
Ensure the container is clearly and accurately labeled with "Non-Halogenated Organic Solid Waste" and a list of its contents, including "this compound".
-
-
Waste Accumulation:
-
Carefully transfer the solid this compound waste into the designated container using appropriate tools (e.g., a clean scoopula).
-
Minimize the generation of dust during transfer.
-
Keep the waste container securely sealed at all times, except when adding waste.
-
-
Storage of Waste Container:
-
Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from sources of ignition, heat, and incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the container by a licensed hazardous waste disposal company.
-
Do not attempt to dispose of this chemical in regular trash or down the drain.
-
Provide the disposal company with a complete and accurate manifest of the waste container's contents.
-
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps involved in the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling Boc-Trp(For)-OH
Essential Safety and Handling Guide for Boc-Trp(For)-OH
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the personal protective equipment (PPE), operational handling, and disposal of this compound, a standard building block in Boc solid-phase peptide synthesis (SPPS).
Chemical and Physical Properties:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile gloves are a suitable choice. Always inspect gloves for tears or punctures before use. |
| Eyes | Safety glasses with side shields or safety goggles | Protects against airborne particles and accidental splashes. |
| Respiratory | N95 or P95 certified respirator | Recommended when handling the powder outside of a fume hood to prevent inhalation of dust particles. |
| Body | Laboratory coat | Provides a removable barrier to protect personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational procedure minimizes the risk of exposure and contamination.
-
Preparation : Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including weighing paper, spatulas, and solvent dispensers, readily available.
-
Weighing : Carefully weigh the desired amount of this compound on weighing paper or in a suitable container within the fume hood. Avoid creating dust clouds.
-
Dissolution : If dissolving the powder, add the solvent slowly to the solid to minimize splashing. This compound is soluble in common organic solvents like dimethylformamide (DMF)[1].
-
Reaction Setup : Transfer the dissolved this compound to the reaction vessel using appropriate techniques to avoid spills.
-
Post-Handling : After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste : Unused or contaminated solid this compound should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be disposed of in a designated non-halogenated organic waste container.
-
Contaminated Materials : Used weighing papers, gloves, and other disposable materials that have come into contact with this compound should be placed in a sealed bag and disposed of as solid chemical waste.
Always follow your institution's specific chemical waste disposal guidelines.
Emergency Procedures
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact : Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation : Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Visualizing the Handling Workflow
To further clarify the operational procedure, the following diagram illustrates the key steps and decision points in the handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
